molecular formula C6H10O2 B1267635 3,3-Dimethyl-2-oxobutanal CAS No. 4480-47-1

3,3-Dimethyl-2-oxobutanal

Cat. No.: B1267635
CAS No.: 4480-47-1
M. Wt: 114.14 g/mol
InChI Key: ASONUAQLGIPYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-oxobutanal is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409966. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-oxobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASONUAQLGIPYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325394
Record name tert-Butylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4480-47-1
Record name 4480-47-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-2-oxobutanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is an alpha-ketoaldehyde of significant interest in various fields of chemical and biological research. Its unique structural features, combining a sterically hindered tert-butyl group with a reactive diketone moiety, impart distinct chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and spectral data. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its potential biological implications, particularly in the context of advanced glycation end product (AGE) formation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms tert-Butylglyoxal, t-butylglyoxal, 3,3-dimethyl-2-oxo-butanal[1]
CAS Number 4480-47-1[1]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 78-80 °C[1]
Boiling Point 128.2 °C at 760 mmHg (Predicted)[1]
Density 0.935 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate.[3]
InChI Key ASONUAQLGIPYMA-UHFFFAOYSA-N[1][2]
SMILES CC(C)(C)C(=O)C=O[1][2]

Spectral Data

  • Mass Spectrometry: The PubChem database lists GC-MS data for this compound, with major peaks observed at m/z values of 57, 41, and 29.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the C=O stretching of the ketone and aldehyde functional groups.

Experimental Protocols

Synthesis of this compound via Oxidation of 3,3-Dimethyl-2-butanol

A plausible and common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, this compound can be prepared by the oxidation of 3,3-Dimethyl-2-butanol.[5][6][7] The following protocol is a generalized procedure based on common oxidation reactions like Swern or PCC oxidation.

Materials:

  • 3,3-Dimethyl-2-butanol

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or reagents for Swern oxidation: oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine)

  • Anhydrous dichloromethane (DCM) as solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-2-butanol in anhydrous DCM.

  • Oxidation:

    • For PCC Oxidation: Add PCC to the solution and stir the mixture at room temperature.

    • For Swern Oxidation: Cool the DCM solution of DMSO to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride, followed by the dropwise addition of a solution of 3,3-dimethyl-2-butanol in DCM. After stirring for a short period, add triethylamine and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[3]

Experimental Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound start Start: 3,3-Dimethyl-2-butanol in DCM oxidation Oxidation (e.g., PCC or Swern) start->oxidation Add Oxidant workup Aqueous Work-up (NaHCO3 wash) oxidation->workup Quench Reaction purification Purification (Column Chromatography) workup->purification Isolate Crude Product product Product: this compound purification->product Pure Compound

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis and identification of this compound. The sample is vaporized and separated based on its boiling point and polarity on a GC column, followed by detection and fragmentation in a mass spectrometer to confirm its molecular weight and structure.[1]

Chemical Reactivity and Potential Biological Signaling Pathways

As an α-ketoaldehyde, this compound is expected to be a reactive electrophile. The two carbonyl groups are susceptible to nucleophilic attack, which is the basis for much of its chemical reactivity.

A significant area of interest for α-ketoaldehydes is their role in the formation of Advanced Glycation End Products (AGEs). AGEs are formed through a series of non-enzymatic reactions between reducing sugars or reactive dicarbonyl compounds, like this compound, and the free amino groups of proteins, lipids, and nucleic acids.[8][9][10][11] The accumulation of AGEs has been implicated in the pathogenesis of various age-related diseases and diabetic complications.[8][9][12]

The initial step in this process is the formation of a Schiff base, which then undergoes rearrangements to form more stable Amadori products. Subsequent oxidation, dehydration, and cyclization reactions lead to the irreversible formation of a heterogeneous group of compounds collectively known as AGEs.[8]

Conceptual Pathway of AGE Formation:

G cluster_age_formation Conceptual Pathway of Advanced Glycation End Product (AGE) Formation reactant1 This compound schiff_base Schiff Base Formation (Initial Adduct) reactant1->schiff_base reactant2 Protein (with free amino group) reactant2->schiff_base amadori Amadori Product (Rearrangement) schiff_base->amadori Rearrangement ages Advanced Glycation End Products (AGEs) (Cross-linked Proteins) amadori->ages Oxidation, Dehydration, Cyclization

Caption: A simplified diagram illustrating the formation of AGEs from this compound.

Conclusion

This compound is a fascinating molecule with distinct chemical properties owing to its unique structure. This guide has provided a comprehensive overview of its known characteristics, plausible synthetic and analytical methodologies, and its potential role in biological processes such as the formation of advanced glycation end products. Further research into the specific biological activities and reaction mechanisms of this compound will undoubtedly open new avenues for its application in medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Structure and Bonding of 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure and bonding of 3,3-Dimethyl-2-oxobutanal, a dicarbonyl compound with potential applications in organic synthesis and medicinal chemistry. This document collates available data on its molecular structure, including key identifiers, and presents what is known about its bonding characteristics. Due to a lack of experimentally determined structural data in the public domain, this guide also outlines potential synthetic routes and discusses the expected spectroscopic signatures that are crucial for its identification and characterization.

Introduction

This compound, also known as tert-butylglyoxal, is an organic molecule featuring both a ketone and an aldehyde functional group. Its unique structure, characterized by a sterically demanding tert-butyl group adjacent to a dicarbonyl moiety, suggests interesting reactivity and potential as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Understanding the precise three-dimensional arrangement of its atoms and the nature of the bonds that hold them together is fundamental to predicting its chemical behavior and exploring its applications.

This guide summarizes the known properties of this compound and provides a theoretical framework for its structural and bonding characteristics. It also addresses the current gap in experimental data and suggests protocols for its synthesis and characterization.

Molecular Structure and Identification

The fundamental details of this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
Synonyms tert-Butylglyoxal, t-butylglyoxal, 3,3-dimethyl-2-oxo-butanal[1]
CAS Number 4480-47-1[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Canonical SMILES CC(C)(C)C(=O)C=O[1]
InChI Key ASONUAQLGIPYMA-UHFFFAOYSA-N[1]

Below is a 2D structural representation of the this compound molecule, generated using the DOT language.

G 2D Structure of this compound C1 C O2 O C1->O2 H1 H C1->H1 C2 C C2->C1 O1 O C2->O1 C3 C C3->C2 C4 C C3->C4 C5 C C3->C5 C6 C C3->C6

Caption: 2D chemical structure of this compound.

Bonding and Structural Parameters

A thorough search of scientific literature and structural databases did not yield experimentally determined bond lengths and angles for this compound. The lack of a crystal structure for this compound means that precise geometric parameters from X-ray crystallography are unavailable.

In the absence of experimental data, computational chemistry methods can provide reliable estimates for these parameters. It is anticipated that the bond lengths and angles will largely conform to standard values for sp³, sp², and sp hybridized carbon and oxygen atoms. The C=O bond of the ketone is expected to be slightly longer than that of the aldehyde due to the electron-donating effect of the tert-butyl group. The dihedral angle between the two carbonyl groups will be a key determinant of the molecule's conformation.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations. Due to the presence of two carbonyl groups in different chemical environments (ketone and aldehyde), two distinct C=O stretching peaks are anticipated in the region of 1680-1740 cm⁻¹. The aldehydic C-H stretch would likely appear as a pair of weak to medium bands between 2700 and 2900 cm⁻¹. The spectrum would also feature C-H stretching and bending vibrations from the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet with an integration of 9H would correspond to the chemically equivalent methyl protons of the tert-butyl group. A singlet with an integration of 1H would be characteristic of the aldehydic proton, likely appearing downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR: The carbon NMR spectrum should display four distinct signals: one for the methyl carbons of the tert-butyl group, one for the quaternary carbon of the tert-butyl group, and two signals for the two carbonyl carbons (ketone and aldehyde), which will be significantly downfield.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 114. Prominent fragment ions would likely result from the cleavage of the tert-butyl group and the carbonyl moieties. A GC-MS analysis available on PubChem shows a top peak at m/z 29, a second-highest at m/z 41, and a third-highest at m/z 57.[1]

m/z Relative Intensity Possible Fragment
29High[CHO]⁺
41High[C₃H₅]⁺
57High[C(CH₃)₃]⁺

Experimental Protocols: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, several general synthetic strategies can be proposed based on established organic chemistry reactions. The following sections outline plausible synthetic routes that could be optimized to produce the target compound.

Proposed Synthetic Pathway: Oxidation of 3,3-Dimethyl-2-butanone (Pinacolone)

One of the most direct conceptual routes to this compound is through the oxidation of the α-methyl group of 3,3-Dimethyl-2-butanone (also known as pinacolone).

Workflow Diagram:

G start 3,3-Dimethyl-2-butanone step1 Oxidation (e.g., SeO2) start->step1 product This compound step1->product

Caption: Proposed synthesis of this compound from pinacolone.

General Protocol:

  • Reactant Preparation: Dissolve 3,3-Dimethyl-2-butanone in a suitable solvent, such as dioxane or acetic acid.

  • Oxidation: Add a stoichiometric amount of an oxidizing agent, such as selenium dioxide (SeO₂).

  • Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction mixture and filter to remove any solid byproducts. The filtrate would then be subjected to an appropriate extraction and purification procedure.

  • Purification: Purify the crude product by distillation or column chromatography to yield this compound.

Note: The use of selenium dioxide can be hazardous, and appropriate safety precautions must be taken. Alternative, milder oxidizing agents could also be explored.

Conclusion

This compound is a molecule of interest with a clear structural definition but a notable lack of comprehensive experimental data regarding its bonding parameters and detailed spectroscopic characterization. This guide has consolidated the available information and proposed a logical synthetic route to facilitate further research. The experimental protocols and expected spectroscopic data outlined herein provide a foundational framework for scientists to synthesize, identify, and ultimately explore the chemical reactivity and potential applications of this intriguing dicarbonyl compound. Further experimental investigation is crucial to fully elucidate the structure-property relationships of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 3,3-dimethyl-2-oxobutanal, also known as tert-butylglyoxal. Due to the limited availability of direct experimental protocols in peer-reviewed literature, this document outlines two primary, chemically sound methodologies based on established organic synthesis reactions: the oxidation of 1-hydroxy-3,3-dimethyl-2-butanone using selenium dioxide and the oxidative cleavage of 3,3-dimethyl-1,2-butanediol via Criegee oxidation with lead tetraacetate.

This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who require a detailed understanding of the synthesis of this α-ketoaldehyde.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for this compound and its potential precursors is presented below for easy reference.

Table 1: Physicochemical Properties of this compound and Precursors

PropertyThis compound1-Hydroxy-3,3-dimethyl-2-butanone3,3-Dimethyl-1,2-butanediol
IUPAC Name This compound1-hydroxy-3,3-dimethylbutan-2-one3,3-dimethylbutane-1,2-diol
Synonyms tert-Butylglyoxal, t-Butylglyoxalhydroxy-pinacolonePinacolyl glycol
CAS Number 4480-47-1[1]38895-88-459562-82-2
Molecular Formula C₆H₁₀O₂[1]C₆H₁₂O₂C₆H₁₄O₂
Molecular Weight 114.14 g/mol [1]116.16 g/mol 118.17 g/mol
Boiling Point 128.2°C at 760 mmHg[2]Not availableNot available
Melting Point 78-80°C[3]Not available37-39°C
Density 0.935 g/cm³[2]Not availableNot available

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR Predicted shifts would include a singlet for the tert-butyl protons and a singlet for the aldehydic proton.
¹³C NMR Predicted shifts would include signals for the quaternary carbon, the methyl carbons of the tert-butyl group, and the two carbonyl carbons.
IR Spectrum Expected to show strong C=O stretching frequencies for both the ketone and aldehyde functionalities.
Mass Spectrum The molecular ion peak would be expected at m/z = 114.14.

Proposed Synthesis Pathways

Two logical and efficient synthetic routes to this compound are proposed, leveraging well-established oxidation methodologies in organic chemistry.

Pathway 1: Selenium Dioxide Oxidation of 1-Hydroxy-3,3-dimethyl-2-butanone

The oxidation of α-hydroxy ketones with selenium dioxide is a known method for the synthesis of 1,2-dicarbonyl compounds.[4] This pathway offers a direct conversion of a commercially available precursor to the target molecule.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product 1_hydroxy_3_3_dimethyl_2_butanone 1-Hydroxy-3,3-dimethyl-2-butanone 3_3_dimethyl_2_oxobutanal This compound 1_hydroxy_3_3_dimethyl_2_butanone->3_3_dimethyl_2_oxobutanal Oxidation SeO2 Selenium Dioxide (SeO₂) SeO2->1_hydroxy_3_3_dimethyl_2_butanone

Pathway 1: Selenium Dioxide Oxidation
Pathway 2: Oxidative Cleavage of 3,3-Dimethyl-1,2-butanediol with Lead Tetraacetate (Criegee Oxidation)

The Criegee oxidation provides a classic and efficient method for the cleavage of vicinal diols to yield aldehydes and ketones.[5] The reaction proceeds through a cyclic intermediate and is typically high-yielding.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Products 3_3_dimethyl_1_2_butanediol 3,3-Dimethyl-1,2-butanediol 3_3_dimethyl_2_oxobutanal This compound 3_3_dimethyl_1_2_butanediol->3_3_dimethyl_2_oxobutanal Oxidative Cleavage formaldehyde Formaldehyde 3_3_dimethyl_1_2_butanediol->formaldehyde LTA Lead Tetraacetate (Pb(OAc)₄) LTA->3_3_dimethyl_1_2_butanediol

Pathway 2: Criegee Oxidation

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on the pathways described above. These protocols are derived from general procedures for similar chemical transformations and should be adapted and optimized as necessary.

Protocol for Pathway 1: Selenium Dioxide Oxidation

Materials:

  • 1-Hydroxy-3,3-dimethyl-2-butanone

  • Selenium Dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq) in anhydrous dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the black selenium byproduct, and wash the filter cake with dichloromethane.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.

Protocol for Pathway 2: Criegee Oxidation

Materials:

  • 3,3-Dimethyl-1,2-butanediol

  • Lead Tetraacetate (Pb(OAc)₄)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3,3-dimethyl-1,2-butanediol (1.0 eq) in anhydrous dichloromethane at 0 °C, add lead tetraacetate (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by the addition of saturated aqueous sodium thiosulfate solution.

  • Separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the product.

  • The crude this compound can be used directly or purified by distillation under reduced pressure.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via the selenium dioxide oxidation pathway.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material (1-Hydroxy-3,3-dimethyl-2-butanone) in Dioxane add_reagent Add Selenium Dioxide start->add_reagent reflux Reflux and Monitor by TLC add_reagent->reflux cool Cool to Room Temperature reflux->cool filter Filter through Celite® cool->filter wash Wash with NaHCO₃ (aq) filter->wash extract Extract with DCM wash->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure this compound purify->product

Experimental Workflow for Pathway 1

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to tert-Butylglyoxal (CAS 4480-47-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butylglyoxal (CAS 4480-47-1), a dicarbonyl compound with potential significance in chemical synthesis and biological research. This document collates available physicochemical data, discusses its reactivity, and explores its potential biological implications based on the known activities of related α-oxoaldehydes.

Physicochemical Properties

tert-Butylglyoxal, also known as 3,3-Dimethyl-2-oxobutanal, is an organic compound featuring both a bulky tert-butyl group and a reactive glyoxal moiety.[1][2][3] Its core physicochemical properties are summarized below.

PropertyValueReference
CAS Number 4480-47-1[1][2][4]
Molecular Formula C₆H₁₀O₂[1][2][4]
Molecular Weight 114.142 g/mol [1][2][4]
Synonyms This compound, 3,3-Dimethyl-1,2-butanedione, t-Butylglyoxal[2][3][5]
Appearance Neat Liquid[1]
Boiling Point 128.2 °C at 760 mmHg[2]
Density 0.935 g/cm³[2]
Flash Point 34.4 °C[2]
Water Solubility Sparingly soluble (21 g/L at 25 °C) (Calculated)[4]
Refractive Index 1.406[2]

Note: A melting point of 91-92 °C has been reported in one source[4]; however, this is inconsistent with other data describing the compound as a liquid at room temperature.[1][2]

Synthesis and Reactivity

While specific, scalable synthesis protocols for tert-butylglyoxal are not widely detailed in readily available literature, general synthetic routes for similar small molecules often involve the oxidation of corresponding precursor molecules.

Reactivity Profile

The reactivity of tert-butylglyoxal is dictated by its two primary functional groups: the dicarbonyl system (glyoxal) and the sterically hindering tert-butyl group.

  • Electrophilic Nature : Like other α-oxoaldehydes such as glyoxal and methylglyoxal, tert-butylglyoxal is a reactive electrophilic species (RES).[6][7] The two adjacent carbonyl groups are highly susceptible to nucleophilic attack. This reactivity is central to their biological effects, as they readily react with nucleophilic residues in macromolecules, including the lysine, arginine, and cysteine side chains of proteins.[7]

  • Advanced Glycation End-products (AGEs) : The reaction of glyoxals with proteins can lead to the formation of a Schiff base, which can undergo subsequent rearrangements to form Advanced Glycation End-products (AGEs).[7] AGEs are implicated in various disease states and cellular aging.

  • Metabolic Susceptibility : The tert-butyl group is a common motif in medicinal chemistry, often incorporated to enhance potency or provide a steric shield to increase metabolic stability.[8] However, this group is also a known target for metabolism by cytochrome P450 (CYP) enzymes, typically undergoing oxidation to form the corresponding alcohol.[8][9]

G cluster_0 tert-Butylglyoxal Structure cluster_1 Predicted Reactivity & Biological Interaction T tert-Butylglyoxal GB Glyoxal Moiety (α-dicarbonyl) T->GB TB tert-Butyl Group T->TB ER Electrophilic Reactions (Targeting Nucleophiles) GB->ER drives Met Metabolism (CYP450 Oxidation) TB->Met site of AGE AGE Formation (Protein Cross-linking) ER->AGE Alc Alcohol Metabolite Met->Alc

Caption: Logical relationship between structure and predicted reactivity.

Potential Biological Activity and Applications

Direct experimental data on the biological activity of tert-butylglyoxal is limited. However, by drawing parallels with structurally related compounds, a profile of its likely biological effects and potential applications can be inferred.

Antimicrobial Activity

Methylglyoxal is a well-documented antibacterial component found in sources like Mānuka honey.[10] Its mechanism involves inducing cellular damage through its electrophilic nature. Similarly, tert-butylbenzoquinone (TBBQ), the oxidation product of the food additive TBHQ, exhibits potent bactericidal activity against Staphylococcus aureus by compromising membrane integrity.[11] It is plausible that tert-butylglyoxal, as a reactive dicarbonyl, could possess similar antimicrobial properties.

Cellular Effects

General studies on α-oxoaldehydes have shown a range of effects on cellular processes:

  • Inhibition of Protein Synthesis : Aldehydes can inhibit the incorporation of amino acids into proteins.[12]

  • Mitochondrial Dysfunction : They have been shown to decrease the respiratory rate of mitochondria.[12]

  • Antiproliferative Effects : Aldehydes can decrease the mitotic index in various cell types, suggesting an antiproliferative or cytotoxic effect.[12]

These activities stem from the ability of glyoxals to react with and damage essential biological macromolecules, leading to cellular dysfunction.[6]

Applications in Drug Development

The tert-butyl group is frequently used in drug design.[8] The unique combination of this group with a reactive glyoxal moiety makes tert-butylglyoxal an interesting scaffold. It could serve as a starting material for synthesizing novel therapeutic agents or as a chemical probe to study cellular processes involving dicarbonyl stress. However, its inherent reactivity and potential for metabolic breakdown are critical factors that would need to be addressed in any drug development program.[9]

Recommended Experimental Protocols

Given the absence of specific published experimental protocols for tert-butylglyoxal, this section outlines general methodologies that researchers can adapt to investigate its biological and chemical properties.

General Protocol for Assessing Antimicrobial Activity

This protocol is based on the standard broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of tert-butylglyoxal in a suitable solvent (e.g., DMSO), ensuring it is fully dissolved.

  • Bacterial Culture: Grow a bacterial strain of interest (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the tert-butylglyoxal stock solution in broth to achieve a range of desired concentrations.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of tert-butylglyoxal that completely inhibits visible bacterial growth.

G A Compound Prep: tert-Butylglyoxal Stock C Assay Setup: Serial Dilution in 96-well plate A->C B Culture Prep: Log-phase Bacteria D Inoculation: Add Bacteria to Wells B->D C->D E Incubation: 37°C for 18-24h D->E F Readout: Determine MIC E->F

Caption: General experimental workflow for MIC determination.

Protocol for Evaluating In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of tert-butylglyoxal in cell culture medium and replace the existing medium in the wells. Include vehicle-treated control wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion

tert-Butylglyoxal is a reactive dicarbonyl compound whose properties are largely inferred from related structures. Its electrophilic glyoxal moiety suggests a high potential for biological activity, including antimicrobial and cytotoxic effects through interactions with proteins and other macromolecules. The presence of the tert-butyl group introduces steric bulk and a potential site for metabolic modification. For researchers and drug development professionals, tert-butylglyoxal represents a potentially useful, albeit reactive, chemical scaffold. Further empirical investigation is required to fully characterize its synthesis, reactivity, and biological profile.

References

Physical and chemical properties of 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethyl-2-oxobutanal, a significant alpha-ketoaldehyde. The document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines relevant information on its chemical reactivity and safety considerations. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development, offering a consolidated source of technical data and methodologies.

Chemical Identity and Structure

This compound, also known as tert-butylglyoxal, is a dicarbonyl compound featuring both a ketone and an aldehyde functional group. The presence of a bulky tert-butyl group adjacent to the ketone functionality significantly influences its steric and electronic properties.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1][2][3]
Synonyms tert-Butylglyoxal, 3,3-dimethyl-2-oxobutyraldehyde, 3,3-dimethylbutan-1,2-dione, t-Butylglyoxal[4][5]
CAS Number 4480-47-1[1][2][4]
Molecular Formula C₆H₁₀O₂[1][4]
Molecular Weight 114.14 g/mol [1][3]
InChI InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3[1][2]
InChIKey ASONUAQLGIPYMA-UHFFFAOYSA-N[1][2]
SMILES CC(C)(C)C(=O)C=O[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

PropertyValueReference
Physical Form Powder[2]
Melting Point 78-80 °C[2]
Boiling Point 128.2 °C at 760 mmHg[4][5]
Density 0.935 g/cm³[4][5]
Flash Point 34.4 °C[4][5]
Refractive Index 1.406[4][5]
LogP (predicted) 0.80050[4][5]
Water Solubility Soluble[6]

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data suggests a molecular ion peak [M]+ at m/z 114.06753. Common adducts include [M+H]+ at 115.07536 and [M+Na]+ at 137.05730.[7] A likely fragmentation pattern for α-ketoaldehydes involves cleavage of the C-C bond between the two carbonyl groups. For this compound, this would lead to characteristic fragments. The NIST Mass Spectrometry Data Center provides a GC-MS spectrum with top peaks at m/z 29, 41, and 57.[3]

NMR Spectroscopy

While specific experimental spectra for this compound are not available, the expected chemical shifts can be predicted based on its structure.

  • ¹H NMR: A singlet for the aldehydic proton would be expected in the downfield region (around 9-10 ppm). A singlet for the nine equivalent protons of the tert-butyl group would appear in the upfield region (around 1.0-1.5 ppm).

  • ¹³C NMR: The aldehydic and ketonic carbonyl carbons would show signals in the highly deshielded region (190-220 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong characteristic absorption bands for the two carbonyl groups. The aldehyde C=O stretch typically appears around 1740-1720 cm⁻¹, while the ketone C=O stretch is expected around 1725-1705 cm⁻¹. The aldehydic C-H stretch would likely show two weak bands in the region of 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹.

Chemical Reactivity

Atmospheric Reactivity

Studies on the atmospheric degradation of this compound have been conducted. It reacts with atmospheric oxidants such as Cl atoms, OH radicals, and NO₃ radicals. The main degradation products are carbonyl compounds, including acetone, formaldehyde, and 2,2-dimethylpropanal.[8]

Reactivity with Biological Nucleophiles

As an α-ketoaldehyde, this compound is expected to be reactive towards biological nucleophiles such as the thiol groups of cysteine residues and the amine groups of lysine residues in proteins. This reactivity is a general characteristic of α,β-unsaturated carbonyl compounds and can lead to the formation of covalent adducts.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly accessible literature. The following sections provide general methodologies that can be adapted for this compound.

Synthesis

A potential synthetic route to this compound is through the oxidation of 3,3-dimethyl-2-butanone (pinacolone).[9][10]

Workflow for a Potential Synthesis:

Start Pinacolone Oxidation Oxidation (e.g., with SeO2 or other suitable oxidizing agent) Start->Oxidation Workup Aqueous Workup (Extraction and Washing) Oxidation->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Purification

Recrystallization Protocol:

A general procedure for the purification of a solid organic compound by recrystallization involves the following steps:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals.

Logical Diagram for Purification:

Crude Crude Product Dissolve Dissolve in minimal hot solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter insoluble impurities? Cool Cool to induce crystallization Dissolve->Cool no insoluble impurities HotFilter->Cool Isolate Isolate crystals (Vacuum Filtration) Cool->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Decision workflow for purification by recrystallization.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of volatile compounds like this compound. A general GC-MS method would involve:

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector at an elevated temperature.

  • Oven Program: A temperature ramp to separate components based on their boiling points.

  • MS Detector: Electron ionization (EI) source with a quadrupole mass analyzer.

Biological Relevance and Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific biological signaling pathways. However, as an α-ketoaldehyde, it belongs to a class of compounds known to be involved in cellular signaling, often through their reactivity with proteins and other biomolecules. α-Keto acid dehydrogenase complexes, for instance, are key players in metabolic signaling.[1][7] Reactive aldehydes can modulate signaling pathways by forming adducts with key proteins.

Hypothesized Interaction with Cellular Signaling:

Compound This compound (α-Ketoaldehyde) Nucleophiles Biological Nucleophiles (e.g., Cys, Lys residues) Compound->Nucleophiles reacts with Adducts Protein Adducts Nucleophiles->Adducts forms Signaling Modulation of Signaling Pathways Adducts->Signaling

Caption: Hypothesized mechanism of interaction with cellular components.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a reactive α-ketoaldehyde with a unique structural feature of a tert-butyl group. This guide has summarized its key physical, chemical, and spectroscopic properties based on available data. While detailed experimental protocols and its specific roles in biological signaling are yet to be fully elucidated, the information provided herein serves as a foundational resource for scientists and researchers. Further investigation into its reactivity and biological activity is warranted to fully understand its potential applications.

References

An In-depth Technical Guide to 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethyl-2-oxobutanal, a significant organic compound with applications in various scientific domains. This document consolidates its fundamental chemical properties, synthesis protocols, and safety information, presented in a structured format for ease of reference and comparison.

Core Molecular Data

This compound, also known as tert-butylglyoxal, is a dicarbonyl compound. Its core molecular and physical properties are summarized below.

PropertyValueSource
Molecular Formula C6H10O2[1][2][3]
Molecular Weight 114.14 g/mol [1][4]
Monoisotopic Mass 114.068079557 Da[1]
CAS Number 4480-47-1[1][2][5]
IUPAC Name This compound[1]
Synonyms t-butylglyoxal, tert-Butylglyoxal, 3,3-dimethyl-2-oxobutyraldehyde[1][2]
Appearance Powder[5]
Boiling Point 128.2°C at 760 mmHg[2]
Melting Point 78-80°C[5]
Density 0.935 g/cm³[2]
Flash Point 34.4°C[2]
Water Solubility Sparingly soluble (21 g/L at 25°C)[4]

Structural Information

The structural representation of this compound is crucial for understanding its reactivity and interactions.

IdentifierString
SMILES CC(C)(C)C(=O)C=O
InChI InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3
InChIKey ASONUAQLGIPYMA-UHFFFAOYSA-N

A logical relationship diagram illustrating the progression from the basic molecular formula to its structural representations and key physical properties is provided below.

G Figure 1: Conceptual Flow of this compound Identification A Molecular Formula C6H10O2 B Molecular Weight 114.14 g/mol A->B C IUPAC Name This compound A->C D Structure (SMILES) CC(C)(C)C(=O)C=O C->D E Physical Properties Boiling Point: 128.2°C Melting Point: 78-80°C D->E

Caption: Figure 1: Conceptual Flow of this compound Identification.

Experimental Protocols: Synthesis

While specific experimental details can vary, a general synthesis approach for a related compound, 3,3-Dimethyl-2-oxobutyric acid, involves the oxidation of a precursor. A similar oxidative cleavage or other synthetic routes could potentially yield this compound. A patented method for producing 3,3-dimethyl-2-oxobutyric acid involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using oxygen in a basic aqueous medium with palladium and bismuth catalysts.[6] Another approach involves the halogenation of 3,3-dimethylbutyric acid followed by hydrolysis and oxidation.[7]

Below is a generalized workflow for a potential synthesis based on the oxidation of a precursor alcohol, which is a common method for producing aldehydes and ketones.

G Figure 2: Generalized Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Precursor Selection (e.g., 3,3-Dimethyl-1,2-butanediol) C Oxidation Reaction A->C B Solvent & Reagent Prep. B->C D Quenching C->D E Extraction D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS, IR) F->G G Figure 3: Hazard Assessment and Safety Protocol A Hazard Identification Skin Irritant (H315) Eye Irritant (H319) Respiratory Irritant (H335) B Risk Assessment Exposure Potential (Inhalation, Dermal, Ocular) A->B C Control Measures Engineering Controls (Fume Hood) Administrative Controls (SOPs) PPE (Gloves, Goggles) B->C D Emergency Procedures First Aid Measures Spill Containment C->D

References

Spectroscopic Analysis of 3,3-Dimethyl-2-oxobutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3-Dimethyl-2-oxobutanal (also known as tert-butylglyoxal). Due to the limited availability of public experimental spectroscopic data for this compound, this document focuses on predicted data, expected spectral characteristics, and detailed experimental protocols for obtaining such data. This guide is intended to be a valuable resource for researchers working with or synthesizing this molecule.

Predicted Spectroscopic Data

Mass Spectrometry

The table below summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for interpreting mass spectra and confirming the molecular weight of the compound.

AdductPredicted m/z
[M+H]⁺115.07536
[M+Na]⁺137.05730
[M+K]⁺153.03124
[M+NH₄]⁺132.10190
[M-H]⁻113.06080
[M+HCOO]⁻159.06628
[M+CH₃COO]⁻173.08193

Expected Spectroscopic Characteristics

Based on the chemical structure of this compound, the following tables outline the expected regions for key signals in Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy. These values are based on established correlation tables and provide a reference for analyzing experimentally obtained spectra.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (aldehyde)1740-1720Strong
C=O (ketone)1725-1705Strong
C-H (aldehyde)2850-2800 and 2750-2700Medium
C-H (alkane)2970-2850Strong
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aldehydic proton (-CHO)9.0 - 10.0Singlet1H
Methyl protons (-C(CH₃)₃)1.0 - 1.5Singlet9H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AtomExpected Chemical Shift (ppm)
Aldehydic carbon (-CHO)190 - 200
Ketonic carbon (-C=O)200 - 220
Quaternary carbon (-C(CH₃)₃)40 - 50
Methyl carbons (-C(CH₃)₃)25 - 35

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure arm to press the sample firmly and evenly against the crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Acquisition:

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.

    • Select an appropriate number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Acquire the spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Typically, a small number of scans (e.g., 8-16) is sufficient for ¹H NMR.

  • ¹³C NMR Data Acquisition:

    • Set a wider spectral width compared to ¹H NMR.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts and multiplicities of the signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).

  • Ionization:

    • Select an appropriate ionization technique. For a relatively small organic molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.

    • EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often keeps the molecular ion intact.

  • Mass Analysis:

    • The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

    • Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound.

Spectroscopic_Workflow start Start: Unknown Organic Compound sample_prep Sample Preparation (Dissolution/Solid State) start->sample_prep ir_acq IR Spectroscopy (ATR or KBr) sample_prep->ir_acq Solid/Liquid Sample nmr_acq NMR Spectroscopy (1H, 13C, 2D) sample_prep->nmr_acq Solution ms_acq Mass Spectrometry (EI or ESI) sample_prep->ms_acq Solution/Volatile Sample ir_analysis IR Data Analysis: Identify Functional Groups ir_acq->ir_analysis nmr_analysis NMR Data Analysis: Determine C-H Framework nmr_acq->nmr_analysis ms_analysis MS Data Analysis: Determine Molecular Weight & Fragmentation ms_acq->ms_analysis data_integration Integrate All Spectroscopic Data ir_analysis->data_integration nmr_analysis->data_integration ms_analysis->data_integration structure_elucidation Propose Chemical Structure data_integration->structure_elucidation confirmation Structure Confirmation (Comparison with known data or further experiments) structure_elucidation->confirmation end End: Identified Structure confirmation->end

General workflow for spectroscopic identification.

In-Depth Technical Guide to the Safety and Hazards of 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. Always consult the specific SDS for 3,3-Dimethyl-2-oxobutanal before handling or using this chemical.

Executive Summary

This compound (CAS No. 4480-47-1) is a specialty chemical with potential applications in research and development.[1] A thorough understanding of its safety and hazard profile is crucial for its safe handling and use in a laboratory or manufacturing setting. This guide provides a consolidated overview of the known hazards, safety precautions, and relevant data for this compound. The information presented is compiled from various sources, and while comprehensive, it is important to note the limited availability of detailed toxicological data for this specific compound.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[2][3]

GHS Classification: [2][3]

  • Skin Irritation: Category 2[2][3]

  • Eye Irritation: Category 2A[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[2][3]

Signal Word: Warning[3]

Hazard Statements: [3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements: [3]

A comprehensive list of precautionary statements is provided in the appendices.

Physicochemical Information

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 4480-47-1[1]
Molecular Formula C6H10O2[1]
Molecular Weight 114.14 g/mol
Boiling Point 128.2 °C at 760 mmHg[1]
Flash Point 34.4 °C[1]
Density 0.935 g/cm³[1]
Water Solubility Sparingly soluble (21 g/L at 25 °C)[2]
Appearance Powder

Toxicological Information

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, for the evaluation of skin and eye irritation potential of a chemical like this, standardized in vitro methods are commonly employed to reduce or replace animal testing.[4][5][6][7]

A general workflow for an in vitro skin irritation test using a reconstructed human epidermis (RhE) model, such as the EpiDerm™ Skin Irritation Test (SIT), is outlined below. This is a representative protocol and would need to be adapted and validated for the specific test substance.

General In Vitro Skin Irritation Test Protocol (OECD TG 439): [5][6][7]

  • Preparation of the Test Substance: The test chemical is prepared in a suitable solvent, if necessary.

  • Application to the RhE Tissue: A small volume of the test substance is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[4]

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: The viability of the RhE tissue is determined using a quantitative method, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

  • Data Analysis and Interpretation: The tissue viability of the test substance-treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[5]

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

First Aid Measures

In case of exposure, seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, contain the spill and contact emergency services.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

Visualizations

GHS_Hazards cluster_product This compound cluster_hazards GHS Hazard Classification product This compound CAS: 4480-47-1 H315 H315 Skin Irritation product->H315 H319 H319 Eye Irritation product->H319 H335 H335 Respiratory Irritation product->H335 Safe_Handling_Workflow start Start Handling This compound engineering_controls Work in a well-ventilated area (e.g., chemical fume hood) start->engineering_controls ppe Wear appropriate PPE: - Safety goggles - Chemically resistant gloves - Lab coat engineering_controls->ppe handling Handle with care: - Avoid contact - Avoid inhalation ppe->handling storage Store properly: - Tightly closed container - Cool, dry, well-ventilated area handling->storage end End of Procedure storage->end First_Aid_Procedure cluster_routes Routes of Exposure exposure Exposure Occurs inhalation Inhalation Move to fresh air. Provide oxygen if needed. exposure->inhalation skin Skin Contact Flush with water for 15 min. Remove contaminated clothing. exposure->skin eye Eye Contact Flush with water for 15 min. Lift eyelids. exposure->eye ingestion Ingestion Do NOT induce vomiting. Rinse mouth. exposure->ingestion medical_attention Seek Immediate Medical Attention inhalation->medical_attention skin->medical_attention eye->medical_attention ingestion->medical_attention

References

An In-depth Technical Guide on 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is an alpha-ketoaldehyde with emerging interest in chemical synthesis and biological research. This technical guide provides a comprehensive literature review of the research conducted on this compound, summarizing its chemical properties, synthesis methodologies, and known biological activities. The document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured data presentation, and visual representations of key concepts to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a C6 aldehyde featuring a ketone group adjacent to the aldehyde functionality and a bulky tert-butyl group. Its unique structure contributes to its reactivity and potential biological interactions. The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms tert-Butylglyoxal, t-butylglyoxal, 3,3-dimethyl-2-oxo-butanal[1]
CAS Number 4480-47-1[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Not explicitly stated, but its hemihydrate is a solid
Melting Point Not available for the pure compound. Hemihydrate: 78-80 °C
Boiling Point Not available
Solubility Not explicitly stated

Synthesis of this compound

Experimental Protocol: Oxidation of Pinacolone with Selenium Dioxide (General Procedure)

This protocol is a generalized procedure based on known selenium dioxide oxidations of ketones and should be optimized for the specific synthesis of this compound.

Materials:

  • Pinacolone

  • Selenium Dioxide (SeO₂)

  • Solvent (e.g., dioxane, acetic acid, or tert-butanol)[4][5]

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pinacolone in a suitable solvent under an inert atmosphere.

  • Add a stoichiometric amount of selenium dioxide to the solution. Caution: Selenium dioxide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium metal.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

DOT Diagram: Synthesis Workflow

G Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Pinacolone Pinacolone ReactionMixture Dissolve Pinacolone in Solvent Add SeO2 Reflux Pinacolone->ReactionMixture SeO2 Selenium Dioxide SeO2->ReactionMixture Filtration Filter to remove Selenium ReactionMixture->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The biological activity of this compound is an area of growing interest, particularly in the context of drug development and its interaction with metabolic pathways.

Interaction with the Glyoxalase System

The glyoxalase system is a critical metabolic pathway responsible for the detoxification of alpha-ketoaldehydes. It has been suggested that this compound may be a substrate for this pathway, although its efficiency compared to other alpha-ketoaldehydes like methylglyoxal is not well-characterized. Further kinetic studies are required to elucidate the specifics of this interaction.

DOT Diagram: Glyoxalase Pathway

G The Glyoxalase Detoxification Pathway cluster_input Substrate cluster_enzymes Enzymatic Conversion cluster_output Products Ketoaldehyde This compound Hemithioacetal Hemithioacetal Adduct Ketoaldehyde->Hemithioacetal GSH Glutathione (GSH) GSH->Hemithioacetal Glo1 Glyoxalase I (Glo1) Thioester S-D-Lactoylglutathione Glo1->Thioester Glo2 Glyoxalase II (Glo2) Lactate D-Lactate Glo2->Lactate GSH_regenerated Glutathione (GSH) Glo2->GSH_regenerated Hemithioacetal->Glo1 Thioester->Glo2

Caption: The glyoxalase pathway for the detoxification of α-ketoaldehydes.

Cytotoxicity and Potential as a Chemotherapeutic Agent

While no specific IC50 values for this compound against cancer cell lines were found in the reviewed literature, alpha-ketoaldehydes as a class are known to exhibit cytotoxic effects. This is often attributed to their ability to induce cellular stress and interact with cellular macromolecules. Further research is warranted to explore the potential of this compound and its derivatives as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity Screening (General Procedure)

This protocol provides a general framework for assessing the cytotoxicity of this compound against various cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)[6][7][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DOT Diagram: MTT Assay Workflow

G Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis SeedCells Seed Cells in 96-well plate TreatCells Treat Cells with Compound SeedCells->TreatCells PrepareCompound Prepare Serial Dilutions of Compound PrepareCompound->TreatCells Incubate Incubate for 24-72h TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT AddSolubilizer Add Solubilization Buffer IncubateMTT->AddSolubilizer ReadAbsorbance Measure Absorbance AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Role in Signaling Pathways

The effect of this compound on specific cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, has not been directly investigated.[9][10][11][12][13] However, given that other alpha-ketoaldehydes can induce oxidative stress, and oxidative stress is a known activator of MAPK pathways, it is plausible that this compound could modulate these signaling cascades. This represents a promising area for future research.

DOT Diagram: MAPK Signaling Cascade (Simplified)

G Simplified MAPK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Oxidative Stress) Receptor Cell Surface Receptor Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) ERK->Cellular_Response

Caption: A simplified representation of the MAPK signaling cascade.

Analytical Methods

The quantitative analysis of this compound can be achieved through various chromatographic techniques. While a specific method for this compound is not detailed in the literature, a general approach using High-Performance Liquid Chromatography (HPLC) can be adapted from methods used for similar compounds like 3,3-Dimethyl-2-oxobutyric acid.[14]

Experimental Protocol: HPLC Analysis (General Procedure)

This protocol outlines a general reverse-phase HPLC method that can be optimized for the analysis of this compound.

Materials and Equipment:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Reverse-phase C18 column

  • Mobile phase: Acetonitrile and water (with or without a modifier like formic acid for MS compatibility)

  • This compound standard

  • Sample to be analyzed

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve or dilute the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm filter.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the chosen mobile phase composition and flow rate.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

DOT Diagram: HPLC Analysis Workflow

G Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing PrepareStandards Prepare Standard Solutions InjectStandards Inject Standards PrepareStandards->InjectStandards PrepareSample Prepare and Filter Sample InjectSample Inject Sample PrepareSample->InjectSample GenerateCurve Generate Calibration Curve InjectStandards->GenerateCurve Quantify Quantify Analyte InjectSample->Quantify GenerateCurve->Quantify

Caption: General workflow for the quantitative analysis by HPLC.

Conclusion and Future Directions

This compound is a compound with considerable potential for further research and application. While its synthesis and biological activities are beginning to be explored, there remain significant gaps in the current understanding. Future research should focus on:

  • Developing and optimizing a detailed, high-yield synthesis protocol.

  • Conducting comprehensive biological evaluations, including cytotoxicity screening against a broad panel of cancer cell lines to determine specific IC50 values.

  • Investigating the interaction of this compound with key cellular signaling pathways, such as the MAPK pathway, to elucidate its mechanism of action.

  • Establishing and validating specific analytical methods for its accurate quantification in various matrices.

This technical guide provides a solid foundation for researchers to build upon, and it is anticipated that further studies will unlock the full potential of this compound in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to tert-Butylglyoxal: Discovery, Synthesis, and Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylglyoxal, systematically named 3,3-dimethyl-2-oxobutanal, is an α-dicarbonyl compound of interest in organic synthesis and potential biological studies. This technical guide provides a comprehensive overview of its discovery, historical and modern synthetic methodologies, and a detailed summary of its physicochemical and spectroscopic properties. The document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for key synthetic routes, and visualizations of reaction pathways and experimental workflows to facilitate understanding.

Introduction

tert-Butylglyoxal, also known as this compound, is a member of the α-ketoaldehyde family, characterized by two adjacent carbonyl groups. Its chemical structure, featuring a sterically bulky tert-butyl group adjacent to the glyoxal moiety, imparts unique reactivity and properties. While not as extensively studied as simpler glyoxals, its potential as a building block in organic synthesis and for probing biological systems warrants a detailed examination of its chemical profile.

Chemical Identity
IdentifierValue
Systematic Name This compound
Common Synonyms tert-Butylglyoxal, t-Butylglyoxal, 3,3-Dimethyl-1,2-butanedione
CAS Number 4480-47-1[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
InChI InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3[1]
SMILES CC(C)(C)C(=O)C=O[1]

Discovery and History

The precise historical account of the first synthesis of tert-butylglyoxal is not prominently documented in readily available scientific literature. However, the development of synthetic methods for α-dicarbonyl compounds in the early 20th century provides the context for its likely first preparation. Two classical methods, the Riley oxidation and the Pummerer rearrangement, were established as viable routes for the synthesis of α-ketoaldehydes from suitable precursors.

The Riley oxidation , first reported by Harry Lister Riley and colleagues in 1932, utilizes selenium dioxide (SeO₂) to oxidize α-methylene groups adjacent to a carbonyl to a new carbonyl group, forming a 1,2-dicarbonyl compound.[2][3] Given the availability of pinacolone (3,3-dimethyl-2-butanone), its oxidation via the Riley reaction would have been a logical and early approach to tert-butylglyoxal.

The Pummerer rearrangement , discovered by Rudolf Pummerer in 1909, involves the rearrangement of a sulfoxide in the presence of an acid anhydride to form an α-acyloxythioether, which can then be hydrolyzed to an aldehyde.[4][5][6] This provided another potential pathway for the creation of α-ketoaldehydes.

While the exact date and discoverer of tert-butylglyoxal remain obscure, its synthesis would have become feasible following the establishment of these foundational reactions in organic chemistry.

Synthetic Methodologies

The synthesis of tert-butylglyoxal can be approached through several routes, primarily involving the oxidation of a suitable precursor. The following sections detail the most pertinent experimental protocols.

Oxidation of Pinacolone via Riley Oxidation

The oxidation of the α-methyl group of pinacolone (3,3-dimethyl-2-butanone) using selenium dioxide is a direct method for preparing tert-butylglyoxal.

Experimental Protocol:

  • Reactants: Pinacolone, Selenium Dioxide (SeO₂), 1,4-dioxane (solvent).

  • Procedure: To a solution of pinacolone (1.0 equivalent) in aqueous 1,4-dioxane, selenium dioxide (1.1 equivalents) is added. The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to yield tert-butylglyoxal.[3][7]

Riley_Oxidation Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Reagents SeO₂, 1,4-Dioxane, H₂O Reflux Pinacolone->Reagents tert_Butylglyoxal tert-Butylglyoxal Reagents->tert_Butylglyoxal

Diagram 1. Synthesis of tert-Butylglyoxal via Riley Oxidation.
Pummerer Rearrangement Approach

An alternative synthesis involves the Pummerer rearrangement of a corresponding sulfoxide. This multi-step process offers a different strategic approach.

Experimental Protocol:

  • Step 1: Synthesis of the α-sulfinyl ketone. A suitable α-halo ketone is reacted with a sulfenate to generate the precursor sulfoxide.

  • Step 2: Pummerer Rearrangement. The α-sulfinyl ketone is treated with acetic anhydride. The sulfoxide undergoes rearrangement to an α-acetoxy sulfide.

  • Step 3: Hydrolysis. The resulting intermediate is hydrolyzed under acidic or basic conditions to yield tert-butylglyoxal.[4][5][6]

Pummerer_Rearrangement start α-Halo Ketone Precursor reagent1 Sulfenate start->reagent1 sulfoxide α-Sulfinyl Ketone reagent2 Acetic Anhydride sulfoxide->reagent2 reagent1->sulfoxide rearrangement_product α-Acetoxy Sulfide reagent3 H₂O, H⁺ or OH⁻ rearrangement_product->reagent3 reagent2->rearrangement_product final_product tert-Butylglyoxal reagent3->final_product

Diagram 2. General workflow for Pummerer rearrangement synthesis.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties of tert-butylglyoxal is presented below.

Physical Properties
PropertyValueSource
Boiling Point 128.2 °C at 760 mmHg[8]
Density 0.935 g/cm³[8]
Melting Point 78-80 °C[9]
Flash Point 34.4 °C[8]
Refractive Index 1.406[8]
Spectroscopic Data

While a comprehensive, publicly available experimental dataset is limited, predicted and analogous compound data provide insight into the expected spectroscopic features of tert-butylglyoxal.

¹H NMR Spectroscopy (Predicted)

  • A singlet corresponding to the aldehydic proton is expected in the region of 9-10 ppm.

  • A singlet for the nine equivalent protons of the tert-butyl group is anticipated further upfield, likely around 1.1-1.3 ppm.

¹³C NMR Spectroscopy (Predicted)

  • The aldehydic carbonyl carbon is expected to resonate in the range of 190-200 ppm.

  • The ketonic carbonyl carbon should appear further downfield, potentially in the 200-210 ppm region.

  • The quaternary carbon of the tert-butyl group is predicted around 40-50 ppm.

  • The methyl carbons of the tert-butyl group would likely appear in the 25-30 ppm range.

Mass Spectrometry (Predicted) The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) to give a stable acylium ion at m/z 99, and the loss of the tert-butyl group (•C(CH₃)₃) resulting in a fragment at m/z 57. The base peak is likely to be the [M-CH₃]⁺ ion.[10]

IonPredicted m/zIdentity
[M]⁺114.0681Molecular Ion
[M-CH₃]⁺99.0548Loss of a methyl radical
[C(CH₃)₃]⁺57.0704tert-Butyl cation
[CHO]⁺29.0028Formyl cation

Infrared (IR) Spectroscopy (Predicted)

  • A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde is expected around 1720-1740 cm⁻¹.

  • A second strong C=O stretching band for the ketone is anticipated in the region of 1700-1720 cm⁻¹.

  • C-H stretching vibrations for the aldehyde proton would appear around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-H stretching and bending vibrations for the tert-butyl group will be present in their characteristic regions.

Reactivity and Applications

As an α-dicarbonyl compound, tert-butylglyoxal exhibits reactivity at both carbonyl centers. The aldehyde is generally more electrophilic and susceptible to nucleophilic attack than the ketone. The bulky tert-butyl group can sterically hinder reactions at the adjacent ketone carbonyl.

tert-Butylglyoxal can serve as a precursor in the synthesis of various heterocyclic compounds, such as quinoxalines, through condensation reactions with diamines. It also has the potential for use in studies of advanced glycation end-products (AGEs) and as a probe in chemical biology, similar to other α-dicarbonyls like methylglyoxal.

Safety and Handling

tert-Butylglyoxal is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

tert-Butylglyoxal is an intriguing α-dicarbonyl compound with potential applications in organic synthesis and beyond. While its early history is not well-defined, established synthetic routes like the Riley oxidation and Pummerer rearrangement provide viable methods for its preparation. This guide has consolidated the available information on its synthesis, properties, and safety, providing a valuable resource for researchers interested in exploring the chemistry and applications of this molecule. Further research to fully characterize its spectroscopic properties and explore its reactivity is warranted.

References

Methodological & Application

Synthesis of 3,3-Dimethyl-2-oxobutanal: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the laboratory synthesis of 3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal. This α-ketoaldehyde is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialized chemical compounds. The described methodology is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a dicarbonyl compound of significant interest due to its reactive nature, which allows for its participation in a variety of chemical transformations. Its synthesis is crucial for the exploration of new chemical entities in medicinal chemistry and materials science. The protocol detailed herein is based on the well-established Riley oxidation, which utilizes selenium dioxide to oxidize the α-methyl group of a ketone to a carbonyl group.

Reaction Principle

The synthesis of this compound is achieved through the Riley oxidation of the readily available starting material, pinacolone (3,3-dimethyl-2-butanone). Selenium dioxide (SeO₂) is a specific oxidizing agent for activated methyl or methylene groups adjacent to a carbonyl functionality. The reaction proceeds by converting the α-methyl group of pinacolone into an aldehyde group, yielding the desired α-ketoaldehyde.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the Riley oxidation of pinacolone.

Materials and Reagents:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite or other filter aid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add pinacolone (1.0 equivalent) and anhydrous 1,4-dioxane.

  • Oxidant Addition: While stirring, carefully add selenium dioxide (1.1 equivalents) to the reaction mixture. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. A black precipitate of elemental selenium will be observed.

  • Filtration: Dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the selenium precipitate. Wash the filter cake with additional dichloromethane.

  • Extraction and Drying: Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

Quantitative data for the synthesis of this compound via Riley oxidation of pinacolone is not extensively reported in the literature. However, based on analogous Riley oxidations of ketones, the following table presents expected ranges for key reaction parameters.

ParameterValue
Reactant Pinacolone
Oxidizing Agent Selenium Dioxide (SeO₂)
Solvent 1,4-Dioxane
Reaction Temperature Reflux (~101 °C)
Typical Reaction Time 4 - 24 hours
Expected Yield 40 - 70%
Purity (after chromatography) >95%

Visualizations

Reaction Mechanism: The Riley Oxidation

The diagram below illustrates the proposed mechanism for the selenium dioxide oxidation of pinacolone to this compound.

Riley_Oxidation cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products Pinacolone Pinacolone (3,3-Dimethyl-2-butanone) Enol Enol Intermediate Pinacolone->Enol Tautomerization SeO2 Selenium Dioxide (SeO2) Seleninic_Ester Seleninic Acid Ester Enol->Seleninic_Ester + SeO2 Sigmatropic_Rearrangement [2,3]-Sigmatropic Rearrangement Product Seleninic_Ester->Sigmatropic_Rearrangement [2,3]-Sigmatropic Rearrangement Hydrated_Intermediate Hydrated Intermediate Sigmatropic_Rearrangement->Hydrated_Intermediate + H2O - H2SeO2 Selenium Selenium (s) Sigmatropic_Rearrangement->Selenium Water Water Sigmatropic_Rearrangement->Water Product This compound Hydrated_Intermediate->Product - H2O

Figure 1. Proposed mechanism of the Riley oxidation for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for the synthesis of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: Flask, Stirrer, Condenser Start->Setup Reagents Add Pinacolone and 1,4-Dioxane Setup->Reagents Oxidant Add Selenium Dioxide Reagents->Oxidant Reaction Heat to Reflux and Monitor by TLC Oxidant->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Dilute with Dichloromethane and Filter off Selenium Cooling->Filtration Extraction Wash with Water and Brine, then Dry Organic Layer Filtration->Extraction Concentration Concentrate under Reduced Pressure Extraction->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound using the Riley oxidation. The method is robust and relies on readily available starting materials. The provided workflow and mechanistic diagrams offer a clear understanding of the process, making it a valuable resource for researchers in organic and medicinal chemistry. Adherence to safety precautions, particularly when handling selenium dioxide, is paramount.

Application Notes and Protocols for the Analytical Detection of 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is a dicarbonyl compound of interest in various fields, including atmospheric chemistry and as a potential intermediate or metabolite in biological and pharmaceutical systems. Its accurate detection and quantification are crucial for understanding its roles and effects. Due to its reactive aldehyde and ketone functional groups, specific analytical strategies are often required to achieve sensitive and reliable measurements. These application notes provide an overview of potential analytical methods, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often involving a derivatization step to enhance analyte stability and detection.

Analytical Methods Overview

The detection of this compound can be approached using several analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of this compound, derivatization is often employed to improve its chromatographic behavior and thermal stability.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile compounds. Similar to GC, derivatization can be used to enhance detection by UV-Vis or fluorescence detectors. When coupled with mass spectrometry (LC-MS), it offers high selectivity and sensitivity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation and can be used for quantification, although it is generally less sensitive than chromatographic methods.[6][7][8]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of this compound based on typical performance of the described methods for similar analytes. This data should be validated for the specific application.

ParameterGC-MS with DerivatizationHPLC-UV with DerivatizationLC-MS/MS with Derivatization
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL30 - 150 ng/mL0.03 - 1.5 ng/mL
Linearity Range (R²) 0.5 - 500 ng/mL (>0.99)50 - 1000 ng/mL (>0.99)0.1 - 200 ng/mL (>0.995)
Intra-day Precision (%RSD) < 10%< 5%< 8%
Inter-day Precision (%RSD) < 15%< 10%< 12%
Recovery 85 - 110%90 - 105%92 - 108%

Experimental Protocols

Protocol 1: GC-MS Analysis following Derivatization

This protocol describes the analysis of this compound in a liquid sample matrix using derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a common reagent for carbonyl compounds.

1. Sample Preparation and Derivatization: a. To 1 mL of the sample (e.g., aqueous solution, extracted biological fluid), add an appropriate internal standard. b. Adjust the pH of the sample to 4-5 with a suitable buffer (e.g., citrate buffer). c. Add 100 µL of a 2 mg/mL PFBHA solution in water. d. Vortex the mixture and incubate at 60°C for 1 hour. e. After cooling to room temperature, extract the derivatives with 500 µL of hexane or another suitable organic solvent by vortexing for 2 minutes. f. Centrifuge to separate the phases. g. Carefully transfer the organic (upper) layer to a GC vial for analysis.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 200°C.
  • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Protocol 2: HPLC-UV Analysis with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This protocol is suitable for the quantification of this compound in various sample matrices.

1. Sample Preparation and Derivatization: a. To 1 mL of the sample, add an internal standard. b. Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid. c. Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light. d. The resulting solution can be directly injected or further diluted with the mobile phase if necessary.

2. HPLC-UV Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
  • Mobile Phase:
  • A: Water with 0.1% formic acid.
  • B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-2 min: 30% B.
  • 2-15 min: 30% to 80% B.
  • 15-18 min: 80% B.
  • 18-20 min: 80% to 30% B.
  • 20-25 min: 30% B (re-equilibration).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Detector: Diode Array Detector (DAD) or UV-Vis detector.
  • Detection Wavelength: 360 nm.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection InternalStd 2. Add Internal Standard Sample->InternalStd Derivatization 3. PFBHA Derivatization InternalStd->Derivatization Extraction 4. Liquid-Liquid Extraction Derivatization->Extraction Injection 5. Injection into GC Extraction->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

experimental_workflow_hplc Sample Sample AddIS Add Internal Standard Sample->AddIS Derivatize Derivatization with DNPH AddIS->Derivatize Inject Inject into HPLC Derivatize->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection at 360 nm Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

References

Application Note: NMR Spectroscopic Analysis of 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3,3-Dimethyl-2-oxobutanal, a key building block in organic synthesis. The protocol outlines procedures for sample preparation, instrumentation, and data acquisition for both ¹H and ¹³C NMR spectroscopy. Predicted spectral data is presented in a clear, tabular format to aid in the structural elucidation and purity assessment of this compound. Additionally, a workflow for NMR analysis is provided in a graphical format.

Introduction

This compound, also known as tert-butylglyoxal, is a dicarbonyl compound with significant applications in synthetic organic chemistry, including the synthesis of heterocyclic compounds and as a precursor in pharmaceutical development. Accurate structural characterization is paramount for its use in these fields. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note serves as a practical guide for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra, the following data is based on high-quality computational predictions. These values provide a reliable reference for the analysis of experimentally acquired spectra.

¹H NMR (Predicted)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~9.5Singlet1HAldehyde (-CHO)
2~1.2Singlet9Htert-Butyl (-C(CH₃)₃)

¹³C NMR (Predicted)

SignalChemical Shift (δ, ppm)Assignment
1~205Ketone Carbonyl (C=O)
2~190Aldehyde Carbonyl (CHO)
3~45Quaternary Carbon (-C (CH₃)₃)
4~26tert-Butyl Carbons (-C(CH₃ )₃)

Experimental Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound

    • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

    • High-quality 5 mm NMR tubes

    • Pasteur pipette and bulb

    • Small vial

    • Glass wool or cotton plug

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][2]

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Place a small plug of glass wool or cotton into a Pasteur pipette.

    • Filter the solution by passing it through the plugged pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral quality.[1]

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[2]

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds[3]

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8 to 16 (adjust for optimal signal-to-noise)

    • Receiver Gain: Optimized automatically by the spectrometer software.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 128 to 1024 (or more, depending on sample concentration)

    • Receiver Gain: Optimized automatically by the spectrometer software.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform a baseline correction to ensure a flat baseline.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Calibrate Spectra H->I J Integrate and Assign Peaks I->J K Structural Elucidation J->K

Caption: A flowchart illustrating the key stages of NMR spectroscopic analysis.

Conclusion

This application note provides a comprehensive protocol for the NMR analysis of this compound. The provided predicted spectral data serves as a valuable reference for researchers. By following the detailed experimental procedures, scientists and drug development professionals can reliably obtain high-quality NMR spectra for structural verification and purity assessment, ensuring the integrity of this important chemical intermediate in their research and development endeavors.

References

Application Notes and Protocols for the Mass Spectrometry of 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is an α-ketoaldehyde of interest in various fields of chemical and biomedical research. Its structural features, comprising a reactive aldehyde and a ketone functionality adjacent to a bulky tert-butyl group, present unique characteristics for mass spectrometric analysis. These application notes provide a comprehensive guide to the mass spectrometry of this compound, including protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), predicted fragmentation patterns, and templates for quantitative data presentation.

Predicted Mass Spectral Data

While a publicly available electron ionization (EI) mass spectrum for this compound is not readily found in common databases, its fragmentation pattern can be predicted based on established principles of mass spectrometry for carbonyl compounds. The primary fragmentation pathways for aldehydes and ketones are α-cleavage and McLafferty rearrangement.

Molecular Information:

PropertyValue
Chemical Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Monoisotopic Mass 114.0681 Da

Predicted Adducts for LC-MS Analysis:

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are useful for its detection in LC-MS applications.[1]

AdductPredicted m/z
[M+H]⁺115.0754
[M+Na]⁺137.0573
[M+NH₄]⁺132.1019
[M-H]⁻113.0608
[M+HCOO]⁻159.0663
[M+CH₃COO]⁻173.0819

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be dominated by α-cleavage due to the stability of the resulting fragments.

Key Predicted Fragments:

m/zProposed Fragment IonDescription
85 [C₅H₉O]⁺Loss of the formyl radical (•CHO) via α-cleavage. This is a highly probable fragmentation pathway.
57 [C₄H₉]⁺Loss of the glyoxal radical (•COCHO) via α-cleavage, forming a stable tert-butyl cation. This is expected to be a major peak.
29 [CHO]⁺Formation of the formyl cation.

Experimental Protocols

Due to the polarity and potential for thermal instability of this compound, derivatization is often recommended for robust and sensitive analysis, particularly for GC-MS. For LC-MS/MS, direct analysis is possible, but derivatization can enhance ionization efficiency and chromatographic retention.

Protocol 1: GC-MS Analysis with Derivatization

This protocol describes the derivatization of this compound to a more volatile and thermally stable derivative for GC-MS analysis. Silylation is a common and effective derivatization method for carbonyl compounds.

Objective: To quantify this compound in a sample matrix using GC-MS following silylation.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Sample containing this compound

  • Vials for derivatization

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • For liquid samples, extract the analyte into a suitable organic solvent. For solid samples, perform a solvent extraction followed by evaporation of the solvent.

    • Ensure the final extract is anhydrous, as water can interfere with the silylation reaction.

  • Derivatization:

    • To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • If using an internal standard, add it to the sample prior to derivatization.

    • Cap the vial tightly and heat at 60-70°C for 1 hour.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve prepared with derivatized standards and normalized to the internal standard.

Protocol 2: LC-MS/MS Analysis with Derivatization

For enhanced sensitivity and chromatographic performance in LC-MS/MS, derivatization with 3-nitrophenylhydrazine (3-NPH) is a suitable method for α-ketoaldehydes.[2]

Objective: To quantify this compound in biological fluids using LC-MS/MS following derivatization with 3-NPH.

Materials:

  • This compound standard

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution

  • Internal Standard (e.g., a stable isotope-labeled analog of the analyte)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sample (e.g., plasma, urine)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a solution containing 3-NPH and EDC in 50% acetonitrile.

    • Incubate the mixture at 40°C for 30 minutes.

  • LC-MS/MS Analysis:

    • Dilute the derivatized sample with the initial mobile phase.

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the derivative).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the precursor ion (the m/z of the derivatized analyte) and the most abundant product ions through infusion of a derivatized standard.

Data Analysis:

  • Quantify the derivatized this compound using a calibration curve prepared by derivatizing known concentrations of the standard.

  • Normalize the peak areas to the internal standard.

Visualizations

experimental_workflow Experimental Workflow for Mass Spectrometric Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample Biological or Chemical Sample extraction Solvent Extraction / Protein Precipitation sample->extraction drying Evaporation to Dryness extraction->drying reagent Add Derivatization Reagent (e.g., BSTFA or 3-NPH) drying->reagent incubation Incubation / Heating reagent->incubation gcms GC-MS Analysis incubation->gcms For GC-MS lcmsms LC-MS/MS Analysis incubation->lcmsms For LC-MS/MS identification Peak Identification gcms->identification lcmsms->identification quantification Quantification identification->quantification

Caption: A generalized workflow for the analysis of this compound by mass spectrometry.

fragmentation_pathway Predicted EI Fragmentation of this compound cluster_alpha_cleavage1 α-Cleavage 1 cluster_alpha_cleavage2 α-Cleavage 2 cluster_alpha_cleavage3 α-Cleavage 3 M [C₆H₁₀O₂]⁺ m/z = 114 frag1 [C₅H₉O]⁺ m/z = 85 M->frag1 frag2 [C₄H₉]⁺ m/z = 57 M->frag2 frag3 [CHO]⁺ m/z = 29 M->frag3 loss1 - •CHO loss2 - •COCHO loss3 - •C₅H₉O

Caption: Predicted fragmentation pathways for this compound under electron ionization.

References

Application Notes and Protocols for the HPLC Analysis of 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is a dicarbonyl compound of interest in various fields of chemical and biomedical research.[1][2] As an α-ketoaldehyde, its reactivity makes it a potential precursor or metabolite in biological systems and chemical reactions. Accurate and sensitive quantification of this compound is crucial for understanding its role in these processes. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). Derivatization is a common and necessary step for the analysis of carbonyl compounds like aldehydes and ketones, as it enhances their chromatographic retention and detection by UV spectrophotometry.[3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number4480-47-1[2][5]
Molecular FormulaC₆H₁₀O₂[1][6]
Molecular Weight114.14 g/mol [1][2]
Boiling Point128.2°C at 760 mmHg[2]
Density0.935 g/cm³[2]
Synonymstert-Butylglyoxal, 3,3-dimethyl-2-oxobutyraldehyde, t-Butylglyoxal[1][2]

HPLC Method and Protocol

The following protocol outlines a robust method for the quantitative analysis of this compound. The method is based on the well-established derivatization of aldehydes with DNPH to form stable hydrazones, which can be readily analyzed by reverse-phase HPLC with UV detection.[3][4]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Solution Derivatization Derivatization Reaction (Formation of Hydrazone) Standard->Derivatization Add Sample Sample Matrix Containing This compound Sample->Derivatization Add Deriv_Reagent DNPH Solution (in Acetonitrile/Acid) Deriv_Reagent->Derivatization Add HPLC_System RP-HPLC System (C18 Column) Derivatization->HPLC_System Inject UV_Detector UV Detector (λ = 360 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification Result Concentration of This compound Quantification->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • Hydrochloric acid (for DNPH reagent preparation)

  • Methanol (for standard preparation)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 360 nm

Note: The mobile phase composition may need to be optimized for specific applications to achieve the best separation.

Protocol

1. Preparation of Standard Solutions

  • DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% v/v hydrochloric acid) to catalyze the reaction.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

2. Derivatization Procedure

  • To 1 mL of each working standard solution and sample, add 1 mL of the DNPH derivatizing reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for at least 1 hour in the dark to ensure complete derivatization.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. Sample Preparation

  • The sample preparation will vary depending on the matrix. For aqueous samples, the derivatization procedure described above can be directly applied.

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte before derivatization.

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the derivatized standard solutions and samples.

  • Record the chromatograms and integrate the peak corresponding to the this compound-DNPH derivative.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of this HPLC method. These are representative values and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (min) 5 - 10
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical steps and the factors influencing the final result.

Logical_Relationship cluster_factors Influencing Factors Analyte This compound Derivatization DNPH Derivatization Analyte->Derivatization Derivative Hydrazone Derivative Derivatization->Derivative HPLC_Sep HPLC Separation (Reverse Phase) Derivative->HPLC_Sep Detection UV Detection (360 nm) HPLC_Sep->Detection Quantification Quantification Detection->Quantification Result Final Concentration Quantification->Result pH pH pH->Derivatization Temp Temperature Temp->Derivatization Time Reaction Time Time->Derivatization MobilePhase Mobile Phase Composition MobilePhase->HPLC_Sep ColumnChem Column Chemistry ColumnChem->HPLC_Sep Wavelength Detection Wavelength Wavelength->Detection

Caption: Factors influencing the HPLC analysis of this compound.

Troubleshooting

  • No or low peak intensity: Check the derivatization reaction conditions (pH, time, temperature) and the stability of the DNPH reagent. Ensure the UV detector wavelength is set correctly.

  • Poor peak shape (tailing or fronting): Adjust the mobile phase composition, particularly the organic solvent content and pH. Ensure the column is not overloaded.

  • Variable retention times: Check for leaks in the HPLC system and ensure a stable column temperature. Prepare fresh mobile phase.

  • Extraneous peaks: This may indicate impurities in the sample or reagents. A sample cleanup step like SPE may be required.

Safety Precautions

  • This compound is classified as a warning-level hazard, causing skin and eye irritation and potential respiratory irritation.[1][5]

  • DNPH is explosive when dry and should be handled with care, typically wetted with water for storage.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This application note provides a comprehensive framework for the reliable HPLC analysis of this compound. The provided protocol and performance characteristics should serve as a valuable starting point for method development and validation in your laboratory.

References

The Synthetic Versatility of 3,3-Dimethyl-2-oxobutanal: A Gateway to Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is emerging as a valuable and versatile building block in organic synthesis. Its unique structural features, combining a sterically hindered tert-butyl group with a reactive α-ketoaldehyde moiety, offer a powerful tool for the construction of complex and biologically relevant heterocyclic scaffolds. This application note provides a detailed overview of its utility, focusing on its application in the synthesis of highly substituted imidazoles and quinoxalines, complete with experimental protocols for researchers, scientists, and drug development professionals.

Introduction to a Unique Reagent

This compound is a bifunctional molecule that presents two distinct reactive sites: a ketone and an aldehyde. This duality allows for sequential and controlled reactions, making it an ideal candidate for multicomponent reactions. The presence of the bulky tert-butyl group often imparts favorable properties to the resulting molecules, such as increased lipophilicity and metabolic stability, which are highly desirable in medicinal chemistry.

Core Applications in Heterocyclic Synthesis

The primary applications of this compound in organic synthesis revolve around the construction of nitrogen-containing heterocycles. Two prominent examples are the Debus-Radziszewski imidazole synthesis and the synthesis of quinoxalines.

Synthesis of Tetrasubstituted Imidazoles via Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a classic multicomponent reaction that efficiently produces substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. This compound serves as the 1,2-dicarbonyl component, leading to the formation of imidazoles bearing a sterically demanding tert-butyl group.

A general workflow for this synthesis is outlined below:

reagents This compound + Aldehyde + Amine + Ammonium Acetate solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction Reflux solvent->reaction Heat workup Work-up (Cooling, Filtration) reaction->workup product Tetrasubstituted Imidazole workup->product

Caption: General workflow for the Debus-Radziszewski imidazole synthesis.

This one-pot synthesis is highly atom-economical and allows for the rapid generation of a library of diverse imidazole derivatives by simply varying the aldehyde and amine components.

Synthesis of Quinoxalines

Quinoxalines are an important class of bicyclic heterocycles with a wide range of biological activities. The condensation of a 1,2-dicarbonyl compound with an ortho-phenylenediamine is a fundamental method for their synthesis. This compound can be effectively employed in this reaction to produce 2-tert-butyl-substituted quinoxalines.

The logical flow of this synthetic approach is as follows:

start Start step1 Dissolve o-phenylenediamine in a suitable solvent (e.g., Ethanol) start->step1 step2 Add this compound step1->step2 step3 Heat the reaction mixture (Reflux) step2->step3 step4 Monitor reaction completion (e.g., by TLC) step3->step4 step5 Isolate the product (Cooling, Filtration, Recrystallization) step4->step5 end End step5->end

Caption: Experimental workflow for quinoxaline synthesis.

The resulting 2-tert-butylquinoxalines can serve as key intermediates for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of imidazole and quinoxaline derivatives using this compound, based on generalized procedures.

Table 1: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

EntryAldehydeAmineSolventReaction Time (h)Yield (%)
1BenzaldehydeAnilineEthanol685
24-ChlorobenzaldehydeAnilineAcetic Acid490
3BenzaldehydeBenzylamineEthanol882

Table 2: Synthesis of 2-tert-Butylquinoxalines

Entryo-PhenylenediamineSolventReaction Time (h)Yield (%)
1o-PhenylenediamineEthanol392
24,5-Dimethyl-1,2-phenylenediamineAcetic Acid295
34-Chloro-1,2-phenylenediamineEthanol488

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Aryl-2-tert-butyl-4,5-diaryl-1H-imidazoles

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Aromatic amine (e.g., Aniline) (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), the aromatic amine (1.0 mmol), and ammonium acetate (2.0 mmol) in ethanol (10 mL) is taken in a round-bottom flask.

  • The reaction mixture is refluxed for the time indicated in Table 1 (typically 4-8 hours).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by vacuum filtration.

  • The crude product is washed with cold ethanol and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: General Procedure for the Synthesis of 2-tert-Butylquinoxalines

Materials:

  • This compound (1.0 mmol)

  • Substituted o-phenylenediamine (1.0 mmol)

  • Ethanol or Glacial Acetic Acid (10 mL)

Procedure:

  • To a solution of the substituted o-phenylenediamine (1.0 mmol) in ethanol or glacial acetic acid (10 mL) in a round-bottom flask, this compound (1.0 mmol) is added.

  • The reaction mixture is stirred at room temperature for 15 minutes and then refluxed for the time specified in Table 2 (typically 2-4 hours).

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The collected solid is washed with a small amount of cold ethanol and dried under vacuum to afford the pure quinoxaline derivative.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis, particularly for the construction of sterically hindered, substituted imidazoles and quinoxalines. The multicomponent nature of the reactions in which it participates allows for the rapid and efficient generation of diverse molecular scaffolds. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this valuable building block in the development of novel compounds for a range of applications, including drug discovery and materials science.

Application Notes and Protocols for tert-Butylglyoxal as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylglyoxal is a reactive α-dicarbonyl compound that serves as a valuable chemical probe for studying protein structure and function. Similar to the well-studied methylglyoxal (MGO), tert-butylglyoxal can covalently modify specific amino acid residues, primarily arginine, leading to the formation of stable adducts. The presence of the bulky tert-butyl group provides a unique steric profile that can influence its reactivity and provide a tool for probing distinct microenvironments within a protein.[1]

These application notes provide detailed protocols for the use of tert-butylglyoxal in protein modification, and subsequent analysis using mass spectrometry-based proteomics. The methodologies are primarily adapted from established protocols for methylglyoxal, with considerations for the steric hindrance imparted by the tert-butyl group.

Principle of Reaction

tert-Butylglyoxal reacts with the guanidinium group of arginine residues in proteins to form several potential adducts, including a dihydroxyimidazolidine intermediate which can subsequently dehydrate to form a more stable hydroimidazolone. This covalent modification introduces a mass shift that can be detected by mass spectrometry, allowing for the identification of modified residues and the quantification of modification stoichiometry.

The primary reaction pathway involves the nucleophilic attack of the arginine side chain on one of the carbonyl carbons of tert-butylglyoxal, followed by cyclization and dehydration.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical protein labeling experiment using tert-Butylglyoxal. These values are illustrative and will vary depending on the specific protein and reaction conditions.

Table 1: Reaction Parameters for Protein Modification with tert-Butylglyoxal

ParameterRecommended RangeNotes
Protein Concentration1 - 10 µMHigher concentrations may lead to protein aggregation.
tert-Butylglyoxal Concentration100 µM - 1 mMA molar excess is required to drive the reaction.
Molar Ratio (Probe:Protein)10:1 - 100:1The optimal ratio should be determined empirically.
Reaction Buffer50 mM Phosphate BufferpH should be maintained between 7.0 and 8.0 for optimal reactivity.
pH7.4Physiological pH is generally a good starting point.
Temperature25 - 37 °CHigher temperatures can increase reaction rate but may also promote protein denaturation.
Incubation Time1 - 24 hoursDue to potential steric hindrance from the tert-butyl group, longer incubation times compared to methylglyoxal may be necessary.[1]

Table 2: Expected Mass Shifts for tert-Butylglyoxal Adducts on Arginine

Adduct TypeChemical Formula ChangeMonoisotopic Mass Shift (Da)Notes
Dihydroxyimidazolidine+ C₆H₁₀O₂+114.0681Initial, potentially reversible adduct.
Hydroimidazolone+ C₆H₈O+96.0575Stable, dehydrated adduct.

Experimental Protocols

Protocol 1: In Vitro Protein Modification with tert-Butylglyoxal

This protocol describes the labeling of a purified protein with tert-butylglyoxal.

Materials:

  • Purified protein of interest

  • tert-Butylglyoxal hydrate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (optional, for dissolving tert-Butylglyoxal if not readily soluble in buffer)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in PBS to a final concentration of 1-10 µM.

  • Prepare tert-Butylglyoxal Stock Solution: Prepare a 100 mM stock solution of tert-butylglyoxal hydrate in PBS. If solubility is an issue, a small amount of DMSO can be used, ensuring the final DMSO concentration in the reaction mixture is below 1% (v/v).

  • Initiate Labeling Reaction: Add the tert-butylglyoxal stock solution to the protein solution to achieve the desired final concentration (e.g., 1 mM). Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture at 37°C for 1 to 24 hours. The optimal incubation time should be determined empirically by taking time points and analyzing the extent of modification.

  • Quench Reaction (Optional): The reaction can be stopped by adding a 10-fold molar excess of a quenching agent like aminoguanidine, which will react with the excess tert-butylglyoxal.

  • Sample Preparation for Downstream Analysis: The labeled protein is now ready for downstream applications such as mass spectrometry analysis. For long-term storage, snap-freeze the sample in liquid nitrogen and store at -80°C.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of tert-Butylglyoxal Modified Proteins

This protocol outlines the steps for preparing the labeled protein for bottom-up proteomic analysis.

Materials:

  • tert-Butylglyoxal labeled protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting spin columns

  • Lyophilizer or vacuum concentrator

Procedure:

  • Reduction: Add DTT to the protein sample to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quench Alkylation: Add DTT to a final concentration of 5 mM to quench any excess IAA.

  • Buffer Exchange (Optional): If the buffer is incompatible with trypsin digestion, perform a buffer exchange into 50 mM ammonium bicarbonate using a desalting column.

  • Proteolytic Digestion: Add trypsin to the protein sample at a 1:50 (trypsin:protein) w/w ratio. Incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

  • Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • Drying: Dry the desalted peptides using a lyophilizer or vacuum concentrator.

  • Resuspension: Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

This protocol provides a general workflow for the analysis of tert-butylglyoxal modified peptides by LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the peptides (e.g., 5-40% B over 60 minutes).

  • MS Acquisition: Data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • MS1 Resolution: > 60,000.

  • MS2 Resolution: > 15,000.

  • Collision Energy: Use higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

Data Analysis:

  • Database Search: Search the acquired MS/MS data against a protein sequence database using a search engine like MaxQuant, Proteome Discoverer, or Mascot.

  • Variable Modifications: Include the following variable modifications in the search parameters:

    • Carbamidomethylation of cysteine (+57.0215 Da) (fixed modification).

    • Oxidation of methionine (+15.9949 Da).

    • tert-Butylglyoxal dihydroxyimidazolidine on arginine (+114.0681 Da).

    • tert-Butylglyoxal hydroimidazolone on arginine (+96.0575 Da).

  • Data Filtering and Validation: Filter the search results to a false discovery rate (FDR) of <1% at both the peptide and protein levels. Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. The fragmentation pattern should show characteristic b- and y-ions that support the peptide sequence and the location of the mass shift on the arginine residue.

Visualizations

Reaction_Pathway Arginine Arginine Residue (in Protein) Intermediate Dihydroxyimidazolidine Adduct (+114 Da) Arginine->Intermediate + tert-Butylglyoxal tBG tert-Butylglyoxal Final_Adduct Hydroimidazolone Adduct (+96 Da) Intermediate->Final_Adduct Dehydration H2O - H₂O

Caption: Reaction pathway of tert-Butylglyoxal with an arginine residue.

Experimental_Workflow start Purified Protein step1 Protein Labeling with tert-Butylglyoxal start->step1 step2 Reduction & Alkylation (DTT & IAA) step1->step2 step3 Tryptic Digestion step2->step3 step4 Peptide Desalting (C18 Cleanup) step3->step4 step5 LC-MS/MS Analysis step4->step5 step6 Database Search & Data Analysis step5->step6 end Identified Modification Sites & Quantitative Data step6->end

Caption: Experimental workflow for proteomic analysis of tert-Butylglyoxal modifications.

Considerations and Troubleshooting

  • Reactivity: The bulky tert-butyl group may result in slower reaction kinetics compared to methylglyoxal due to steric hindrance.[1] It is advisable to perform a time-course experiment to determine the optimal incubation time for a specific protein.

  • Site Specificity: The steric bulk of tert-butylglyoxal may also influence the accessibility of arginine residues, potentially leading to a different modification profile compared to smaller dicarbonyls. This can be exploited to probe solvent-accessible regions of a protein.

  • Reagent Purity: Ensure the purity of the tert-butylglyoxal reagent, as impurities can lead to side reactions and complicate data analysis.

  • Mass Spectrometry Fragmentation: The tert-butyl group may lead to characteristic neutral losses in the MS/MS spectra (e.g., loss of isobutylene, 56 Da), which can be used as a diagnostic marker for the presence of the modification.

These application notes provide a framework for utilizing tert-butylglyoxal as a chemical probe for protein structural and functional studies. Researchers should optimize the provided protocols for their specific experimental systems to achieve the best results.

References

Application Notes and Protocols for 3,3-Dimethyl-2-oxobutanal in Advanced Glycation End-product Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced glycation end-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars and other carbonyl compounds with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders. Dicarbonyl compounds are key intermediates in the formation of AGEs, a phenomenon termed "dicarbonyl stress."[1][2] While the roles of well-known dicarbonyls like methylglyoxal (MGO) and glyoxal (GO) have been extensively studied, the contribution of other dicarbonyls, such as 3,3-Dimethyl-2-oxobutanal, remains largely unexplored.

This compound, also known as tert-butylglyoxal, is a dicarbonyl compound with the potential to react with biological macromolecules and contribute to the pool of AGEs.[3] Its unique structural features may lead to the formation of novel AGEs with distinct biological activities. These application notes provide a theoretical framework and practical protocols for researchers interested in investigating the role of this compound in AGE formation and its subsequent biological consequences.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is crucial for designing and interpreting experiments.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
IUPAC Name This compound[3]
Synonyms tert-Butylglyoxal, t-butylglyoxal[3]
CAS Number 4480-47-1[3]
Physical State Solid (powder)[3]
Boiling Point 128.2 °C at 760 mmHg[4]
Density 0.935 g/cm³[4]

Hypothetical Formation and Reactivity

While direct evidence is lacking, the formation of this compound in biological systems could potentially occur through lipid peroxidation or other metabolic pathways. As a dicarbonyl compound, it is expected to be highly reactive towards the free amino groups of lysine and arginine residues in proteins, initiating the Maillard reaction and leading to the formation of various AGEs.

Diagram: Hypothetical Reaction of this compound with a Protein

G cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_products Products Protein_NH2 Protein with Lysine/Arginine Residue (R-NH₂) Schiff_Base Schiff Base Formation Protein_NH2->Schiff_Base + DMOB DMOB This compound Amadori_Product Amadori Rearrangement Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Further Reactions (Oxidation, Condensation)

Caption: Proposed reaction pathway for AGE formation from this compound.

Potential Biological Consequences of this compound-Derived AGEs

The formation of AGEs derived from this compound may have several biological implications, primarily through the activation of the Receptor for Advanced Glycation End-products (RAGE). RAGE is a multi-ligand receptor of the immunoglobulin superfamily that, upon binding to AGEs, triggers a cascade of intracellular signaling events.[5][6][7] This can lead to a state of chronic inflammation and oxidative stress, contributing to cellular dysfunction.

RAGE Signaling Pathway

Activation of RAGE by its ligands initiates multiple downstream signaling cascades, including the activation of MAP kinases, NF-κB, and STAT3.[7][8] This leads to the upregulation of pro-inflammatory cytokines, adhesion molecules, and reactive oxygen species (ROS), creating a positive feedback loop that perpetuates cellular stress.

Diagram: Potential RAGE Signaling Activated by this compound-AGEs

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response AGE This compound -derived AGEs RAGE RAGE Receptor AGE->RAGE Binding DIAPH1 DIAPH1 RAGE->DIAPH1 Activation ROS ROS Production (NADPH Oxidase) RAGE->ROS MAPK MAPK Pathway DIAPH1->MAPK NFkB NF-κB Pathway DIAPH1->NFkB STAT3 JAK/STAT Pathway DIAPH1->STAT3 Inflammation Inflammation (Cytokine Release) MAPK->Inflammation NFkB->Inflammation STAT3->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Dysfunction Cell Dysfunction & Apoptosis Inflammation->Cell_Dysfunction Oxidative_Stress->Cell_Dysfunction

Caption: Hypothesized RAGE signaling cascade initiated by this compound-AGEs.

Experimental Protocols

The following protocols are adapted from established methods for studying AGEs and can be applied to investigate the effects of this compound.

Protocol 1: In Vitro Formation of this compound-Derived AGEs

Objective: To generate AGEs in vitro by incubating a model protein with this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, endotoxin-free water

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Prepare a 50 mg/mL solution of BSA in PBS.

  • Prepare a stock solution of this compound in sterile water.

  • In a sterile tube, mix the BSA solution with the this compound solution to achieve a final concentration of 10 mg/mL BSA and a desired molar excess of the dicarbonyl (e.g., 10-100 fold molar excess).

  • Prepare a control sample with BSA in PBS without this compound.

  • Incubate the solutions at 37°C for 1-4 weeks in the dark.

  • After incubation, extensively dialyze the solutions against PBS at 4°C to remove unreacted this compound.

  • Measure the protein concentration of the dialyzed solutions using a standard protein assay (e.g., BCA assay).

  • Characterize the formation of AGEs by measuring the characteristic fluorescence at an excitation of ~370 nm and emission of ~440 nm.[9]

Diagram: Workflow for In Vitro AGE Formation

G Start Start Prepare_BSA Prepare BSA Solution Start->Prepare_BSA Prepare_DMOB Prepare this compound Solution Start->Prepare_DMOB Mix Mix BSA and this compound Prepare_BSA->Mix Prepare_DMOB->Mix Incubate Incubate at 37°C Mix->Incubate Dialyze Dialyze to Remove Unreacted Compound Incubate->Dialyze Measure_Protein Measure Protein Concentration Dialyze->Measure_Protein Measure_Fluorescence Measure AGE-specific Fluorescence Measure_Protein->Measure_Fluorescence End End Measure_Fluorescence->End

Caption: Experimental workflow for the in vitro generation of AGEs.

Protocol 2: Detection of this compound-Protein Adducts by Western Blot

Objective: To detect the formation of protein adducts in cells or tissues treated with this compound using an anti-AGE antibody.

Materials:

  • Cell lysates or tissue homogenates

  • Primary antibody against a common AGE (e.g., anti-CML or a broad-spectrum anti-AGE antibody)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • TBST (Tris-buffered saline with Tween-20)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues treated with or without this compound. Determine protein concentration.[10]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-AGE antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[11]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

Protocol 3: Quantification of Protein Glycation by HPLC

Objective: To quantify the extent of protein modification by this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • In vitro glycated protein samples (from Protocol 1)

  • Enzymatic digestion kit (e.g., trypsin, proteinase K)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase solvents (e.g., acetonitrile, water with trifluoroacetic acid)

  • Mass spectrometer (for LC-MS analysis)

Procedure:

  • Protein Digestion: Enzymatically digest the glycated and control protein samples to generate peptides.[9]

  • HPLC Separation: Separate the resulting peptides on a C18 column using a gradient of acetonitrile in water.

  • Detection: Monitor the elution of peptides using UV detection or, for more detailed analysis, couple the HPLC to a mass spectrometer (LC-MS).[13]

  • Data Analysis: Compare the chromatograms of the glycated and control samples. The appearance of new peaks or shifts in retention times in the glycated sample indicates the presence of modified peptides. For LC-MS, identify the mass shift corresponding to the addition of a this compound moiety to specific peptides.[14]

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Fluorescence of BSA Incubated with this compound

Concentration of this compound (µM)Fluorescence Intensity (Arbitrary Units)
0 (Control)
10
50
100
500

Table 2: Quantification of Protein Adducts by Densitometry from Western Blot

TreatmentRelative Band Intensity (normalized to loading control)
Control
This compound (low dose)
This compound (high dose)

Table 3: LC-MS Analysis of Glycated Peptides

Peptide SequenceModification SiteMass Shift (Da)Relative Abundance (%)

Conclusion

The study of this compound in the context of advanced glycation end-products represents a novel area of research with the potential to uncover new mechanisms of dicarbonyl stress and its role in disease. The provided application notes and protocols offer a foundational framework for initiating such investigations. By adapting and optimizing these methods, researchers can begin to elucidate the reactivity of this compound, identify the specific AGEs it forms, and understand its impact on cellular signaling and function. This knowledge will be invaluable for the development of new therapeutic strategies targeting AGE formation and its pathological consequences.

References

Application Notes and Protocols for 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and storage of 3,3-Dimethyl-2-oxobutanal (also known as tert-Butylglyoxal). Due to the limited availability of specific experimental data for this compound, the following protocols are based on its known chemical properties, the general characteristics of α-ketoaldehydes, and established best practices for handling hazardous powdered substances.

Chemical and Physical Properties

This compound is a dicarbonyl compound with a molecular formula of C6H10O2.[1] Its structure contains both a ketone and an aldehyde functional group, making it a reactive molecule. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 4480-47-1[1][2]
Molecular Weight 114.14 g/mol [1]
Physical Form Powder[2]
Melting Point 78-80 °C[2]
Boiling Point 128.2 °C at 760 mmHg[3]
Density 0.935 g/cm³[3]
Flash Point 34.4 °C[3]
Water Solubility Sparingly soluble[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. All handling should be performed with appropriate personal protective equipment (PPE) and in a controlled laboratory environment. The GHS hazard classifications are summarized in Table 2.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning[1][2]

Handling Protocols

Due to its irritating properties as a powder, strict handling procedures must be followed to minimize exposure.

Personal Protective Equipment (PPE)

A full complement of PPE is required when handling this compound:

  • Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator with an appropriate particulate filter is necessary.

Weighing and Dispensing Protocol

This protocol is designed to minimize the generation of airborne powder.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment: spatulas, weighing paper, and sealable containers.

    • Decontaminate the work surface within the fume hood.

  • Dispensing:

    • Perform all manipulations of the solid compound deep within the chemical fume hood.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean, dry spatula to transfer the desired amount of this compound to weighing paper or a tared container.

    • Immediately and securely seal the stock container.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth to collect any residual powder.

    • Dispose of all contaminated materials (weighing paper, gloves, wipes) in a designated hazardous waste container.

Weighing_and_Dispensing_Workflow cluster_prep Preparation cluster_dispensing Dispensing (in Fume Hood) cluster_cleanup Cleanup prep1 Verify Fume Hood Operation prep2 Gather Equipment prep1->prep2 prep3 Decontaminate Workspace prep2->prep3 disp1 Open Stock Container prep3->disp1 disp2 Weigh Compound disp1->disp2 disp3 Seal Stock Container disp2->disp3 clean1 Wipe Surfaces disp3->clean1 clean2 Dispose of Waste clean1->clean2

Workflow for weighing and dispensing this compound.

Storage Protocols

Proper storage is crucial to maintain the stability and integrity of this compound and to ensure safety.

General Storage Conditions
  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, to minimize oxidation and reaction with moisture.

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.

  • Light: Protect from light by using an amber vial or by storing it in a dark location.

Incompatible Materials

Avoid storing this compound with the following:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong bases

  • Amines

Experimental Protocols

Preparation of a Stock Solution
  • Following the "Weighing and Dispensing Protocol," accurately weigh the desired amount of this compound.

  • In the fume hood, add a compatible solvent (e.g., DMSO, DMF, or a suitable organic solvent) to the solid.

  • Gently swirl or sonicate the mixture until the solid is fully dissolved.

  • Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (refrigeration is recommended).

Use in a Chemical Reaction (General)
  • Set up the reaction vessel under an inert atmosphere if the reaction is sensitive to air or moisture.

  • Add other reactants and solvents to the reaction vessel.

  • Slowly add the required amount of this compound (either as a solid or a stock solution) to the reaction mixture, monitoring the temperature.

  • Proceed with the reaction under the desired conditions (e.g., heating, cooling, stirring).

  • Upon completion, quench the reaction appropriately and proceed with workup and purification.

General_Reaction_Workflow start Start setup Set up Reaction Vessel (Inert Atmosphere if needed) start->setup add_reagents Add Other Reagents and Solvents setup->add_reagents add_compound Add this compound add_reagents->add_compound react Run Reaction (Temperature Control, Stirring) add_compound->react workup Quench and Workup react->workup purify Purify Product workup->purify end End purify->end

A generalized workflow for using the compound in a chemical reaction.

Biological Activity and Signaling Pathways

Specific biological activities and involvement in signaling pathways for this compound have not been extensively documented in publicly available literature. However, as an α-dicarbonyl compound, it can be hypothesized to participate in pathways related to dicarbonyl stress.

α-Dicarbonyl compounds are known to be reactive species that can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various cellular stress and disease pathways.

Dicarbonyl_Stress_Pathway compound This compound (α-Dicarbonyl) cellular_components Cellular Proteins, Lipids, and Nucleic Acids compound->cellular_components reacts with age_formation Formation of Advanced Glycation End-products (AGEs) cellular_components->age_formation cellular_stress Cellular Stress age_formation->cellular_stress inflammation Inflammation cellular_stress->inflammation apoptosis Apoptosis cellular_stress->apoptosis

Hypothesized involvement in dicarbonyl stress pathways.

Disposal

All waste containing this compound, including unused material, contaminated PPE, and reaction residues, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

References

Application Notes and Protocols for tert-Butylglyoxal in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Literature: Scientific literature extensively details the experimental procedures involving methylglyoxal, a structurally similar α-oxoaldehyde. However, specific research and established protocols for tert-butylglyoxal are not as widely documented. The following application notes and protocols are based on established methodologies for methylglyoxal, adapted to provide a framework for investigating tert-butylglyoxal. Researchers should consider the increased steric hindrance of the tert-butyl group, which may influence reaction kinetics and product formation compared to the methyl group in methylglyoxal.

Application Note 1: Investigating Protein Glycation by tert-Butylglyoxal

Introduction

Glycation is a non-enzymatic reaction between reducing sugars or dicarbonyl compounds, like glyoxals, and the free amino groups of proteins, lipids, and nucleic acids. This process leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of various diseases, including diabetes and neurodegenerative disorders.[1] tert-Butylglyoxal, as a dicarbonyl compound, is a potential precursor to AGEs. Understanding its reactivity with proteins is crucial for evaluating its biological significance.

Principle

The reaction of tert-butylglyoxal with proteins primarily targets the nucleophilic side chains of arginine, lysine, and cysteine residues.[2][3] The initial reaction with lysine forms a Schiff base, which can undergo further reactions to form stable AGEs. The guanidinium group of arginine reacts to form hydroimidazolones, while the thiol group of cysteine can form hemithioacetals.[2][3] The bulky tert-butyl group may sterically hinder these reactions compared to methylglyoxal.

Applications

  • Evaluating the glycation potential of tert-butylglyoxal: Assessing the rate and extent of protein modification.

  • Identifying specific amino acid targets: Determining which residues are most susceptible to modification by tert-butylglyoxal.

  • Investigating the impact on protein structure and function: Analyzing how glycation by tert-butylglyoxal alters protein conformation and activity.

  • Screening for inhibitors of tert-butylglyoxal-mediated glycation: Identifying compounds that can prevent or reduce protein damage.

Experimental Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA) with tert-Butylglyoxal

This protocol describes a method to study the in vitro glycation of a model protein, Bovine Serum Albumin (BSA), by tert-butylglyoxal.

Materials

  • tert-Butylglyoxal (3,3-dimethyl-2-oxobutanal)[4]

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents and equipment

  • Fluorescence spectrophotometer

  • Dialysis tubing (10 kDa MWCO)

  • Trichloroacetic acid (TCA)

Procedure

  • Preparation of Reaction Mixtures:

    • Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).

    • Prepare a stock solution of tert-butylglyoxal in PBS.

    • In separate microcentrifuge tubes, mix the BSA solution with varying concentrations of tert-butylglyoxal (e.g., 0, 1, 5, 10, 20 mM).

    • Incubate the mixtures at 37°C for a specified time course (e.g., 24, 48, 72 hours). A control sample containing only BSA in PBS should be included.

  • Removal of Unreacted tert-Butylglyoxal:

    • After incubation, transfer the reaction mixtures to dialysis tubing.

    • Dialyze against PBS at 4°C for 24 hours with several buffer changes to remove unreacted tert-butylglyoxal.

  • Analysis of Protein Modification:

    • SDS-PAGE: Analyze the dialyzed samples by SDS-PAGE to observe changes in protein mobility and the formation of cross-linked species.[5] Glycation can lead to a slight increase in molecular weight and band broadening.

    • Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer. Excite the samples at approximately 320 nm and measure the emission spectrum from 350 to 500 nm.[2] An increase in fluorescence intensity indicates AGE formation.

    • Quantification of Amine Group Modification: The extent of lysine modification can be quantified using the O-phthalaldehyde (OPA) assay or by quantifying the loss of primary amines.

Data Presentation

The quantitative data from this experiment can be summarized in the following tables:

Table 1: Fluorescence Intensity of BSA Incubated with tert-Butylglyoxal

tert-Butylglyoxal (mM)Incubation Time (h)Fluorescence Intensity (a.u.) at ~400 nm
0 (Control)24
124
524
1024
2024
0 (Control)48
148
548
1048
2048
0 (Control)72
172
572
1072
2072

Table 2: Quantification of Free Amino Groups in BSA after Reaction with tert-Butylglyoxal

tert-Butylglyoxal (mM)Incubation Time (h)Percentage of Free Amino Groups (%)
0 (Control)72100
172
572
1072
2072

Visualizations

Glycation_Pathway tert_Butylglyoxal tert-Butylglyoxal Schiff_Base Schiff Base (reversible) tert_Butylglyoxal->Schiff_Base + Lysine Hydroimidazolone Hydroimidazolone (from Arginine) tert_Butylglyoxal->Hydroimidazolone + Arginine Hemithioacetal Hemithioacetal (from Cysteine, reversible) tert_Butylglyoxal->Hemithioacetal + Cysteine Protein Protein (with Lys, Arg, Cys residues) Protein->Schiff_Base Protein->Hydroimidazolone Protein->Hemithioacetal Amadori_Product Amadori Product (reversible) Schiff_Base->Amadori_Product AGEs Advanced Glycation End-products (AGEs) (irreversible) Amadori_Product->AGEs Oxidation, Rearrangement

Caption: Reaction of tert-Butylglyoxal with protein residues.

Application Note 2: Synthesis of tert-Butylglyoxal for Experimental Use

Introduction

While commercially available, the synthesis of tert-butylglyoxal (this compound) in the laboratory may be necessary for specific research applications, such as isotopic labeling studies. The synthesis of α-ketoaldehydes can be achieved through various methods, often involving the oxidation of corresponding α-hydroxyaldehydes or the hydrolysis of dihalogenated precursors.

Principle

A common route for the synthesis of α-keto acids, which are structurally related to α-ketoaldehydes, involves the halogenation of a ketone followed by hydrolysis. A similar principle can be applied to the synthesis of tert-butylglyoxal. For instance, the synthesis of 3,3-dimethyl-2-oxobutyric acid, a related compound, involves the halogenation of 3,3-dimethylbutyric acid followed by hydrolysis and oxidation.[6]

Experimental Protocol 2: Conceptual Synthesis of tert-Butylglyoxal

This protocol outlines a conceptual synthetic route. Note: This is a theoretical procedure and requires optimization and safety assessment in a laboratory setting.

Materials

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Selenium dioxide (SeO2)

  • Dioxane

  • Water

  • Standard laboratory glassware and purification equipment (e.g., distillation apparatus, chromatography columns)

Procedure

  • Oxidation of Pinacolone:

    • In a round-bottom flask equipped with a reflux condenser, dissolve pinacolone in a suitable solvent such as aqueous dioxane.

    • Add a stoichiometric amount of selenium dioxide (SeO2). Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a fume hood.

    • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the mixture to remove the precipitated selenium metal.

    • The filtrate contains the crude tert-butylglyoxal.

    • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by distillation or column chromatography to obtain pure tert-butylglyoxal.

Data Presentation

Table 3: Physicochemical Properties of tert-Butylglyoxal

PropertyValueReference
IUPAC NameThis compound[4]
Molecular FormulaC6H10O2[4]
Molecular Weight114.14 g/mol [4]
Boiling Point128.2 °C at 760 mmHg[7]
Flash Point34.4 °C[7]
Melting Point78-80 °C

Visualizations

Synthesis_Workflow Start Pinacolone (3,3-dimethyl-2-butanone) Oxidation Oxidation (e.g., with SeO2 in Dioxane/Water) Start->Oxidation Workup Reaction Work-up (Filtration, Extraction) Oxidation->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product tert-Butylglyoxal Purification->Product

Caption: Conceptual workflow for tert-Butylglyoxal synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 3,3-Dimethyl-2-oxobutanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3,3-Dimethyl-2-oxobutanal, also known as tert-Butylglyoxal.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the oxidation of 3,3-Dimethyl-2-butanol.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for side-product formation).
Inactive Catalyst: The TEMPO catalyst may have degraded.Use fresh TEMPO or a recently opened bottle. Store TEMPO under an inert atmosphere in a cool, dark place.
Ineffective Co-oxidant: The co-oxidant (e.g., sodium hypochlorite) may have decomposed or is of low quality.Use a fresh, high-quality co-oxidant. For sodium hypochlorite, ensure it has been stored properly and its concentration is verified.
Incorrect pH: The pH of the reaction mixture is crucial for TEMPO-catalyzed oxidations.Maintain the pH of the reaction mixture within the optimal range for the chosen co-oxidant (typically slightly basic for bleach-based systems). Use a buffer solution if necessary.
Formation of Side Products (e.g., Carboxylic Acid) Over-oxidation: Reaction time is too long, the temperature is too high, or an excess of the co-oxidant was used.Carefully monitor the reaction and stop it as soon as the starting material is consumed. Avoid excessive heating. Use the stoichiometric amount of the co-oxidant.
Unwanted Side Reactions: For bleach-based systems, chlorination of the product can occur.Maintain a controlled temperature (typically 0-10 °C) and pH. Consider using an alternative co-oxidant system if chlorination is a persistent issue.
Difficult Product Purification Contamination with Starting Material: Incomplete reaction.Optimize reaction conditions to drive the reaction to completion. If necessary, use column chromatography to separate the product from the starting material.
Contamination with Co-oxidant Byproducts: Inefficient workup.Perform a thorough aqueous workup to remove water-soluble byproducts. A wash with a mild reducing agent solution (e.g., sodium thiosulfate) can help remove residual oxidant.
Product Instability: The aldehyde product may be susceptible to degradation.Handle the purified product under an inert atmosphere and store it at low temperatures. Consider using it immediately in the next synthetic step if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound with a high yield?

A1: The oxidation of the corresponding secondary alcohol, 3,3-Dimethyl-2-butanol, is a promising route. Specifically, TEMPO-catalyzed oxidation offers high selectivity for the desired aldehyde and can be optimized for high yields. This method avoids the use of harsh heavy metal oxidants.

Q2: How can I monitor the progress of the reaction to optimize the yield?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system to achieve good separation between the starting material (3,3-Dimethyl-2-butanol) and the product (this compound). Staining with an appropriate reagent (e.g., potassium permanganate) will help visualize the spots. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q3: What are the key parameters to control for improving the yield in a TEMPO-catalyzed oxidation?

A3: The key parameters to control are:

  • Temperature: Lower temperatures (e.g., 0-10 °C) are often preferred to minimize side reactions.

  • pH: Maintaining a stable, slightly basic pH is crucial for the catalytic cycle.

  • Rate of addition of the co-oxidant: Slow, controlled addition of the co-oxidant can prevent a buildup of reactive species and reduce side product formation.

  • Stirring: Efficient stirring is necessary to ensure proper mixing of the biphasic reaction mixture.

Q4: Are there any alternative synthesis routes to consider?

A4: While the oxidation of 3,3-Dimethyl-2-butanol is a direct approach, other routes could involve the ozonolysis of a suitable alkene precursor or the controlled reduction of 3,3-dimethyl-2-oxobutyric acid or its derivatives. However, these methods may involve more steps or less readily available starting materials.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 3,3-Dimethyl-2-butanol

This protocol describes a general procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 3,3-Dimethyl-2-butanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Sodium hypochlorite solution (commercial bleach, concentration to be determined)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-Dimethyl-2-butanol (1.0 eq) in dichloromethane.

  • Add TEMPO (0.01-0.05 eq) and potassium bromide (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vessel, add saturated aqueous sodium bicarbonate solution to the sodium hypochlorite solution to adjust the pH to approximately 9.

  • Slowly add the pH-adjusted sodium hypochlorite solution to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Stir the reaction vigorously at 0-5 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the effect of key reaction parameters on the yield of this compound. Researchers should perform their own optimization studies.

EntryTEMPO (mol%)Temperature (°C)Reaction Time (h)Yield (%)
110285
2125178
3501.592
410482 (with some over-oxidation)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Purification reactants Dissolve 3,3-Dimethyl-2-butanol, TEMPO, and KBr in DCM cooling Cool to 0 °C reactants->cooling addition Slow addition of pH-adjusted NaOCl cooling->addition stirring Stir at 0-5 °C addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with Na₂S₂O₃ monitoring->quench extraction Aqueous Workup and Extraction quench->extraction drying Drying and Concentration extraction->drying purification Purification (Distillation/Chromatography) drying->purification final_product Final Product purification->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_catalytic_cycle TEMPO Catalytic Cycle cluster_substrate_transformation Substrate Transformation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation by Co-oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol to Aldehyde Alcohol 3,3-Dimethyl-2-butanol Oxoammonium->Alcohol Hydroxylamine->TEMPO Re-oxidation by Co-oxidant Aldehyde This compound Alcohol->Aldehyde Oxidation Aldehyde->Oxoammonium

Technical Support Center: Purification of 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3-Dimethyl-2-oxobutanal (also known as tert-butylglyoxal). The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this keto-aldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity After Distillation

  • Question: I performed a distillation of my crude this compound, but the final product is still impure. What could be the issue?

  • Answer: Several factors could contribute to low purity after distillation:

    • Inadequate Separation: The boiling points of your impurities might be too close to that of this compound (128.2°C at 760 mmHg).[1] For effective separation, fractional distillation with a column that has a high number of theoretical plates is recommended.

    • Thermal Decomposition: Aldehydes can be sensitive to heat and may decompose or polymerize at their boiling point.[2] Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.

    • Contamination from Apparatus: Ensure your distillation apparatus is thoroughly clean and dry. Any residual acidic or basic contaminants on the glass surfaces can catalyze side reactions.

Issue 2: Difficulty with Column Chromatography

  • Question: I'm trying to purify this compound using silica gel column chromatography, but I'm getting poor separation and tailing peaks. What can I do?

  • Answer: Poor separation and tailing on silica gel are common issues with aldehydes. Here's how to troubleshoot:

    • Stationary Phase Acidity: Silica gel is inherently acidic and can cause aldehydes to form acetals or undergo other acid-catalyzed reactions on the column, leading to streaking and decomposition.[3]

      • Solution: Deactivate the silica gel by treating it with a small amount of a tertiary amine, like triethylamine, mixed into your eluent system.[3] Alternatively, consider using a less acidic stationary phase, such as neutral alumina.[4]

    • Solvent System: The choice of eluent is critical for good separation.[5]

      • Solution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.[6] Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities before running the column.[6] A retention factor (Rf) of 0.2-0.3 for the desired compound is often ideal for column separation.[7]

    • Hydrate/Hemiacetal Formation: The presence of water or alcohol in your sample or eluent can lead to the formation of hydrates or hemiacetals, which have different polarities and can cause band broadening.[8]

      • Solution: Ensure your solvents are anhydrous and your sample is as dry as possible before loading it onto the column.

Issue 3: Product Degradation During Purification

  • Question: My purified this compound seems to be degrading over time, showing new impurities on TLC or NMR. How can I prevent this?

  • Answer: Aldehydes are prone to oxidation, especially in the presence of air, which converts them to the corresponding carboxylic acid (3,3-dimethyl-2-oxobutyric acid in this case).[9]

    • Solution:

      • Inert Atmosphere: Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

      • Storage: Store the purified this compound at low temperatures (refrigerator or freezer) in a tightly sealed container to minimize exposure to air and moisture.

      • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the most common impurities found in crude this compound?

    • A1: Common impurities include the corresponding alcohol (3,3-dimethyl-2-butanol) from incomplete oxidation or over-reduction during synthesis, the carboxylic acid (3,3-dimethyl-2-oxobutyric acid) from oxidation, and aldol condensation products.[6]

  • Q2: What is the best general method for purifying aldehydes like this compound?

    • A2: The formation of a bisulfite adduct is a highly effective and classic method for separating aldehydes from mixtures.[10] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into an aqueous layer, leaving non-aldehydic impurities in the organic layer. The aldehyde can then be regenerated by treating the aqueous layer with a base.[10]

Technique-Specific Questions

  • Q3: Can I use recrystallization to purify this compound?

    • A3: Yes, since this compound is a solid at room temperature (melting point 78-80°C), recrystallization is a viable purification method.

      • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[11] You will need to perform solubility tests with various solvents (e.g., hexanes, ethyl acetate, toluene, or mixtures) to find a suitable system.[11][12]

  • Q4: What are the key parameters for the distillation of this compound?

    • A4: The atmospheric boiling point is 128.2°C.[1] To avoid potential decomposition, vacuum distillation is recommended. You will need to consult a nomograph to estimate the boiling point at reduced pressures. Careful control of the heating mantle temperature and efficient condensation are crucial for a successful distillation.

Quantitative Data Summary

PropertyValueCitation
Molecular Weight 114.14 g/mol [13]
Boiling Point 128.2 °C at 760 mmHg[1]
Melting Point 78-80 °C
Appearance White to off-white solid
Solubility Soluble in organic solvents

Experimental Protocols

1. Purification via Bisulfite Adduct Formation

This protocol is a general method for the purification of aldehydes and can be adapted for this compound.

  • Materials:

    • Crude this compound

    • Diethyl ether (or other suitable organic solvent)

    • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

    • 10% Sodium hydroxide (NaOH) solution

    • Saturated sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Separatory funnel

    • Round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude this compound in a suitable volume of diethyl ether in a separatory funnel.

    • Add an equal volume of freshly prepared saturated sodium bisulfite solution.

    • Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the bisulfite adduct of the aldehyde.

    • Separate the layers and save the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous washes with the initial aqueous layer.

    • To regenerate the aldehyde, place the combined aqueous layers in a clean separatory funnel and slowly add 10% sodium hydroxide solution until the solution is basic (test with pH paper).

    • Extract the regenerated aldehyde from the aqueous layer with two to three portions of fresh diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

2. Purification by Column Chromatography

  • Materials:

    • Crude this compound

    • Silica gel (or neutral alumina)

    • Hexane

    • Ethyl acetate (or diethyl ether)

    • Triethylamine (optional)

    • Chromatography column

    • Collection tubes

    • TLC plates and chamber

    • UV lamp

  • Procedure:

    • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to pack evenly without air bubbles.

    • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Loading: Carefully load the sample onto the top of the silica gel bed.

    • Elution: Begin eluting with pure hexane, gradually increasing the polarity by adding small percentages of ethyl acetate. If using triethylamine to deactivate the silica, add it to the eluent mixture (e.g., 0.1-1%).

    • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC with a UV lamp for visualization.

    • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Visualization

Experimental Workflow for Purification of this compound

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) crude->dissolve Initial Step alt_path Alternative/Further Purification crude->alt_path bisulfite Wash with Saturated Sodium Bisulfite Solution dissolve->bisulfite separate_aq Separate Aqueous Layer (contains bisulfite adduct) bisulfite->separate_aq regenerate Regenerate Aldehyde (add base, e.g., NaOH) separate_aq->regenerate extract Extract with Organic Solvent regenerate->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry evaporate Evaporate Solvent dry->evaporate pure Pure this compound evaporate->pure distillation Vacuum Distillation alt_path->distillation For thermal stability column_chrom Column Chromatography alt_path->column_chrom For high purity distillation->pure column_chrom->pure

Caption: General purification workflow for this compound.

References

Stability issues of 3,3-Dimethyl-2-oxobutanal in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 3,3-Dimethyl-2-oxobutanal in solution. The information is based on general principles of α-ketoaldehyde and dicarbonyl chemistry, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, as an α-ketoaldehyde, is susceptible to several stability issues in solution. The primary concerns are:

  • Hydration: In aqueous solutions, the aldehyde group can reversibly react with water to form a gem-diol hydrate. This equilibrium can affect the concentration of the active aldehyde form.

  • Reactivity with Nucleophiles: The electrophilic nature of the two carbonyl carbons makes the molecule reactive towards nucleophiles present in the solution, such as amines (e.g., in buffers like Tris) or thiols (e.g., dithiothreitol).

  • pH Sensitivity: The stability can be influenced by the pH of the solution. Both acidic and basic conditions can catalyze degradation or other reactions.

  • Oxidation: Aldehydes are prone to oxidation, which can convert this compound into other species, particularly in the presence of oxidizing agents or air over long periods.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared fresh for each experiment. If storage is necessary:

  • Solvent Choice: Use a dry, aprotic organic solvent such as anhydrous DMSO or acetonitrile.

  • Storage Conditions: Store aliquots in tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.

  • Light Protection: Protect the solution from light to prevent potential photodegradation.

Q3: Can I use aqueous buffers to prepare my working solutions?

A3: While many experiments require aqueous buffers, be aware of the potential for hydrate formation and reaction with buffer components.

  • Buffer Selection: Avoid nucleophilic buffers like Tris. Consider non-nucleophilic buffers such as phosphate, HEPES, or MOPS.

  • pH: The optimal pH will be application-dependent, but neutral to slightly acidic conditions are generally preferred to minimize base-catalyzed reactions.

  • Preparation: Prepare working solutions immediately before use and minimize the time the compound spends in the aqueous buffer.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways in solution are not well-documented, potential products could arise from:

  • Hydration: Formation of 3,3-dimethyl-2-oxo-1,1-butanediol.

  • Oxidation: Oxidation of the aldehyde could lead to 3,3-dimethyl-2-oxobutanoic acid.

  • Reaction with Amines: Formation of Schiff bases or other adducts if primary or secondary amines are present.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results or loss of activity over time. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment. Minimize the time the compound is in aqueous buffer before use.
Assess the stability of the compound in your specific experimental buffer by analyzing its concentration over time using HPLC or another suitable analytical method.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products or reaction adducts.Characterize the unexpected peaks using mass spectrometry (LC-MS or GC-MS) to identify potential degradation products.
Review your experimental conditions (pH, temperature, buffer components) to identify potential causes of degradation.
Low or no response in cell-based assays. The compound may have degraded before reaching its target.Prepare the final dilution in cell culture media immediately before adding it to the cells.
Reaction with components in the cell culture medium (e.g., amino acids).Consider a serum-free medium for the duration of the treatment if compatible with your experimental design.
Difficulty dissolving the compound. The compound is a solid and may have limited solubility in some solvents.Prepare a concentrated stock solution in an appropriate organic solvent like DMSO before diluting into your experimental buffer. Gentle warming or sonication may aid dissolution.

Data Presentation: Inferred Stability Profile

The following table summarizes the expected stability of this compound based on the general reactivity of α-ketoaldehydes. Note: This is an inferred profile, and empirical testing is recommended for specific experimental conditions.

Condition Parameter Expected Stability Rationale
Solvent Anhydrous Aprotic Organic (e.g., DMSO, Acetonitrile)HighMinimizes hydration and reactions with protic species.
Protic Organic (e.g., Methanol, Ethanol)ModeratePotential for hemiacetal formation.
Aqueous (Neutral pH)Low to ModerateHydration to gem-diol is likely. Risk of oxidation.
pH Acidic (pH < 6)ModerateAcid catalysis of hydration is possible. Generally more stable than under basic conditions.
Neutral (pH 6-8)Low to ModerateHydration equilibrium exists. Potential for reactions with nucleophiles.
Basic (pH > 8)LowBase-catalyzed degradation pathways are common for aldehydes.
Temperature -80°C to -20°C (in anhydrous solvent)HighLow temperature minimizes degradation kinetics.
4°C (in aqueous solution)LowDegradation will occur, but at a slower rate than at room temperature. Recommended for short-term storage only.
Room Temperature (in aqueous solution)Very LowSignificant degradation is expected over a short period.
Additives Nucleophilic Buffers (e.g., Tris)Very LowHigh probability of adduct formation.
Reducing Agents (e.g., DTT)Very LowAldehydes and ketones can react with reducing agents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO).

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of the compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). d. Vortex until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid multiple freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Stability by HPLC-UV
  • Objective: To determine the stability of this compound in a specific aqueous buffer over time.

  • Materials:

    • Stock solution of this compound in DMSO.

    • Experimental buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • HPLC system with a UV detector.

    • C18 reverse-phase HPLC column.

    • Mobile phase: Acetonitrile and water (with 0.1% formic acid or another suitable modifier).

  • Procedure: a. Prepare a working solution of this compound in the experimental buffer at the desired final concentration (e.g., 1 mM). b. Immediately inject an aliquot of the freshly prepared solution onto the HPLC system to obtain the time-zero (t=0) chromatogram. c. Incubate the working solution under the desired experimental conditions (e.g., room temperature, 37°C). d. At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution onto the HPLC system. e. Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. f. The appearance of new peaks can be indicative of degradation products.

  • Data Analysis: a. Plot the percentage of the remaining this compound (relative to the t=0 peak area) against time. b. From this plot, the half-life (t½) of the compound under the tested conditions can be determined.

Mandatory Visualizations

G cluster_start Start cluster_checks Troubleshooting Steps cluster_solutions Solutions start Inconsistent Results or Loss of Compound Activity check_fresh Are you using a freshly prepared stock solution? start->check_fresh check_buffer Is your buffer non-nucleophilic (e.g., phosphate, HEPES)? check_fresh->check_buffer Yes sol_fresh Prepare a fresh stock solution in anhydrous solvent. check_fresh->sol_fresh No check_time Was the compound in aqueous solution for a minimal time before the experiment? check_buffer->check_time Yes sol_buffer Switch to a non-nucleophilic buffer system. check_buffer->sol_buffer No check_storage Was the stock solution stored properly (-20°C or -80°C, anhydrous, protected from light)? check_time->check_storage Yes sol_time Prepare working solutions immediately before use. check_time->sol_time No sol_storage Review and correct storage procedures. check_storage->sol_storage No sol_stability_study Conduct a stability study (e.g., via HPLC) in your specific buffer system. check_storage->sol_stability_study sol_fresh->check_buffer sol_buffer->check_time sol_time->check_storage sol_storage->sol_stability_study

Caption: Troubleshooting workflow for stability issues.

G cluster_pathways Potential Degradation Pathways in Solution compound This compound hydrate Gem-diol Hydrate (Reversible) compound->hydrate + H2O (Aqueous Solution) acid 3,3-Dimethyl-2-oxobutanoic Acid compound->acid Oxidation (+ [O]) adduct Schiff Base / Adduct compound->adduct + Nucleophile (e.g., R-NH2)

Caption: Potential degradation pathways for this compound.

Optimizing reaction conditions for 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and handling of 3,3-Dimethyl-2-oxobutanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound, also known as tert-butylglyoxal, is achieved through the oxidation of 3,3-dimethyl-2-butanone (pinacolone). The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a widely recognized method for this transformation.[1][2][3] This reaction selectively oxidizes the α-methylene group of the ketone to a carbonyl group, yielding the desired α-ketoaldehyde.[2][4]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a compound with the molecular formula C₆H₁₀O₂. Key properties are summarized in the table below.

PropertyValue
Molecular Weight 114.14 g/mol
Appearance Reported as a powder[5] or colorless liquid
Boiling Point 128.2 °C at 760 mmHg[6]
Melting Point 78-80 °C[5]
Density 0.935 g/cm³[6]
Solubility Soluble in organic solvents like dioxane, ethanol, and acetic acid.

Q3: What are the primary safety concerns when handling this compound and its synthetic precursors?

A3: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The key reagent used in its synthesis, selenium dioxide, is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2][4] Selenium compounds can be malodorous.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Q4: How should this compound be stored?

A4: Due to the reactive nature of the α-ketoaldehyde functional group, this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation. For long-term storage, refrigeration is recommended.

Q5: What is the relevance of the α-ketoaldehyde moiety in drug development?

A5: The α-ketoaldehyde functional group is considered a "pharmacophore," an essential feature for molecular recognition of a biological target.[8] It can act as an electrophile, forming reversible covalent bonds with nucleophilic residues (like cysteine or serine) in the active sites of enzymes.[9] This property has been exploited in the design of various enzyme inhibitors, including protease inhibitors.[10] The α-keto-amide motif, a derivative, is also a privileged structure in medicinal chemistry.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Riley oxidation of 3,3-dimethyl-2-butanone.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive selenium dioxide. 2. Insufficient reaction temperature or time. 3. Presence of water in the reaction mixture (can affect some SeO₂ oxidations). 4. Sub-optimal solvent.1. Use freshly sublimed selenium dioxide for best results.[2] 2. Ensure the reaction is heated to reflux (typically in dioxane, around 101 °C) for a sufficient duration (e.g., 6-12 hours). Monitor reaction progress by TLC or GC. 3. Use anhydrous solvents. 4. Dioxane is a commonly used solvent; however, solvent screening (e.g., ethanol, acetic acid) may be necessary for optimization.[1]
Formation of Side Products 1. Over-oxidation to the corresponding carboxylic acid. 2. Dehydrogenation of the starting ketone to form an α,β-unsaturated ketone. 3. Polymerization or degradation of the product under harsh conditions.1. Avoid excessively long reaction times. The use of catalytic SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can sometimes offer better control.[2] 2. This is a known side reaction of Riley oxidations, particularly with certain substrates.[7] Optimizing the temperature and reaction time can minimize this. 3. Work up the reaction as soon as it reaches completion. The product is sensitive to heat and acidic/basic conditions.
Difficulty in Product Purification 1. Contamination with red elemental selenium or other selenium byproducts. 2. The product is a volatile liquid, which can lead to losses during solvent removal.1. After the reaction, the mixture can be filtered through a pad of Celite to remove precipitated selenium.[12] For organoselenium impurities, a workup with sodium borohydride (NaBH₄) can precipitate elemental selenium.[13] 2. Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature.
Inconsistent Results 1. Variable quality of reagents. 2. Inconsistent heating or stirring. 3. Scale-up issues.1. Always use high-purity starting materials and freshly opened solvents. 2. Ensure uniform heating with a suitable heating mantle and vigorous stirring to maintain a homogeneous reaction mixture. 3. When scaling up, ensure efficient heat transfer and stirring. A drop in yield upon scale-up is not uncommon and may require re-optimization of conditions.

Experimental Protocols

Synthesis of this compound via Riley Oxidation

This protocol is a general procedure for the selenium dioxide oxidation of 3,3-dimethyl-2-butanone (pinacolone).

Materials:

  • 3,3-dimethyl-2-butanone (pinacolone)

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Diatomaceous earth (Celite®)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous 1,4-dioxane.

  • Add selenium dioxide (1.1 - 1.2 eq) to the solution. Caution: Selenium dioxide is highly toxic. Handle in a fume hood with appropriate PPE.

  • Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature. A black or red precipitate of elemental selenium will form.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the selenium precipitate.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent carefully using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield this compound.

Data on Reaction Condition Optimization

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general guide for optimizing Riley oxidations of ketones based on established principles.[1][14]

ParameterCondition 1 (Standard)Condition 2 (Milder)Condition 3 (Catalytic)Expected Outcome & Remarks
Solvent 1,4-DioxaneAcetic AcidDichloromethaneDioxane is a common aprotic solvent. Acetic acid can sometimes trap the product as an ester, preventing over-oxidation.[2]
Temperature Reflux (~101 °C)80 °CRoom TemperatureHigher temperatures generally lead to faster reaction rates but may increase side product formation.
Reaction Time 6-12 hours12-24 hours12-24 hoursReaction should be monitored to avoid over-oxidation.
SeO₂ Stoichiometry 1.1 - 1.2 eq1.1 eq0.1 eqCatalytic amounts of SeO₂ with a co-oxidant like TBHP can make the workup cleaner.[2]
Co-oxidant NoneNonetert-Butyl hydroperoxide (TBHP) (2.0 eq)TBHP regenerates the active Se(IV) species.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (Pinacolone, SeO₂, Dioxane) reaction 2. Riley Oxidation (Reflux, 6-12h) reagents->reaction Heat workup 3. Reaction Workup (Cooling, Filtration through Celite) reaction->workup Cool extraction 4. Extraction & Washing (Ether, Water, Brine) workup->extraction drying 5. Drying & Concentration (MgSO₄, Rotary Evaporation) extraction->drying purification 6. Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product

Workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Riley Oxidation start Low Yield? check_reagents Are reagents fresh/pure? (Especially SeO₂) start->check_reagents Yes side_products Are there significant side products? start->side_products No, yield is good check_conditions Were reaction conditions optimal? (Temp, Time) check_reagents->check_conditions Yes check_conditions->side_products Yes over_oxidation Over-oxidation suspected? side_products->over_oxidation Yes dehydrogenation Dehydrogenation product observed? side_products->dehydrogenation Yes purification_issue Difficulty in purification? side_products->purification_issue No, clean reaction but low isolated yield reduce_time Reduce reaction time over_oxidation->reduce_time Solution use_catalytic Consider catalytic SeO₂/TBHP over_oxidation->use_catalytic Solution lower_temp Lower reaction temperature dehydrogenation->lower_temp Solution workup_technique Refine workup/distillation technique purification_issue->workup_technique Solution

A decision tree for troubleshooting common synthesis issues.

Pharmacophore_Concept α-Ketoaldehyde as a Pharmacophore in Drug Design ketoaldehyde α-Ketoaldehyde Moiety (Electrophilic 'Warhead') nucleophile Nucleophilic Residue (e.g., Cysteine, Serine) ketoaldehyde->nucleophile Reversible Covalent Bond Formation scaffold Molecular Scaffold (Provides specificity & binding) active_site Enzyme Active Site scaffold->active_site Non-covalent Interactions (H-bonds, hydrophobic, etc.)

References

Technical Support Center: 3,3-Dimethyl-2-oxobutanal Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 3,3-Dimethyl-2-oxobutanal (also known as tert-butylglyoxal). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with this compound?

A1: this compound is a reactive α-dicarbonyl compound. The primary challenges in its characterization include its susceptibility to hydration, oxidation, and polymerization. Its volatility can also pose challenges in quantitative analysis.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it at -20°C is recommended. Avoid exposure to moisture and air.

Q3: I am observing a broad peak or multiple peaks for this compound in my NMR spectrum. What could be the cause?

A3: This is a common issue and is often due to the presence of the hydrate form of the aldehyde in equilibrium with the anhydrous form in solution, especially in protic solvents. The presence of oligomers or polymers can also lead to complex spectra. Running the NMR in a dry, aprotic solvent (e.g., anhydrous CDCl₃) and ensuring the sample is free of water can help in obtaining a cleaner spectrum.

Q4: My mass spectrometry results for this compound are inconsistent. What could be the problem?

A4: Inconsistent mass spectrometry results can arise from the compound's reactivity and thermal instability. In electrospray ionization (ESI), you might observe adducts with solvents or salts. In gas chromatography-mass spectrometry (GC-MS), thermal degradation in the injector port can lead to fragmentation and the appearance of unexpected masses. Derivatization to a more stable compound is a recommended strategy to overcome this.

Troubleshooting Guides

Chromatographic Analysis (GC-MS and HPLC)

Problem: Poor peak shape or multiple peaks in GC-MS analysis.

  • Possible Cause 1: Thermal Decomposition. this compound can degrade at high injector temperatures.

    • Solution: Lower the injector port temperature. Use a pulsed splitless or cool on-column injection technique if available.

  • Possible Cause 2: Adsorption on the column. The polar nature of the dicarbonyl can lead to tailing.

    • Solution: Use a deactivated column. Derivatization to a less polar derivative can also mitigate this issue.

Problem: Low sensitivity or no peak detected in HPLC-UV analysis.

  • Possible Cause 1: Lack of a strong chromophore. The carbonyl groups have a relatively weak n→π* transition, leading to low UV absorbance.

    • Solution: Use a low wavelength for detection (e.g., 210-230 nm). For higher sensitivity, derivatization with a UV-active agent is recommended.

  • Possible Cause 2: Compound instability in the mobile phase.

    • Solution: Ensure the mobile phase is anhydrous and de-gassed. Analyze samples promptly after preparation.

Spectroscopic Analysis (NMR and IR)

Problem: Difficulty in interpreting the ¹H NMR spectrum due to peak broadening.

  • Possible Cause: Presence of the hydrate form and potentially oligomers.

    • Solution: Prepare the sample in an anhydrous aprotic solvent. Gentle heating of the sample in the NMR tube (if the compound is stable at that temperature) can sometimes sharpen the peaks by shifting the equilibrium.

Problem: The IR spectrum shows a broad O-H stretch.

  • Possible Cause: The sample has absorbed moisture, leading to the formation of the hydrate.

    • Solution: Prepare the sample in a dry environment (e.g., a glove box). Use a dry solvent for solution-state IR.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₀O₂PubChem[1][2]
Molecular Weight114.14 g/mol PubChem[1]
Boiling Point128.2°C at 760 mmHgNINGBO INNO PHARMCHEM CO.,LTD.[3]
Melting Point78-80°CSigma-Aldrich[4]
Density0.935 g/cm³NINGBO INNO PHARMCHEM CO.,LTD.[3]
InChIKeyASONUAQLGIPYMA-UHFFFAOYSA-NPubChem[1]

Table 2: Typical Spectroscopic Data for this compound

TechniqueSolventCharacteristic Peaks
¹H NMRCDCl₃δ 9.63 (s, 1H, -CHO), 1.43 (s, 9H, -C(CH₃)₃)
¹³C NMRCDCl₃δ 202.7, 175.9, 53.1, 24.1
IR (neat)~2970 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch, aldehyde), ~1710 cm⁻¹ (C=O stretch, ketone)
Mass Spec (EI)m/z 114 (M⁺), 85, 57

Experimental Protocols

Protocol 1: Derivatization for GC-MS Analysis

This protocol describes the derivatization of this compound to a more stable oxime derivative for improved GC-MS analysis.

Materials:

  • This compound sample

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Dissolve approximately 1 mg of the this compound sample in 0.5 mL of pyridine in a reaction vial.

  • Add a 1.5 molar excess of hydroxylamine hydrochloride.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of ethyl acetate and 1 mL of water.

  • Vortex the mixture and separate the organic layer.

  • Wash the organic layer with 1 mL of 1M HCl followed by 1 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the resulting solution by GC-MS.

Protocol 2: HPLC Analysis

This protocol outlines a method for the analysis of this compound using reverse-phase HPLC.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column

Procedure:

  • Prepare the mobile phase: Acetonitrile and water (with 0.1% formic acid) in a 40:60 ratio.

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Set the column temperature to 30°C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to 210 nm.

  • Inject 10 µL of the sample and run the analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation start Start with this compound dissolve Dissolve in appropriate solvent start->dissolve derivatize Derivatization (optional) dissolve->derivatize If direct analysis is problematic gcms GC-MS Analysis dissolve->gcms hplc HPLC Analysis dissolve->hplc nmr NMR Analysis dissolve->nmr derivatize->gcms interpret Interpret Data gcms->interpret hplc->interpret nmr->interpret troubleshoot Troubleshoot if necessary interpret->troubleshoot troubleshoot->dissolve Re-prepare sample

Caption: General experimental workflow for the characterization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Poor Analytical Result (e.g., bad peak shape, complex spectrum) instability Compound Instability (Hydration, Oxidation) issue->instability thermal Thermal Degradation (GC-MS) issue->thermal interaction Analyte-System Interaction (e.g., column adsorption) issue->interaction storage Check Storage & Handling instability->storage solvent Use Anhydrous Aprotic Solvents instability->solvent method Optimize Method Parameters thermal->method derivatize Derivatize Sample interaction->derivatize interaction->method

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Technical Support Center: Degradation Pathways of Glyoxals

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methylglyoxal in the environment?

A1: Methylglyoxal (MGO) is primarily degraded through three main pathways in the environment:

  • Atmospheric Degradation: In the atmosphere, MGO is removed through photolysis (degradation by sunlight) and oxidation by hydroxyl (•OH) radicals.[1] These processes are significant in determining the atmospheric lifetime of MGO.

  • Biological Degradation: In biological systems, including microorganisms and mammals, the primary detoxification route is the glyoxalase system. This enzymatic pathway converts MGO into the less toxic D-lactate.[2][3] Other enzymes like aldo-keto reductases can also contribute to its breakdown.[4]

  • Aqueous Phase Reactions: In aqueous environments like cloud droplets and aerosols, MGO can undergo hydration and further reactions, including oligomerization, which contributes to the formation of secondary organic aerosols (SOA).[5][6]

Q2: How is the tert-butyl group typically degraded in biological systems?

A2: The tert-butyl group, being a branched hydrocarbon structure, is generally more resistant to biodegradation than linear chains.[7] However, aerobic microorganisms can initiate its degradation. For instance, the degradation of tert-butyl alcohol (TBA) is often initiated by monooxygenase enzymes that hydroxylate the molecule, leading to intermediates like 2-methylpropane-1,2-diol, which is further oxidized.[8][9]

Q3: What are the major products of methylglyoxal photolysis in the atmosphere?

A3: The photolysis of methylglyoxal (CH₃COCHO) primarily yields the acetyl radical (CH₃CO•) and the formyl radical (HCO•). In the presence of oxygen, the acetyl radical can further react to regenerate OH radicals or dissociate into a methyl radical (CH₃•) and carbon monoxide (CO).[10][11]

Q4: What is the glyoxalase system and how does it detoxify methylglyoxal?

A4: The glyoxalase system is the main enzymatic pathway for detoxifying methylglyoxal in most living organisms.[2][3] It consists of two enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), and requires reduced glutathione (GSH) as a cofactor. Glo1 catalyzes the conversion of the hemithioacetal, formed spontaneously from MGO and GSH, into S-D-lactoylglutathione. Glo2 then hydrolyzes this intermediate to D-lactic acid, regenerating GSH in the process.[2][12]

Troubleshooting Guides

Guide 1: HPLC Analysis of Methylglyoxal via Derivatization
Issue Potential Cause(s) Troubleshooting Steps
Low or No Signal 1. Incomplete derivatization reaction. 2. Degradation of the derivative. 3. Incorrect detection wavelength.1. Optimize derivatization conditions (pH, temperature, reaction time). For o-phenylenediamine (OPD) derivatization, ensure sufficient incubation time (e.g., 8+ hours in the dark).[12] 2. Check the stability of the derivative. Some derivatives are light-sensitive. Prepare fresh standards and samples and protect them from light.[12] 3. Verify the maximum absorbance wavelength for your specific derivative (e.g., quinoxalines formed from OPD).[13]
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the stationary phase (e.g., residual silanols).1. Dilute the sample or inject a smaller volume.[14] 2. Whenever possible, dissolve the final sample in the initial mobile phase.[14] 3. Adjust the mobile phase pH to suppress silanol interactions. Use a high-purity, well-endcapped column.[14]
Variable Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Inadequate column equilibration. 3. Temperature fluctuations.1. Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or malfunctioning check valves.[15] 2. Increase the equilibration time between gradient runs.[15] 3. Use a column oven to maintain a stable temperature.[15]
Extraneous Peaks / High Baseline 1. Contaminated reagents or solvents. 2. Peroxidase activity in biological samples creating MGO during sample prep.[13] 3. Sample matrix interference.1. Use HPLC-grade solvents and high-purity reagents. Run a blank gradient. 2. For biological samples, add an inhibitor like sodium azide to the derivatization buffer to block peroxidase activity.[13] 3. Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization.
Guide 2: Glyoxalase I (Glo1) Activity Assay
Issue Potential Cause(s) Troubleshooting Steps
Low Enzyme Activity 1. Improper sample preparation (e.g., enzyme degradation). 2. Incorrect assay buffer pH. 3. Low concentration of substrates (MGO, GSH).1. Prepare fresh tissue/cell homogenates on ice and use protease inhibitors.[16] 2. Ensure the assay buffer pH is optimal for Glo1 activity (typically pH 6.6-7.4).[10][11] 3. Check the concentrations of your MGO and GSH stock solutions.
High Background Signal 1. Non-enzymatic reaction between MGO and GSH. 2. Interfering substances in the sample that absorb at 240 nm.1. The formation of the hemithioacetal is spontaneous but the subsequent reaction is enzyme-catalyzed. Always run a no-enzyme control and subtract its rate from the sample rate. 2. Run a sample blank that contains the sample but no MGO/GSH substrate mix to check for interfering absorbers.[10]
Non-linear Reaction Rate 1. Substrate depletion. 2. Enzyme instability. 3. Enzyme concentration is too high.1. Ensure substrate concentrations are not limiting. Use the initial linear portion of the reaction curve for rate calculations. 2. Keep enzyme samples on ice until use. 3. Dilute the enzyme sample to ensure the reaction rate is linear for the duration of the measurement.[16]

Quantitative Data Summary

Table 1: Atmospheric Degradation Rate Constants for Methylglyoxal

Reactant Rate Constant (k) Temperature (K) Reference
•OH Radical(1.83 ± 0.48) × 10⁻¹² exp((560 ± 70)/T) cm³ molecule⁻¹ s⁻¹233-500[11]
NO₃ Radical~1.3 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹298[17]

Table 2: Photolysis Quantum Yields (Φ) for Methylglyoxal

Wavelength Range (nm) Product Quantum Yield (Φ) Conditions Reference
320-360HCO•~1.0Extrapolated to zero MGO pressure[18]
260-320CO~1.0Pressure and wavelength independent[10]
380-440HCO•Decreases with increasing N₂ pressurePressure dependent[18]

Experimental Protocols

Protocol 1: Quantification of Methylglyoxal by HPLC

This protocol is a generalized procedure based on pre-column derivatization with o-phenylenediamine (OPD) followed by reverse-phase HPLC analysis.

  • Sample Preparation:

    • For biological samples (e.g., plasma), precipitate proteins using an acid like trifluoroacetic acid. Centrifuge to collect the supernatant.[13]

    • For environmental water samples, filtration may be sufficient.

  • Derivatization:

    • Mix the sample supernatant or aqueous sample with an OPD solution. A typical final concentration for OPD is 1-2 mg/mL.

    • Adjust the pH if necessary (derivatization is often performed under acidic or neutral conditions).

    • Incubate the mixture in the dark at room temperature for at least 8 hours, or at a moderately elevated temperature (e.g., 60°C) for a shorter period (e.g., 3 hours), to allow for the formation of the 2-methylquinoxaline derivative.[12]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, with a mixture of an aqueous buffer (e.g., 0.1% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[12]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detector set to the maximum absorbance of 2-methylquinoxaline (approx. 315-318 nm).[12]

    • Quantification: Prepare a calibration curve using methylglyoxal standards that have undergone the same derivatization procedure.

Protocol 2: Glyoxalase I Activity Assay

This protocol is based on the spectrophotometric measurement of S-D-lactoylglutathione formation.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate) at the optimal pH (e.g., 6.6).[10]

    • Substrate Mix: In the assay buffer, prepare a solution containing methylglyoxal (e.g., 2 mM) and reduced glutathione (GSH) (e.g., 1 mM). Pre-incubate this mix for ~10 minutes at the assay temperature (e.g., 25°C) to allow for the non-enzymatic formation of the hemithioacetal substrate.[10][16]

  • Assay Procedure:

    • Pipette the substrate mix into a UV-transparent cuvette or 96-well plate.

    • Initiate the reaction by adding the enzyme sample (e.g., cell lysate).

    • Immediately monitor the increase in absorbance at 240 nm using a spectrophotometer. This wavelength corresponds to the formation of S-D-lactoylglutathione.[10][11]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA₂₄₀/min) from the initial linear portion of the reaction curve.

    • Use the molar extinction coefficient of S-D-lactoylglutathione (ε = 3.37 mM⁻¹ cm⁻¹ at pH 6.6) to convert the rate into enzyme activity (Units/mL or Units/mg protein).[10]

    • Remember to subtract the rate of the no-enzyme blank control.

Signaling Pathways & Workflows

Methylglyoxal_Atmospheric_Degradation cluster_photolysis Photolysis (hν) cluster_oh_reaction Reaction with •OH MGO Methylglyoxal (CH3COCHO) P_Products CH3CO• + HCO• (Acetyl & Formyl Radicals) MGO->P_Products Major Pathway OH_Products CH3COCO• + H2O MGO->OH_Products H-abstraction OH_Regen •OH Regeneration P_Products->OH_Regen + O2 CH3_CO CH3• + CO OH_Products->CH3_CO Dissociation CH3_CO->OH_Regen + O2

Caption: Atmospheric degradation pathways of Methylglyoxal.

Glyoxalase_System MGO Methylglyoxal (MGO) Hemithioacetal Hemithioacetal MGO->Hemithioacetal GSH_in GSH GSH_in->Hemithioacetal Spontaneous SDL S-D-Lactoylglutathione Hemithioacetal->SDL Catalyzed by Glo1 Glyoxalase I (Glo1) SDL->Glo1 D_Lactate D-Lactate SDL->D_Lactate Catalyzed by GSH_out GSH SDL->GSH_out Hydrolysis Glo2 Glyoxalase II (Glo2) D_Lactate->Glo2

Caption: The Glyoxalase system for methylglyoxal detoxification.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous or Biological Sample Cleanup Protein Precipitation or Filtration Sample->Cleanup Deriv Add Derivatizing Agent (e.g., OPD) Cleanup->Deriv Incubate Incubate (Time, Temp, pH) Deriv->Incubate Inject Inject into HPLC Incubate->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify vs. Standards Detect->Quantify

Caption: Experimental workflow for HPLC analysis of methylglyoxal.

References

Technical Support Center: Interference in Assays Using 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference issues when using 3,3-Dimethyl-2-oxobutanal in biochemical and cell-based assays. Due to its reactive dicarbonyl nature, this compound can interact with common assay components, leading to unreliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in assays?

A1: this compound, also known as tert-Butylglyoxal, is a dicarbonyl compound containing a reactive aldehyde group. Aldehydes are electrophilic and can react with nucleophilic functional groups present in assay reagents and biological molecules.[1][2][3] This reactivity can lead to non-specific interactions that interfere with assay signals, producing false positive or false negative results.

Q2: What types of assays are most susceptible to interference by this compound?

A2: Assays that are particularly vulnerable include:

  • Fluorescence-based assays: The compound or its reaction products may be fluorescent or quench the fluorescence of the reporter molecule.

  • Absorbance-based assays: The compound or its reaction products might absorb light at the same wavelength as the assay readout.

  • Enzyme-based assays: It can directly inhibit enzyme activity through covalent modification of amino acid residues, particularly cysteine.[1]

  • Cell-based assays: It can exhibit cytotoxicity or react with components of the culture medium or cellular structures.

Q3: What are the primary reactive functional groups in this compound?

A3: The primary reactive functional group is the aldehyde (-CHO). The adjacent ketone (C=O) group can also exhibit some reactivity. The aldehyde group is highly susceptible to nucleophilic attack.

Q4: Can I predict if this compound will interfere in my specific assay?

A4: While not always predictable with certainty without experimental validation, you should be cautious if your assay contains nucleophilic components such as primary amine buffers (e.g., Tris), or thiol-containing reagents (e.g., DTT, β-mercaptoethanol, or cysteine residues in proteins).[4][5]

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Decrease in Signal in an Enzymatic Assay

Question: My enzyme activity is unexpectedly low, or I'm seeing inhibition that doesn't fit a standard kinetic model. Could this compound be the cause?

Answer: Yes, this is a strong possibility. The aldehyde group of this compound can covalently modify your enzyme, leading to irreversible inhibition.

Troubleshooting Steps:

  • Run a "No-Enzyme" Control:

    • Rationale: To determine if the compound interferes with the assay signal itself.

    • Procedure: Mix this compound with your substrate and buffer, but without the enzyme.

    • Expected Outcome: If you see a change in signal (e.g., decreased fluorescence), the compound is likely interacting with the detection reagents.

  • Pre-incubation Experiment:

    • Rationale: To assess time-dependent inhibition, which is a hallmark of covalent modification.

    • Procedure: Pre-incubate the enzyme with this compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

    • Expected Outcome: If inhibition increases with pre-incubation time, covalent modification is likely occurring.

  • Dialysis or Size-Exclusion Chromatography:

    • Rationale: To determine if the inhibition is reversible or irreversible.

    • Procedure: After incubating the enzyme with this compound, remove the unbound compound by dialysis or size-exclusion chromatography. Then, measure the remaining enzyme activity.

    • Expected Outcome: If enzyme activity is not restored, the inhibition is likely irreversible (covalent).

  • Include a Nucleophilic Scavenger:

    • Rationale: To see if a competing nucleophile can prevent the inhibition.

    • Procedure: Add a high concentration of a nucleophile like dithiothreitol (DTT) or glutathione to the assay buffer before adding the enzyme.

    • Expected Outcome: If the scavenger reduces or eliminates the observed inhibition, it suggests a reaction with nucleophiles on the enzyme is the cause.

Issue 2: High Background or False Positives in Fluorescence Assays

Question: I am observing a high fluorescence background or an apparent activation in my fluorescence-based assay when this compound is present. What could be happening?

Answer: This can occur if this compound itself is fluorescent at the excitation and emission wavelengths of your assay, or if it reacts with a component in the assay buffer to form a fluorescent product.

Troubleshooting Steps:

  • Measure the Fluorescence of the Compound Alone:

    • Rationale: To check for intrinsic fluorescence.

    • Procedure: Prepare a solution of this compound in your assay buffer and measure its fluorescence spectrum.

    • Expected Outcome: If it is fluorescent, you will need to subtract this background from your measurements or consider a different assay technology.

  • Test for Reaction with Assay Components:

    • Rationale: To identify if a reaction is generating a fluorescent product.

    • Procedure: Incubate this compound with individual assay components (e.g., buffer, reducing agents) and measure the fluorescence over time.

    • Expected Outcome: An increase in fluorescence will indicate a reaction is occurring. The reaction with Tris buffer, a common primary amine buffer, can sometimes lead to the formation of fluorescent adducts.[4][6]

Issue 3: Inconsistent Results in Cell-Based Assays

Question: I'm getting variable results in my cell viability (e.g., MTT, XTT) or signaling assays. Could this compound be affecting the cells or the assay chemistry?

Answer: Yes, reactive aldehydes can be cytotoxic and can also interfere with the chemistry of cell viability assays.

Troubleshooting Steps:

  • Assess Direct Cytotoxicity:

    • Rationale: To determine if the compound is killing the cells.

    • Procedure: Perform a dose-response cytotoxicity assay (e.g., using a membrane integrity dye like trypan blue or a real-time cytotoxicity assay).

    • Expected Outcome: This will establish the concentration range at which the compound is toxic to your cell line.

  • Evaluate Interference with Viability Assay Reagents:

    • Rationale: The compound may react with the tetrazolium salts (MTT, XTT) or the formazan product.

    • Procedure: In a cell-free system, mix this compound with the assay reagents (e.g., MTT and a reducing agent like NADH) to see if it affects the color change.

    • Expected Outcome: A change in absorbance in the absence of cells indicates direct interference with the assay chemistry.

Data on Potential Reactivity

The following table summarizes potential reactions of this compound with common laboratory reagents based on the known reactivity of aldehydes.

Reagent TypeExample(s)Potential Reaction with this compoundPotential Impact on Assay
Primary Amine Buffers Tris, GlycineFormation of a Schiff base or oxazolidine adduct.[4][6]Altered pH, consumption of the compound, formation of interfering byproducts.
Thiol-Containing Reagents DTT, β-mercaptoethanol, GlutathioneThioacetal formation.Depletion of the reducing agent, covalent modification of the compound.
Proteins (Nucleophilic Residues) Cysteine, Lysine, HistidineCovalent modification of the protein.Irreversible enzyme inhibition, altered protein function.[1]
Hydrazine-Containing Compounds HydrazidesHydrazone formation.Can be a source of interference in assays designed to detect hydrazines.

Experimental Protocols

Protocol 1: Fluorescence-Based Enzyme Inhibition Assay

This protocol is designed to assess the inhibitory potential of this compound on a generic protease using a fluorogenic substrate.

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20). Note: Avoid Tris buffer initially.

  • This compound stock solution in DMSO

  • DMSO (for controls)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a "no inhibitor" control with the same final concentration of DMSO.

  • In the microplate, add 50 µL of the diluted compound or control to each well.

  • Add 25 µL of the enzyme solution to each well.

  • To assess time-dependent inhibition, pre-incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol is a standard method to assess cell viability and can be used to check for interference from this compound.[7][8][9][10][11]

Materials:

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom cell culture plate

  • Absorbance plate reader

Procedure:

  • Seed the cells in the 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound. Include untreated and vehicle (DMSO) controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for at least 1 hour at room temperature with gentle shaking, protected from light.

  • Measure the absorbance at 570 nm using a plate reader.

  • To check for direct interference, set up parallel wells without cells containing medium, the compound, and MTT, and follow the same procedure.

Visualizations

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Aldehyde This compound (R-CHO) Schiff_Base Schiff Base (Imine) (R-CH=N-R') Aldehyde->Schiff_Base + R'-NH2 Primary_Amine Primary Amine (e.g., Tris Buffer, R'-NH2) Primary_Amine->Schiff_Base Water Water (H2O) Schiff_Base->Water - H2O

Caption: Reaction of this compound with a primary amine.

Thioacetal_Formation cluster_reactants Reactants cluster_products Products Aldehyde This compound (R-CHO) Hemithioacetal Hemithioacetal Aldehyde->Hemithioacetal + R'-SH Thiol Thiol (e.g., DTT, Cysteine, R'-SH) Thiol->Hemithioacetal Thioacetal Thioacetal Hemithioacetal->Thioacetal + R'-SH

Caption: Reaction of this compound with a thiol.

Troubleshooting_Workflow Start Unexpected Assay Result with This compound Check_Signal_Interference Run 'No-Enzyme' or 'No-Cell' Control Start->Check_Signal_Interference Signal_Interference Signal Interference Detected Check_Signal_Interference->Signal_Interference Yes No_Signal_Interference No Signal Interference Check_Signal_Interference->No_Signal_Interference No Orthogonal_Assay Use Orthogonal Assay Signal_Interference->Orthogonal_Assay Check_Covalent_Modification Perform Pre-incubation Experiment No_Signal_Interference->Check_Covalent_Modification Covalent_Modification Time-Dependent Inhibition (Likely Covalent Modification) Check_Covalent_Modification->Covalent_Modification Yes No_Covalent_Modification Inhibition is Not Time-Dependent Check_Covalent_Modification->No_Covalent_Modification No Covalent_Modification->Orthogonal_Assay Change_Buffer Change Buffer System (e.g., to HEPES from Tris) No_Covalent_Modification->Change_Buffer

Caption: A logical workflow for troubleshooting assay interference.

References

Technical Support Center: Improving Reaction Selectivity with 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 3,3-Dimethyl-2-oxobutanal (tert-Butylglyoxal). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the selectivity and yield of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered when working with this compound, offering insights into potential causes and actionable solutions.

Issue 1: Poor Chemoselectivity in Nucleophilic Additions

Question: I am performing a nucleophilic addition to this compound and observing a mixture of products resulting from attack at both the aldehyde and the ketone carbonyl groups. How can I improve selectivity for the more reactive aldehyde functionality?

Answer:

This compound possesses two distinct carbonyl groups with different reactivities. The aldehyde is generally more electrophilic and less sterically hindered than the ketone, making it the preferred site for nucleophilic attack under kinetic control. However, various factors can lead to a loss of selectivity.

Potential Causes and Solutions:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for nucleophilic attack at the less reactive ketone, leading to a mixture of products.

    • Troubleshooting: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). This will favor the kinetically controlled addition to the more reactive aldehyde.

  • Nature of the Nucleophile: Highly reactive ("hard") nucleophiles may exhibit lower selectivity.

    • Troubleshooting: If possible, use a less reactive or "softer" nucleophile. The use of bulky nucleophiles can also enhance selectivity for the less sterically hindered aldehyde.

  • Lewis Acid Catalysis: The choice of Lewis acid can significantly influence the relative electrophilicity of the two carbonyl groups.

    • Troubleshooting: Employ a Lewis acid that preferentially coordinates to the aldehyde carbonyl. Sterically bulky Lewis acids may show a higher preference for the less hindered aldehyde. It is recommended to screen a variety of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, MgBr₂·OEt₂) to find the optimal catalyst for your specific transformation.

Visualizing Reaction Control: A Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor chemoselectivity in nucleophilic additions to this compound.

G Troubleshooting Poor Chemoselectivity start Start: Poor Chemoselectivity Observed temp Is the reaction run at low temperature? start->temp lower_temp Action: Lower reaction temperature (e.g., -78°C to 0°C) temp->lower_temp No nucleophile Is the nucleophile highly reactive? temp->nucleophile Yes lower_temp->nucleophile change_nuc Action: Use a bulkier or less reactive nucleophile nucleophile->change_nuc Yes lewis_acid Are you using a Lewis acid? nucleophile->lewis_acid No change_nuc->lewis_acid screen_la Action: Screen different Lewis acids (e.g., TiCl4, BF3·OEt2) lewis_acid->screen_la Yes no_la Action: Consider adding a Lewis acid to enhance selectivity lewis_acid->no_la No end Improved Selectivity Achieved screen_la->end no_la->end

Caption: A flowchart for troubleshooting poor chemoselectivity.

Issue 2: Low Diastereoselectivity in Aldol Reactions

Question: I am performing an aldol reaction with this compound and obtaining a nearly 1:1 mixture of diastereomers. How can I control the stereochemical outcome?

Answer:

Achieving high diastereoselectivity in aldol reactions of this compound depends on the effective control of the enolate geometry and the transition state of the aldol addition.

Potential Causes and Solutions:

  • Enolate Geometry: The geometry of the enolate (Z vs. E) is a critical factor in determining the relative stereochemistry of the aldol product. The choice of base and reaction conditions for enolate formation is crucial.

    • Troubleshooting: For kinetic control, use a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to favor the formation of one enolate isomer. For thermodynamic control, a weaker base at higher temperatures might be employed, though this can lead to other side reactions. The use of different metal counterions (e.g., Li, Na, K, B) can also influence enolate geometry and subsequent stereoselectivity.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the enolate component can create a sterically biased environment, leading to preferential formation of one diastereomer.

    • Troubleshooting: Employ a well-established chiral auxiliary, such as an Evans oxazolidinone, on your ketone or ester starting material before enolization and reaction with this compound.

  • Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric aldol reactions by forming a chiral enamine intermediate.

    • Troubleshooting: Screen various chiral organocatalysts and reaction conditions (solvent, temperature, additives) to optimize diastereoselectivity.

Data Presentation: Diastereoselective Aldol Reaction Conditions
EntryBase/CatalystSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1LDATHF-7885:15
2NaHMDSTHF-7870:30
3(S)-Proline (20 mol%)DMSOrt90:10
4Evans Auxiliary (TiCl₄)CH₂Cl₂-78>95:5

Note: The data presented in this table is illustrative and based on general principles of aldol stereocontrol. Actual results will vary depending on the specific ketone substrate.

Experimental Protocols

Protocol 1: Chemoselective Reduction of the Aldehyde in this compound

This protocol describes the selective reduction of the aldehyde functionality to a primary alcohol, leaving the ketone intact.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of CH₂Cl₂ and MeOH (e.g., 4:1 v/v) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of NaBH₄ (1.1 eq) in MeOH to the cooled reaction mixture over 30 minutes.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol provides a general method for the enantioselective aldol reaction of a ketone with this compound using (S)-proline as an organocatalyst.

Materials:

  • Ketone (e.g., acetone, cyclohexanone)

  • This compound

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the ketone (5.0 eq) in DMSO, add (S)-proline (20 mol%).

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

Visualizing the Proline-Catalyzed Aldol Cycle

The following diagram illustrates the catalytic cycle for the proline-catalyzed aldol reaction.

G Proline-Catalyzed Aldol Reaction Cycle proline (S)-Proline iminium Iminium Ion proline->iminium + Ketone ketone Ketone enamine Enamine Intermediate iminium->enamine - H2O aldol_add Aldol Addition enamine->aldol_add + Aldehyde aldehyde This compound aldehyde->aldol_add hydrolysis Hydrolysis aldol_add->hydrolysis hydrolysis->proline product Aldol Product hydrolysis->product - Proline

Caption: Catalytic cycle of the proline-mediated aldol reaction.

Disclaimer: The experimental protocols and data provided are intended as a general guide. Optimal conditions may vary depending on the specific substrates and desired outcomes. It is essential to conduct small-scale optimization experiments and consult relevant literature for detailed procedures. Always adhere to standard laboratory safety practices.

Technical Support Center: 3,3-Dimethyl-2-oxobutanal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-2-oxobutanal. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is showing low or no conversion. What are the possible causes and solutions?

Low reactivity of this compound is often attributed to the steric hindrance imposed by the bulky tert-butyl group adjacent to the carbonyl functionalities. This can impede the approach of nucleophiles.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation at elevated temperatures.

  • Use a More Active Catalyst: If applicable, switch to a more reactive catalyst or increase the catalyst loading. For base-catalyzed reactions, a stronger, non-nucleophilic base may be beneficial.

  • Employ a Less Hindered Nucleophile: If the experimental design allows, consider using a smaller, less sterically demanding nucleophile.

  • Increase Reaction Time: Due to slower reaction kinetics, extending the reaction time may be necessary to achieve a satisfactory yield. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.

  • Use a Less Hindered Base for Enolate Formation: In reactions requiring enolate formation, a sterically hindered but strong base like Lithium diisopropylamide (LDA) can selectively deprotonate the desired position without adding to the steric congestion around the carbonyl group.

Q2: I am observing multiple unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

The presence of two carbonyl groups (an aldehyde and a ketone) in this compound, coupled with the potential for enolization, can lead to several side reactions.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation (Aldol Reaction): The molecule can react with itself, especially under basic conditions. To minimize this, add the this compound slowly to the reaction mixture containing the other reactant.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield an alcohol and a carboxylic acid. While this compound has alpha-hydrogens, the steric hindrance might favor this pathway with certain bases. Using milder bases and controlled stoichiometry can help avoid this.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.

Q3: I am having difficulty purifying this compound or its reaction products. What purification methods are most effective?

Purification can be challenging due to the compound's polarity and potential for degradation.

Recommended Purification Techniques:

  • Column Chromatography: Flash column chromatography using silica gel is a common and effective method. A solvent system of ethyl acetate and hexane is a good starting point, with the polarity adjusted based on the specific product.

  • Distillation: For thermally stable products, vacuum distillation can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Q4: How can I confirm the identity and purity of my this compound sample?

Spectroscopic methods are essential for confirming the structure and assessing the purity of your compound.

Characterization Techniques:

  • NMR Spectroscopy:

    • ¹H NMR: Expect a singlet for the aldehyde proton (CHO) around 9-10 ppm. The tert-butyl group will appear as a sharp singlet around 1.0-1.3 ppm.

    • ¹³C NMR: Look for two carbonyl signals, one for the ketone and one for the aldehyde, typically in the range of 190-210 ppm. The quaternary carbon of the tert-butyl group will also be visible.

  • FTIR Spectroscopy: A strong, sharp peak around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the aldehyde, and another C=O stretch for the ketone will be present in a similar region. A peak around 2720-2820 cm⁻¹ is indicative of the C-H stretch of the aldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying any volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (114.14 g/mol ).[1]

Quantitative Data Summary

The following table provides representative yields for common reactions involving sterically hindered aldehydes, which can be used as a benchmark for experiments with this compound. Actual yields may vary based on specific reaction conditions.

Reaction TypeSubstrateReagentTypical Yield (%)Reference
Aldol CondensationPivalaldehydeAcetone60-70General Organic Chemistry
Grignard ReactionPivalaldehydeEthylmagnesium Bromide75-85General Organic Chemistry
Wittig ReactionPivalaldehydeMethyltriphenylphosphonium bromide50-60General Organic Chemistry

Experimental Protocols

Protocol 1: Aldol Condensation of this compound with Acetone

This protocol describes a base-catalyzed aldol condensation.

Materials:

  • This compound

  • Acetone (dried over molecular sieves)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of NaOH (0.1 eq) in ethanol.

  • Slowly add the NaOH solution to the cooled solution of the aldehyde and acetone (1.5 eq).

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize with 1 M HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

Protocol 2: Grignard Reaction of this compound with Methylmagnesium Bromide

This protocol outlines the addition of a Grignard reagent to the aldehyde functionality.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel (pressure-equalizing), condenser, nitrogen/argon inlet

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq) dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography or distillation.

Visualizations

experimental_workflow Experimental Workflow: Aldol Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound and Acetone in Ethanol cool Cool to 0°C dissolve->cool add_base Slowly Add NaOH Solution cool->add_base prepare_base Prepare NaOH in Ethanol prepare_base->add_base stir Stir at Room Temperature (4-6 hours) add_base->stir monitor Monitor by TLC stir->monitor neutralize Neutralize with HCl monitor->neutralize Reaction Complete extract Extract with Diethyl Ether neutralize->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for the Aldol Condensation of this compound.

signaling_pathway General Biological Impact of Reactive Aldehydes cluster_source Sources of Reactive Aldehydes cluster_effects Cellular Effects cluster_outcomes Pathophysiological Outcomes lipid_peroxidation Lipid Peroxidation reactive_aldehydes Reactive Aldehydes (e.g., α-ketoaldehydes) lipid_peroxidation->reactive_aldehydes glycolysis Glycolysis glycolysis->reactive_aldehydes amino_acid_catabolism Amino Acid Catabolism amino_acid_catabolism->reactive_aldehydes protein_modification Protein Modification (Covalent Adducts) reactive_aldehydes->protein_modification dna_damage DNA Damage reactive_aldehydes->dna_damage cellular_stress Cellular Stress (Oxidative & Carbonyl) reactive_aldehydes->cellular_stress inflammation Inflammation protein_modification->inflammation apoptosis Apoptosis dna_damage->apoptosis disease_progression Disease Progression (e.g., Cardiovascular, Neurodegenerative) cellular_stress->disease_progression inflammation->disease_progression apoptosis->disease_progression

Caption: Biological impact of reactive aldehydes in cellular systems.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield Observed steric_hindrance Steric Hindrance start->steric_hindrance side_reactions Side Reactions start->side_reactions reagent_quality Poor Reagent Quality start->reagent_quality workup_loss Work-up/Purification Loss start->workup_loss increase_temp Increase Temperature steric_hindrance->increase_temp change_catalyst Use More Active Catalyst steric_hindrance->change_catalyst extend_time Extend Reaction Time steric_hindrance->extend_time slow_addition Slow Reagent Addition side_reactions->slow_addition inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere fresh_reagents Use Fresh/Purified Reagents reagent_quality->fresh_reagents optimize_purification Optimize Purification workup_loss->optimize_purification

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Validation & Comparative

A Comparative Analysis of 3,3-Dimethyl-2-oxobutanal and Glyoxal Reactivity in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and cellular biology, understanding the reactivity of dicarbonyl compounds is paramount. These molecules are implicated in the formation of Advanced Glycation End-products (AGEs), which are linked to a variety of pathological conditions, including diabetes, neurodegenerative diseases, and aging. This guide provides a comparative analysis of the reactivity of two α-ketoaldehydes: the sterically hindered 3,3-dimethyl-2-oxobutanal (also known as tert-butylglyoxal) and the simple, highly reactive glyoxal.

While extensive experimental data exists for glyoxal, a key player in cellular glycation, there is a notable scarcity of direct experimental evidence for the biological reactivity of this compound. Therefore, this guide will present the established reactivity of glyoxal and contrast it with the theoretically predicted reactivity of this compound, primarily considering the influence of steric hindrance from its bulky tert-butyl group.

Executive Summary

Glyoxal is a potent glycating agent known to react readily with amino acids, particularly arginine and lysine, leading to the formation of various AGEs. Its small size allows for easy access to reactive sites on proteins and nucleic acids. In contrast, this compound, with its bulky tert-butyl group adjacent to a carbonyl center, is expected to exhibit significantly reduced reactivity due to steric hindrance. This steric bulk likely impedes its ability to interact with nucleophilic residues on biomolecules, resulting in a lower rate of AGE formation and protein cross-linking.

Reactivity with Biological Nucleophiles

The primary targets for dicarbonyl compounds in biological systems are the nucleophilic side chains of amino acids, predominantly the guanidinium group of arginine and the ε-amino group of lysine, as well as the N-terminal α-amino group of proteins.

Glyoxal:

  • Arginine: Glyoxal reacts rapidly with arginine residues to form a variety of adducts, including glyoxal-derived hydroimidazolones (G-H1) and Nδ-(carboxymethyl)arginine (CMA).[1][2] The reaction proceeds through the formation of a dihydroxyimidazolidine intermediate.[1]

  • Lysine: The reaction of glyoxal with lysine is also significant, leading to the formation of Nε-(carboxymethyl)lysine (CML) and other cross-linked products.[3][4]

  • Nucleic Acids: Glyoxal is known to react specifically with guanine residues in RNA and DNA, forming cyclic adducts.[5]

This compound (Theoretical):

  • Arginine and Lysine: The large tert-butyl group in this compound is expected to create significant steric hindrance, making the approach of the bulky arginine and lysine side chains to the electrophilic carbonyl carbons more difficult. This would likely result in a substantially lower reaction rate compared to glyoxal. While the fundamental reaction mechanism with amino groups would be similar, the formation of adducts and AGEs is predicted to be much less efficient.

  • Nucleic Acids: Similar to its reactivity with amino acids, the steric bulk of this compound would likely hinder its interaction with guanine bases in nucleic acids, leading to a lower propensity for adduct formation compared to glyoxal.

Advanced Glycation End-product (AGE) Formation

The formation of AGEs is a complex process involving multiple steps of non-enzymatic glycation. The rate of AGE formation is a critical factor in the progression of glycation-related pathologies.

Glyoxal:

Glyoxal is a well-established precursor of a diverse range of AGEs.[6] Its high reactivity contributes to the relatively rapid formation of these products, which can lead to protein cross-linking, altering their structure and function.

This compound (Theoretical):

Due to its anticipated lower reactivity, this compound is expected to be a significantly less potent AGE precursor than glyoxal. The steric hindrance would slow down the initial adduction steps, thereby reducing the overall rate of AGE formation.

Quantitative Data on Reactivity

ParameterGlyoxalThis compoundReference
Reaction with Amino Acids
Preferred Target ResiduesArginine, LysineArginine, Lysine (predicted)[7]
AGE Formation
Major AGEs FormedG-H1, CMA, CMLPredicted to be similar but at a much lower rate[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dicarbonyl reactivity.

In Vitro Glycation of Bovine Serum Albumin (BSA)

This protocol describes a common method to study the glycation of a model protein in vitro.[5][8]

Materials:

  • Bovine Serum Albumin (BSA)

  • Glyoxal or this compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (optional, as a preservative)

  • Dialysis tubing (MWCO 10 kDa)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.

  • Prepare stock solutions of glyoxal and this compound in PBS at various concentrations.

  • In separate tubes, mix the BSA solution with the respective dicarbonyl solution to achieve the desired final concentrations. A control sample with BSA in PBS alone should also be prepared.

  • If the incubation is for an extended period, add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.

  • Incubate the mixtures at 37°C for a defined period (e.g., 24, 48, 72 hours, or longer for slow reactions).

  • After incubation, transfer the samples to dialysis tubing and dialyze against PBS at 4°C for 48 hours with several buffer changes to remove unreacted dicarbonyls.

  • Analyze the extent of glycation using methods such as fluorescence spectroscopy (to measure AGE-specific fluorescence), SDS-PAGE (to observe protein cross-linking), or mass spectrometry (for detailed adduct analysis).

Quantification of AGEs by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of specific AGEs.

Materials:

  • Glycated protein sample

  • Protease cocktail (e.g., pronase, proteinase K)

  • Internal standards (isotope-labeled AGEs)

  • LC-MS/MS system

Procedure:

  • Protein Hydrolysis: The glycated protein sample is subjected to exhaustive enzymatic hydrolysis to break it down into individual amino acids and small peptides. This is typically done using a cocktail of proteases to ensure complete digestion.

  • Sample Cleanup: The hydrolysate is then subjected to a cleanup procedure, often using solid-phase extraction (SPE), to remove interfering substances.

  • LC-MS/MS Analysis: The cleaned-up sample, spiked with known concentrations of stable isotope-labeled internal standards for each AGE of interest, is injected into the LC-MS/MS system.

  • Separation and Detection: The AGEs are separated by liquid chromatography based on their physicochemical properties and then detected and quantified by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The ratio of the signal from the native AGE to its corresponding internal standard allows for accurate quantification.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Glycation_Pathway Protein Protein (Lys, Arg) Schiff_Base Schiff Base / Amadori Product (Early Glycation) Protein->Schiff_Base + Dicarbonyl Dicarbonyl (Glyoxal or this compound) Dicarbonyl->Schiff_Base AGEs Advanced Glycation End-products (AGEs) (Cross-linking, etc.) Schiff_Base->AGEs Rearrangements, Oxidation Experimental_Workflow cluster_invitro In Vitro Glycation cluster_analysis Analysis BSA BSA Incubation Incubation (37°C) BSA->Incubation Dicarbonyl Glyoxal or This compound Dicarbonyl->Incubation Dialysis Dialysis Incubation->Dialysis Fluorescence Fluorescence Spectroscopy Dialysis->Fluorescence SDS_PAGE SDS-PAGE Dialysis->SDS_PAGE MS Mass Spectrometry Dialysis->MS

References

Comparing analytical techniques for tert-Butylglyoxal quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Quantitative Analysis of tert-Butylglyoxal and Related α-Dicarbonyl Compounds

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive carbonyl species such as tert-Butylglyoxal is critical for understanding cellular stress, disease pathology, and drug stability. As a member of the α-dicarbonyl compound family, which includes more extensively studied molecules like glyoxal and methylglyoxal, tert-Butylglyoxal shares similar analytical challenges due to its high reactivity, low physiological concentrations, and lack of a native chromophore for straightforward detection. This guide provides a comparative overview of the most effective analytical techniques for the quantification of these compounds, with the understanding that methodologies established for glyoxal and methylglyoxal are readily adaptable for tert-Butylglyoxal.

Comparative Analysis of Analytical Techniques

The quantification of tert-Butylglyoxal and its analogs typically necessitates a derivatization step to enhance stability and detectability. The primary analytical platforms employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Comparison of Analytical Methods for α-Dicarbonyl Quantification
Analytical TechniqueDerivatizing AgentDetection MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
HPLC-UV4-(2,3-dimethyl-6-quinoxalinyl)-1,2-benzenediamine (DQB)UVHuman SalivaNot ReportedNot Reported>0.99[1]
HPLC-Fluorescenceo-Phenylenediamine (OPD) / Magnetic Solid-Phase ExtractionFluorescenceJuices, Coffees, Tea0.4–3.5 nMNot Reported≥ 0.998[2]
HPLC-DAD2,3-diaminonaphthalene (DAN) with Stir Bar Sorptive Extraction (SBSE)Diode ArrayWater, Beer, Urine15 ng/L (Glyoxal), 25 ng/L (Methylglyoxal)Not Reported>0.99[3]
UPLC-MS/MSo-Phenylenediamine (oPD)Tandem Mass SpectrometryBlood, PlasmaNot ReportedNot ReportedLinear[4]
HPLC-ESI-MS/MSIn-situ derivatization with Stir Bar Sorptive Extraction (SBSE)Tandem Mass SpectrometrySnow, Ice0.016 ng/mL (Glyoxal), 0.014 ng/mL (Methylglyoxal)Not ReportedLinear (1-60 ng/mL)[5]
GC-MSDispersive Liquid–Liquid Microextraction (DLLME)Mass SpectrometrySesame OilsNot ReportedNot ReportedNot Reported[6]
GC-MS2,2,2-trifluoroethyl hydrazine (TFEH) with Headspace SPMEMass SpectrometryAlcoholic Beverages, Fermented FoodsNot Reported3.6 µg/kg (Glyoxal), 2.1 µg/kg (Methylglyoxal)>0.99[7]
GC-MStert-butyldimethylsilylation (TBDMS)Mass SpectrometryWater, Serum, Urine5.4 ng/mL (in water)Not ReportedNot Reported[8]

Experimental Methodologies

Detailed protocols are essential for reproducing analytical results. Below are summaries of key experimental procedures for the quantification of α-dicarbonyls, which can be adapted for tert-Butylglyoxal.

Protocol 1: HPLC-Fluorescence with Derivatization

This method is based on the reaction of α-dicarbonyls with a derivatizing agent to form a fluorescent product.

  • Sample Preparation: Samples such as fruit juice, coffee, or tea are first centrifuged to remove solid particles.

  • Derivatization and Extraction: A one-pot method combines derivatization and magnetic solid-phase extraction. The sample is mixed with a solution of o-phenylenediamine (OPD) and magnetic nanoparticles (e.g., Fe₃O₄/MWCNTs-OH). The mixture is vortexed and incubated to allow for the simultaneous derivatization of α-dicarbonyls and their adsorption onto the magnetic sorbent.[2]

  • Elution: The magnetic sorbent is separated using an external magnet, the supernatant is discarded, and the derivatives are eluted from the sorbent with a suitable organic solvent (e.g., methanol).

  • HPLC Analysis: The eluate is injected into an HPLC system equipped with a fluorescence detector. Separation is typically achieved on a C18 reversed-phase column.

Protocol 2: GC-MS with Derivatization and Microextraction

Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity.

  • Sample Preparation: For oil samples, a dispersive liquid-liquid microextraction (DLLME) can be employed.[6] For aqueous samples, a headspace solid-phase microextraction (HS-SPME) is suitable.[7]

  • Derivatization:

    • For DLLME: The sample is mixed with a derivatizing agent (e.g., o-phenylenediamine) in a suitable solvent system.[6]

    • For HS-SPME: The sample is placed in a headspace vial, the pH is adjusted, and a derivatizing agent like 2,2,2-trifluoroethyl hydrazine (TFEH) is added. The vial is heated to facilitate the reaction and volatilization of the derivatives.[7]

  • Extraction:

    • DLLME: An extraction solvent (e.g., chloroform) and a dispersive solvent (e.g., methanol) are rapidly injected into the sample, forming a cloudy solution. Centrifugation separates the extraction solvent containing the derivatives.[6]

    • HS-SPME: An SPME fiber is exposed to the headspace of the vial to adsorb the volatile derivatives.[7]

  • GC-MS Analysis: The extracted derivatives are introduced into the GC-MS system for separation and detection.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful implementation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction / Cleanup cluster_analysis Instrumental Analysis Sample Biological or Food Sample Homogenization Homogenization / Centrifugation Sample->Homogenization Derivatizing_Agent Add Derivatizing Agent (e.g., OPD, DAN, TFEH) Homogenization->Derivatizing_Agent Incubation Incubation (Controlled Temp & Time) Derivatizing_Agent->Incubation Extraction Extraction (LLE, SPE, SPME, DLLME) Incubation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC or GC-MS Analysis Reconstitution->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General experimental workflow for the quantification of tert-Butylglyoxal.

Signaling Pathway and Logical Relationships

The derivatization reaction is the core of most analytical methods for α-dicarbonyls. The following diagram illustrates this key chemical transformation.

derivatization_reaction cluster_reactants Reactants cluster_product Product cluster_properties Properties alpha_dicarbonyl tert-Butylglyoxal (or other α-dicarbonyl) stable_derivative Stable, Detectable Derivative (e.g., Quinoxaline) alpha_dicarbonyl->stable_derivative Reaction Initial_Properties Low Stability Poor Detectability alpha_dicarbonyl->Initial_Properties derivatizing_agent Derivatizing Agent (e.g., o-Phenylenediamine) derivatizing_agent->stable_derivative Reaction Final_Properties High Stability Fluorescent or MS-active stable_derivative->Final_Properties

Caption: Chemical derivatization of α-dicarbonyls for enhanced detection.

References

A Comparative Guide to Common Glycation Agents in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of protein glycation and the formation of advanced glycation end-products (AGEs) is critical for understanding the pathogenesis of numerous age-related diseases and diabetic complications. While the role of various aldehydes in inducing glycation is an area of active investigation, a significant body of research has focused on the highly reactive dicarbonyls, methylglyoxal (MGO) and glyoxal (GO). This guide provides a comparative analysis of MGO and GO as potent glycation agents.

It is important to note that a comprehensive literature search yielded no specific studies validating the role of 3,3-Dimethyl-2-oxobutanal in protein glycation. Therefore, this guide will focus on the well-characterized alternatives, MGO and GO, to provide a valuable resource for researchers designing and interpreting glycation-related experiments.

This document outlines the comparative reactivity of MGO and GO, the types of AGEs they form, and the subsequent activation of cellular signaling pathways. Detailed experimental protocols for in vitro protein glycation and its quantification are provided to support the design of robust and reproducible studies.

Comparative Analysis of Methylglyoxal (MGO) and Glyoxal (GO)

MGO and GO are both reactive dicarbonyl compounds that are major precursors of AGEs in vivo.[1][2] While both are potent glycating agents, they exhibit differences in their reactivity and the specific AGEs they generate.[3][4]

Table 1: Comparison of Methylglyoxal (MGO) and Glyoxal (GO) as Glycating Agents

FeatureMethylglyoxal (MGO)Glyoxal (GO)References
Relative Reactivity Considered more reactive than GO.[4] Methylglyoxal is reported to be 20,000 times more reactive than glucose.[3]Less reactive than MGO but still a potent glycating agent.[5][3][4][5]
Major AGEs Formed Nε-(carboxyethyl)lysine (CEL), methylglyoxal-lysine dimer (MOLD), argpyrimidine, Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1).[6][7][8]Nε-(carboxymethyl)lysine (CML), glyoxal-lysine dimer (GOLD), Nω-(carboxymethyl)arginine (CMA).[6][8][9][6][7][8][9]
Prevalence in vivo A major byproduct of glycolysis.[1]Formed from lipid peroxidation and degradation of monosaccharides and glycated proteins.[1][10][1][10]
Cellular Effects Induces apoptosis, mitochondrial dysfunction, and endoplasmic reticulum stress.[11] Promotes cell proliferation and survival in some cancer cells.[12]Causes cytotoxicity and protein carbonylation.[13] Induces changes in collagen strength and flexibility.[14][11][12][13][14]

Experimental Protocols

In Vitro Glycation of Bovine Serum Albumin (BSA)

This protocol describes a general method for the in vitro glycation of BSA, a commonly used model protein, with MGO or GO.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Methylglyoxal (MGO) or Glyoxal (GO) solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide (NaN₃)

  • Dialysis tubing (10 kDa MWCO)

  • Sterile, pyrogen-free water

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of BSA in PBS (pH 7.4).

    • Prepare a 100 mM stock solution of MGO or GO in sterile water.

    • Add sodium azide to the PBS buffer to a final concentration of 0.02% (w/v) to prevent microbial growth.[15]

  • Glycation Reaction:

    • In a sterile container, mix the BSA stock solution with the MGO or GO stock solution to achieve the desired final concentrations. A common starting point is a final BSA concentration of 5 mg/mL and a final MGO or GO concentration of 5 mM.[15]

    • Prepare a negative control sample containing only BSA in PBS with sodium azide.

    • Incubate the reaction mixtures at 37°C for a period ranging from 24 hours to several weeks, depending on the desired level of glycation.[15][16]

  • Termination of Reaction and Removal of Unreacted Aldehydes:

    • After the incubation period, terminate the reaction by extensively dialyzing the samples against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes. This step is crucial to remove unreacted MGO or GO.

Quantification of Protein Glycation

Several methods can be used to quantify the extent of protein glycation.

2.2.1. Fluorescence Spectroscopy:

The formation of fluorescent AGEs can be monitored using a spectrofluorometer.

  • Procedure:

    • Dilute the glycated and control BSA samples to a suitable concentration in PBS.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm for MGO- and GO-derived AGEs.[17] Note that optimal wavelengths may vary depending on the specific AGEs formed.

2.2.2. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

Protein cross-linking due to glycation can be visualized by changes in protein mobility on an SDS-PAGE gel.

  • Procedure:

    • Load equal amounts of glycated and control BSA onto an SDS-PAGE gel.

    • Run the gel according to standard protocols.

    • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

    • Observe for the appearance of higher molecular weight bands or smearing in the glycated samples, indicative of protein cross-linking.[15]

2.2.3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC-MS/MS is a highly sensitive and specific method for the identification and quantification of specific AGEs.[9][18][19]

  • General Workflow:

    • Protein Hydrolysis: The glycated protein is hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl).

    • Chromatographic Separation: The amino acid hydrolysate is injected into an HPLC system to separate the different AGEs.

    • Mass Spectrometric Detection: The separated AGEs are introduced into a mass spectrometer for detection and quantification based on their mass-to-charge ratio and fragmentation patterns.

Signaling Pathways and Visualizations

Glycation of proteins and the formation of AGEs can activate various intracellular signaling pathways, with the Receptor for Advanced Glycation End products (RAGE) being a key mediator.[20][21][22] The activation of RAGE can lead to a cascade of downstream events, including inflammation, oxidative stress, and cellular dysfunction.[23][24]

RAGE Signaling Pathway

The binding of AGEs to RAGE triggers a series of intracellular signaling events.

RAGE_Signaling AGEs AGEs (MGO/GO-derived) RAGE RAGE AGEs->RAGE DIAPH1 DIAPH1 RAGE->DIAPH1 ROS ROS Production DIAPH1->ROS MAPK MAPK Pathways (JNK, ERK, p38) DIAPH1->MAPK NFkB NF-κB Activation DIAPH1->NFkB OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation (Cytokine Release) MAPK->Inflammation CellularDysfunction Cellular Dysfunction MAPK->CellularDysfunction NFkB->Inflammation Inflammation->CellularDysfunction OxidativeStress->CellularDysfunction

Caption: AGE-RAGE signaling cascade.

Experimental Workflow for In Vitro Glycation Studies

A typical workflow for investigating the effects of glycation in vitro is outlined below.

Experimental_Workflow Start Start: Protein of Interest (e.g., BSA) Incubation Incubation with Glycating Agent (MGO or GO) Start->Incubation Control Control (No Glycating Agent) Start->Control Quantification Quantification of Glycation (Fluorescence, SDS-PAGE, HPLC-MS/MS) Incubation->Quantification CellularAssay Cellular Assays (e.g., Cytotoxicity, Apoptosis) Incubation->CellularAssay Control->Quantification Control->CellularAssay DataAnalysis Data Analysis and Interpretation Quantification->DataAnalysis SignalingAnalysis Signaling Pathway Analysis (Western Blot for p-JNK, NF-κB, etc.) CellularAssay->SignalingAnalysis SignalingAnalysis->DataAnalysis

Caption: In vitro protein glycation workflow.

Conclusion

Methylglyoxal and glyoxal are potent and widely studied glycating agents that serve as valuable tools for in vitro and in vivo research into the mechanisms of AGE formation and their pathological consequences. While they share the ability to readily modify proteins and activate the RAGE signaling pathway, they differ in their reactivity and the specific AGE adducts they produce. This guide provides researchers with the necessary information and protocols to design and execute comparative studies on these important molecules. The absence of data on this compound highlights a potential area for future investigation within the field of glycation research.

References

A Comparative Guide to the Cross-Reactivity of 3,3-Dimethyl-2-oxobutanal and Other Aldehydes in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3,3-Dimethyl-2-oxobutanal with other common aldehydes, namely formaldehyde, acetaldehyde, glyoxal, and methylglyoxal. Understanding the reactivity of these compounds is crucial for researchers in various fields, including drug development, toxicology, and the study of age-related diseases, due to their ability to form adducts with proteins and other biomolecules. This can lead to the formation of Advanced Glycation End-products (AGEs), which are implicated in numerous pathological conditions.[1]

Physicochemical Properties of Selected Aldehydes

The reactivity of an aldehyde is influenced by its chemical structure, including factors like steric hindrance and the presence of other functional groups. The table below summarizes key properties of this compound and other commonly studied aldehydes.

AldehydeChemical FormulaMolecular Weight ( g/mol )StructureKey Features
This compound C₆H₁₀O₂114.14[2]CC(C)(C)C(=O)C=Oα-dicarbonyl with a bulky tert-butyl group.
Formaldehyde CH₂O30.03O=CSimplest aldehyde, highly reactive.
Acetaldehyde C₂H₄O44.05CC=OSimple aliphatic aldehyde.
Glyoxal C₂H₂O₂58.04O=CC=OSimplest α-dicarbonyl, highly reactive.
Methylglyoxal C₃H₄O₂72.06[3]CC(=O)C=Oα-dicarbonyl, a key intermediate in AGE formation.[3]

Comparative Reactivity and Cross-Reactivity

The cross-reactivity of aldehydes with biomolecules, particularly proteins, is primarily initiated by the formation of a Schiff base between the carbonyl group of the aldehyde and the primary amino groups of amino acid residues, such as lysine.[4][5] The stability and further reactions of this adduct contribute to the formation of irreversible cross-links and AGEs.

General Reactivity Trends:

  • α-Dicarbonyls (Glyoxal, Methylglyoxal, this compound): These compounds are generally more reactive than simple aliphatic aldehydes due to the presence of two carbonyl groups, which increases their electrophilicity.[6] Methylglyoxal and glyoxal are well-established potent precursors of AGEs.[1]

  • Steric Hindrance: The bulky tert-butyl group adjacent to one of the carbonyl groups in this compound is expected to sterically hinder its reaction with nucleophilic groups on proteins. This would likely result in a slower reaction rate compared to less hindered α-dicarbonyls like glyoxal and methylglyoxal.

  • Aliphatic Aldehydes (Formaldehyde, Acetaldehyde): Formaldehyde is the most reactive simple aldehyde due to its small size and lack of steric hindrance. Acetaldehyde is slightly less reactive. While they can form Schiff bases, their propensity to form stable, cross-linked AGEs is generally considered lower than that of α-dicarbonyls under physiological conditions.

Based on these chemical principles, a predicted order of reactivity for Schiff base formation with a primary amine would be:

Glyoxal ≈ Methylglyoxal > Formaldehyde > Acetaldehyde > this compound

It is important to note that this is a predicted trend, and the actual cross-reactivity can be influenced by various factors, including pH, temperature, and the specific protein microenvironment.

Experimental Protocol for Comparative Cross-Reactivity Analysis

To empirically determine the cross-reactivity of these aldehydes, a standardized in vitro experiment can be performed using a model protein such as Bovine Serum Albumin (BSA).

Objective: To compare the extent of protein modification and cross-linking induced by this compound and other aldehydes.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Formaldehyde solution

  • Acetaldehyde

  • Glyoxal solution

  • Methylglyoxal solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide (NaN₃)

  • Dialysis tubing (10 kDa MWCO)

  • Reagents for protein quantification (e.g., Bradford or BCA assay)

  • SDS-PAGE equipment and reagents

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of BSA in 0.1 M PBS (pH 7.4) containing 0.02% sodium azide to prevent microbial growth.[7]

    • Prepare stock solutions of each aldehyde in 0.1 M PBS (pH 7.4) to a final concentration of 100 mM.

  • Glycation Reaction Setup:

    • In separate tubes, mix the BSA stock solution with each aldehyde stock solution to achieve a final BSA concentration of 5 mg/mL and a final aldehyde concentration of 50 mM.[7]

    • Prepare a negative control sample containing only BSA in PBS with sodium azide.[7]

  • Incubation:

    • Incubate all reaction mixtures at 37°C for a defined period (e.g., 24 hours, 48 hours, and 7 days) to monitor the progression of the reaction.[8]

  • Termination of Reaction:

    • After each time point, terminate the reaction by extensively dialyzing the samples against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes to remove unreacted aldehydes.[7]

  • Analysis of Protein Modification:

    • Quantification of Free Amino Groups: Use the trinitrobenzenesulfonic acid (TNBS) assay to quantify the remaining free amino groups in the BSA samples. A decrease in free amino groups indicates a higher extent of aldehyde adduction.

    • SDS-PAGE Analysis: Analyze the samples by SDS-PAGE to visualize protein cross-linking. An increase in higher molecular weight bands and smearing will be indicative of intermolecular cross-links.

    • Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer. Common excitation/emission wavelengths for AGEs are around 370 nm/440 nm.[9] An increase in fluorescence intensity corresponds to a higher level of AGE formation.

    • Mass Spectrometry (Optional): For detailed characterization of adducts, samples can be digested with trypsin and analyzed by LC-MS/MS to identify the specific amino acid residues modified by each aldehyde.[10]

Expected Outcomes and Data Presentation

The experimental data can be summarized in the following tables for easy comparison.

Table 1: Quantification of Protein Modification

AldehydeDecrease in Free Amino Groups (%)Relative Fluorescence Units (RFU)
Control (BSA only) 0Baseline
This compound Expected Low-ModerateExpected Low-Moderate
Formaldehyde Expected Moderate-HighExpected Low
Acetaldehyde Expected ModerateExpected Low
Glyoxal Expected HighExpected High
Methylglyoxal Expected HighExpected High

Table 2: SDS-PAGE Analysis of Protein Cross-Linking

AldehydeObservation
Control (BSA only) Single band at ~66 kDa
This compound Expected minor formation of higher MW bands
Formaldehyde Expected formation of higher MW bands
Acetaldehyde Expected minor formation of higher MW bands
Glyoxal Expected significant formation of higher MW bands and smearing
Methylglyoxal Expected significant formation of higher MW bands and smearing

Visualization of Experimental Workflow and Reaction Pathway

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_termination 3. Termination cluster_analysis 4. Analysis BSA BSA Solution (10 mg/mL) Incubation Mix BSA and Aldehydes Incubate at 37°C BSA->Incubation Aldehydes Aldehyde Solutions (100 mM) (this compound, Formaldehyde, etc.) Aldehydes->Incubation Dialysis Dialysis to remove unreacted aldehydes Incubation->Dialysis TNBS TNBS Assay (Free Amino Groups) Dialysis->TNBS SDS_PAGE SDS-PAGE (Cross-linking) Dialysis->SDS_PAGE Fluorescence Fluorescence Spectroscopy (AGE Formation) Dialysis->Fluorescence LC_MS LC-MS/MS (Optional) (Adduct Characterization) Dialysis->LC_MS

Caption: Experimental workflow for comparing aldehyde cross-reactivity.

Caption: Formation of a Schiff base and subsequent AGEs.

Analytical Methodologies for Quantification

Accurate quantification of aldehyde-protein adducts is essential for comparative studies. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for separating and quantifying derivatized aldehydes.[11] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances detection sensitivity.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile aldehydes and their derivatives, offering high sensitivity and specificity.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for identifying and quantifying specific aldehyde-protein adducts, including post-translational modifications on specific amino acid residues.[10][13]

Conclusion

This guide provides a framework for comparing the cross-reactivity of this compound with other biologically relevant aldehydes. Based on chemical principles, this compound is predicted to be less reactive than smaller, less sterically hindered aldehydes, particularly the highly reactive α-dicarbonyls glyoxal and methylglyoxal. The provided experimental protocol offers a standardized method for empirically testing this hypothesis and generating quantitative, comparable data. For researchers in drug development and toxicology, understanding the relative reactivity of such compounds is critical for assessing potential off-target effects and long-term toxicity associated with the formation of AGEs.

References

Comparative Study of 3,3-Dimethyl-2-oxobutanal Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethyl-2-oxobutanal, also known as pivaloylacetaldehyde, is a dicarbonyl compound of interest in medicinal chemistry and drug development due to its reactive aldehyde and ketone functionalities. These reactive sites provide a scaffold for the synthesis of a variety of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, which have been widely explored for their therapeutic potential. This guide provides a comparative overview of the synthesis and biological evaluation of these derivatives, offering insights into their potential as antimicrobial and anticancer agents. While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this document compiles data on analogous structures and outlines the established experimental protocols for their evaluation.

Synthetic Pathways and Derivative Classes

The aldehyde group of this compound is the primary site for derivatization through condensation reactions with various nucleophiles. The general synthetic routes for producing Schiff bases, hydrazones, and thiosemicarbazones are well-established.

dot

Synthesis_Pathways parent This compound schiff Schiff Bases parent->schiff + hydrazone Hydrazones parent->hydrazone + thiosemicarbazone Thiosemicarbazones parent->thiosemicarbazone + amine Primary Amines (R-NH2) amine->schiff hydrazine Hydrazine/ Substituted Hydrazines (R-NHNH2) hydrazine->hydrazone thiosemicarbazide Thiosemicarbazide/ Substituted Thiosemicarbazides (R-NHCSNHNH2) thiosemicarbazide->thiosemicarbazone

Caption: General synthetic pathways for this compound derivatives.

Comparative Biological Activity

While specific data for derivatives of this compound is scarce, the biological activities of the broader classes of thiosemicarbazones, hydrazones, and Schiff bases are well-documented, suggesting the potential therapeutic applications of their this compound analogues.

Anticancer Activity

Thiosemicarbazones are a well-known class of compounds with significant anticancer properties. Their mechanism of action often involves the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase. Studies on various thiosemicarbazone derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Hydrazones and Schiff bases have also been extensively investigated for their anticancer potential. The presence of the azomethine group (-C=N-) is considered crucial for their biological activity. The introduction of different substituents on the aromatic rings of these derivatives allows for the fine-tuning of their cytotoxic and apoptotic effects.

Table 1: Comparative Cytotoxicity of Thiosemicarbazone Derivatives against Cancer Cell Lines (Hypothetical Data Based on Analogous Compounds)

DerivativeSubstituent (R)Cancer Cell LineIC50 (µM)
TSC-1 PhenylMCF-7 (Breast)15.2
TSC-2 4-ChlorophenylA549 (Lung)8.5
TSC-3 2-HydroxyphenylHeLa (Cervical)12.8
TSC-4 4-NitrophenylHepG2 (Liver)5.1

Note: This data is illustrative and based on general findings for thiosemicarbazone derivatives, not specifically those of this compound.

Antimicrobial Activity

Schiff bases, hydrazones, and thiosemicarbazones have all demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi. The mode of action is often attributed to their ability to interfere with cellular processes, such as protein synthesis and DNA replication, or to disrupt cell membrane integrity. The lipophilicity and electronic properties of the substituents on these derivatives play a crucial role in their antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity of Hydrazone Derivatives (Hypothetical Data Based on Analogous Compounds)

DerivativeSubstituent (R)Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
HYD-1 PhenylStaphylococcus aureus32
HYD-2 4-BromophenylEscherichia coli16
HYD-3 2-NitrophenylPseudomonas aeruginosa64
HYD-4 4-MethoxyphenylCandida albicans8

Note: This data is illustrative and based on general findings for hydrazone derivatives, not specifically those of this compound.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential for evaluating the biological activity of synthesized derivatives.

Protocol 1: Synthesis of Thiosemicarbazone Derivatives

A general method for the synthesis of thiosemicarbazone derivatives involves the condensation reaction between an aldehyde or ketone and a thiosemicarbazide.

dot

Synthesis_Workflow start Start dissolve Dissolve this compound and Thiosemicarbazide in Ethanol start->dissolve reflux Reflux the Mixture (e.g., 2-4 hours) dissolve->reflux cool Cool the Reaction Mixture reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterize Characterize the Product (FTIR, NMR, Mass Spec) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of thiosemicarbazone derivatives.

Materials:

  • This compound

  • Thiosemicarbazide (or substituted thiosemicarbazide)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of this compound and the respective thiosemicarbazide in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the synthesized derivative using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

dot

MTT_Assay_Workflow start Start seed Seed Cancer Cells in a 96-well Plate start->seed incubate1 Incubate for 24h to Allow Adhesion seed->incubate1 treat Treat Cells with Various Concentrations of the Derivative incubate1->treat incubate2 Incubate for a Defined Period (e.g., 24, 48, or 72h) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4h to Allow Formazan Crystal Formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize measure Measure Absorbance at ~570 nm solubilize->measure analyze Calculate Cell Viability and IC50 Values measure->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test derivatives in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include untreated and vehicle controls.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

dot

Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of the Derivative in a 96-well Plate start->prepare_dilutions prepare_inoculum Prepare a Standardized Microbial Inoculum prepare_dilutions->prepare_inoculum inoculate Inoculate Each Well with the Microbial Suspension prepare_inoculum->inoculate incubate Incubate the Plate under Appropriate Conditions inoculate->incubate observe Visually Inspect for Microbial Growth (Turbidity) incubate->observe determine_mic Determine the MIC (Lowest Concentration with No Visible Growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

Procedure:

  • Perform serial two-fold dilutions of the test derivatives in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

Derivatives of this compound, particularly thiosemicarbazones, hydrazones, and Schiff bases, represent a promising area for the discovery of new therapeutic agents. While direct comparative data is limited, the established biological activities of these compound classes provide a strong rationale for their synthesis and evaluation. The standardized protocols outlined in this guide offer a framework for researchers to systematically assess the anticancer and antimicrobial potential of novel this compound derivatives, enabling robust and comparable data generation that can accelerate the drug discovery process. Future research should focus on the synthesis of a diverse library of these derivatives and their comprehensive biological evaluation to establish clear structure-activity relationships.

Efficacy of 3,3-Dimethyl-2-oxobutanal as a Cross-Linking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a pivotal decision that dictates the stability, functionality, and biocompatibility of protein conjugates and biomaterials. This guide provides a comprehensive comparison of 3,3-Dimethyl-2-oxobutanal (also known as tert-butylglyoxal) with established cross-linking agents. Due to the limited direct experimental data on this compound in protein cross-linking applications, this comparison draws upon its chemical properties as a dialdehyde and contrasts them with well-characterized alternatives like glutaraldehyde and glyoxal.

Executive Summary

This compound is a dialdehyde with the potential to cross-link proteins by reacting with primary amine groups, primarily the ε-amine of lysine residues. Its bulky tert-butyl group is anticipated to introduce steric hindrance, which may influence its cross-linking efficiency and the conformational flexibility of the resulting conjugate. While it presents a theoretical alternative to commonly used cross-linkers, a lack of published experimental data on its performance necessitates a careful evaluation of its potential benefits and drawbacks against established agents.

Alternatives such as glutaraldehyde and glyoxal are extensively documented and offer a spectrum of reactivity and biocompatibility. Glutaraldehyde is a highly efficient and widely used cross-linker, though concerns about its cytotoxicity persist.[1][2] Glyoxal is a smaller, less cytotoxic dialdehyde, offering a safer alternative where biocompatibility is paramount.[1] Natural cross-linkers like genipin are gaining traction due to their excellent biocompatibility and low toxicity. This guide will objectively compare these alternatives based on available data.

Performance Comparison of Cross-Linking Agents

The efficacy of a cross-linking agent can be evaluated based on several key performance indicators, including reaction efficiency, cytotoxicity, and the properties of the resulting cross-linked product. The following table summarizes these metrics for this compound (projected) and its alternatives.

FeatureThis compound (Projected)GlutaraldehydeGlyoxalGenipin
Reactive Groups Two aldehyde groupsTwo aldehyde groupsTwo aldehyde groupsReacts with primary amines
Target Residues Primarily LysinePrimarily LysinePrimarily Arginine, also LysinePrimarily Lysine
Cross-linking Efficiency Potentially lower due to steric hindranceHigh[1]Moderate[1]Moderate to High
Reaction Speed Likely slower than glutaraldehydeFast[1]Slower than glutaraldehyde[1]Slow
Cytotoxicity Unknown, potentially lower than glutaraldehydeHigh[1]Low to Moderate[1]Very Low
Biocompatibility UnknownPoorGoodExcellent
Spacer Arm Length Short, rigidFlexible, 5-carbon chainShort, rigidForms heterocyclic linkages

Reaction Mechanism and Signaling Pathway

The fundamental mechanism of action for aldehyde-based cross-linkers involves the formation of a Schiff base between the aldehyde group and a primary amine on a protein. This is typically followed by further reactions to form a stable, covalent cross-link. The bulky tert-butyl group in this compound may influence the rate and geometry of this reaction.

Crosslinking_Mechanism cluster_reactants Reactants cluster_products Products Protein1 Protein 1 (with primary amine, e.g., Lysine) SchiffBase1 Schiff Base Formation (Initial Reaction) Protein1->SchiffBase1 Protein2 Protein 2 (with primary amine, e.g., Lysine) SchiffBase2 Second Schiff Base Formation Protein2->SchiffBase2 Crosslinker Dialdehyde Cross-linker (e.g., this compound) Crosslinker->SchiffBase1 SchiffBase1->SchiffBase2 Crosslinked Stable Cross-linked Proteins SchiffBase2->Crosslinked

Caption: General reaction pathway for protein cross-linking by a dialdehyde agent.

Experimental Protocols

While a specific protocol for this compound is not available, a general protocol for protein cross-linking with a dialdehyde agent like glutaraldehyde can be adapted and optimized.

General Protocol for Dialdehyde Cross-Linking:

  • Buffer Preparation: Prepare a buffer that is free of primary amines, such as phosphate-buffered saline (PBS) or HEPES buffer, at a pH of 7.0-8.0.

  • Protein Solution: Dissolve the protein to be cross-linked in the prepared buffer to a final concentration of 1-10 mg/mL.

  • Cross-linker Stock Solution: Prepare a stock solution of the dialdehyde cross-linker (e.g., 25% glutaraldehyde) in the same buffer.

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to achieve the desired final concentration (typically in the range of 0.05% to 1%). The optimal concentration must be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a period ranging from 30 minutes to 2 hours. Reaction time is a critical parameter to optimize.

  • Quenching: Stop the reaction by adding a quenching reagent containing a primary amine, such as Tris buffer or glycine, to a final concentration of 20-100 mM. This will consume any unreacted aldehyde groups.

  • Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE to observe the formation of higher molecular weight species, or mass spectrometry to identify cross-linked peptides.

Experimental_Workflow start Start buffer Prepare Amine-Free Buffer start->buffer protein Prepare Protein Solution buffer->protein crosslinker Prepare Cross-linker Solution buffer->crosslinker react Initiate Cross-linking Reaction protein->react crosslinker->react incubate Incubate react->incubate quench Quench Reaction incubate->quench analyze Analyze Products (SDS-PAGE, Mass Spec) quench->analyze end End analyze->end

Caption: A typical experimental workflow for protein cross-linking.

Logical Comparison of Alternatives

The choice of a cross-linking agent should be guided by the specific application and the desired properties of the final product.

Logical_Comparison start Application Requirement high_efficiency High Cross-linking Efficiency Needed? start->high_efficiency biocompatibility Biocompatibility Critical? high_efficiency->biocompatibility No glutaraldehyde Use Glutaraldehyde high_efficiency->glutaraldehyde Yes glyoxal Consider Glyoxal biocompatibility->glyoxal Moderately genipin Consider Genipin biocompatibility->genipin Yes dmobo Consider this compound (Requires Empirical Testing) biocompatibility->dmobo Unknown

Caption: Decision tree for selecting a suitable cross-linking agent.

Conclusion

This compound represents a potential, yet uncharacterized, cross-linking agent. Its efficacy is theoretically plausible due to its dialdehyde structure, but the steric hindrance from its tert-butyl group may reduce its reactivity compared to smaller dialdehydes like glutaraldehyde and glyoxal. For applications demanding high cross-linking efficiency where cytotoxicity is a secondary concern, glutaraldehyde remains a viable option.[1] However, in the context of drug development and biomaterials where biocompatibility is crucial, glyoxal and natural cross-linkers like genipin are superior alternatives.[1] Further experimental investigation is required to definitively position this compound within the landscape of protein cross-linking reagents. Researchers are encouraged to perform initial screening experiments to determine its reactivity, optimal reaction conditions, and cytotoxicity for their specific systems.

References

Navigating Arginine Modification: A Comparative Guide to tert-Butylglyoxal and Phenylglyoxal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein modification, the selective targeting of arginine residues presents a powerful tool for understanding protein function and developing novel therapeutics. While phenylglyoxal is a well-established reagent for this purpose, the potential utility of tert-Butylglyoxal raises questions about its comparative performance and the reproducibility of its application. This guide provides an objective comparison of these two glyoxal derivatives, offering insights into their reactivity, potential for reproducible experimentation, and detailed protocols for their use in protein modification.

The modification of arginine's guanidinium group by α-oxoaldehydes like phenylglyoxal and tert-Butylglyoxal is a valuable technique in chemical biology. However, the structural differences between these reagents, specifically the bulky tert-butyl group versus the phenyl group, can significantly influence reaction kinetics, specificity, and ultimately, the reproducibility of experiments.

Performance Comparison: A Tale of Two Glyoxals

Due to a scarcity of published experimental data on tert-Butylglyoxal for protein modification, a direct quantitative comparison with the extensively characterized phenylglyoxal is challenging. However, based on fundamental chemical principles, a qualitative and predictive comparison can be drawn.

Featuretert-ButylglyoxalPhenylglyoxalSupporting Rationale
Reactivity Potentially lowerHighThe bulky tert-butyl group can sterically hinder the approach of the reagent to the arginine side chain, potentially slowing down the reaction rate compared to the planar phenyl group.[1][2]
Specificity for Arginine Expected to be highHigh, with minor reactivity towards lysine at higher concentrations and pH.[3]Both reagents target the nucleophilic guanidinium group of arginine. The steric bulk of tert-Butylglyoxal might enhance specificity by disfavoring reactions with less accessible or sterically crowded arginine residues.
Adduct Stability Predicted to be stableThe formed adduct is stable under acidic conditions but can show some instability at neutral or alkaline pH.[3]The fundamental reaction mechanism should result in a stable imidazolinone derivative for both reagents.
Reproducibility Potentially challengingGenerally reproducible with established protocols.The lower reactivity of tert-Butylglyoxal may necessitate longer incubation times or higher concentrations, which could introduce variability. Steric effects could also lead to incomplete or variable modification of different arginine residues within or between protein batches.
Side Reactions Potential for side reactions with lysine and N-terminal amines, similar to phenylglyoxal.Known to have minor side reactions with lysine residues.[3]The inherent reactivity of the glyoxal functional group is similar in both molecules.

Experimental Protocols: Methodologies for Arginine Modification

General Protocol for Arginine Modification of a Protein

Materials:

  • Protein of interest

  • Phenylglyoxal or tert-Butylglyoxal solution (freshly prepared)

  • Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.0)

  • Quenching solution (e.g., Tris buffer)

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of phenylglyoxal or tert-Butylglyoxal in a suitable organic solvent (e.g., ethanol or DMSO) immediately before use.

  • Modification Reaction: Add the glyoxal reagent to the protein solution to achieve the desired final concentration (typically a 10-100 fold molar excess over arginine residues).

  • Incubation: Incubate the reaction mixture at room temperature (25°C) for 1-4 hours. For tert-Butylglyoxal, a longer incubation time or slightly elevated temperature (e.g., 37°C) may be necessary. Monitor the reaction progress if possible.

  • Quenching: Stop the reaction by adding a quenching solution to consume the excess glyoxal reagent.

  • Purification: Remove excess reagent and byproducts by desalting chromatography or dialysis against a suitable buffer.

  • Analysis: Characterize the extent of modification using techniques such as mass spectrometry (to determine the mass shift corresponding to the glyoxal adduct) or amino acid analysis.

Visualizing the Reaction and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reaction and a typical experimental workflow.

G cluster_reagents Reactants cluster_product Product Arginine Arginine Residue (in Protein) Adduct Modified Arginine (Imidazolinone Adduct) Arginine->Adduct Reaction Glyoxal tert-Butylglyoxal or Phenylglyoxal Glyoxal->Adduct

Caption: Reaction of a glyoxal with an arginine residue.

G A Prepare Protein Solution B Add Glyoxal Reagent A->B C Incubate B->C D Quench Reaction C->D E Purify Modified Protein D->E F Analyze Modification E->F

Caption: Workflow for protein modification with glyoxals.

Conclusion: Choosing the Right Reagent

For researchers seeking a reliable and well-documented method for arginine modification, phenylglyoxal remains the reagent of choice . Its reactivity and the wealth of available literature provide a solid foundation for reproducible experiments.

tert-Butylglyoxal , on the other hand, represents a less-explored alternative. While its bulky nature could potentially offer advantages in terms of specificity for certain arginine residues, its lower reactivity may pose challenges to achieving complete and reproducible modification. The lack of established protocols and comparative data means that its use requires significant upfront investment in optimization and validation.

For professionals in drug development, where reproducibility and well-characterized modifications are paramount, the risks associated with the current knowledge gap for tert-Butylglyoxal are significant. Future studies directly comparing the performance of tert-Butylglyoxal with phenylglyoxal are needed to fully elucidate its potential and establish its reliability for routine use in protein chemistry.

References

Benchmarking 3,3-Dimethyl-2-oxobutanal: A Comparative Guide to Dicarbonyl Reactivity and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research and drug development, the study of dicarbonyl compounds is of paramount importance due to their role as key mediators of "carbonyl stress," a condition implicated in aging and the pathogenesis of numerous chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease. While dicarbonyls like methylglyoxal and glyoxal have been extensively studied, the biological activities and reactivity profile of other dicarbonyls, such as 3,3-Dimethyl-2-oxobutanal, remain less characterized. This guide provides a comparative overview of this compound against other well-documented dicarbonyls, offering a framework for its evaluation and highlighting the experimental protocols necessary for a comprehensive assessment.

Comparative Analysis of Dicarbonyl Compounds

The reactivity and biological effects of dicarbonyls are diverse, influencing a range of cellular processes from protein modification to the induction of inflammatory signaling pathways. The following table summarizes key properties and biological effects of several prominent dicarbonyls. Data for this compound is largely unavailable in the current literature, underscoring the need for further investigation.

Dicarbonyl CompoundChemical StructureMolecular Weight ( g/mol )Key Biological Activities
This compound C₆H₁₀O₂114.14Data not available
Glyoxal C₂H₂O₂58.04A major precursor of advanced glycation end products (AGEs), induces oxidative stress and cellular damage.[1][2][3]
Methylglyoxal C₃H₄O₂72.06Highly reactive dicarbonyl implicated in diabetic complications through the formation of AGEs; induces apoptosis and cellular dysfunction.[4][5][6]
3-Deoxyglucosone (3-DG) C₆H₁₀O₅162.14A key intermediate in the Maillard reaction, contributes to the formation of AGEs and is linked to diabetic complications.[7][8]
Diacetyl (2,3-Butanedione) C₄H₆O₂86.09Known for its antimicrobial properties, but inhalation exposure is linked to respiratory toxicity.[9][10][11]
2,3-Pentanedione C₅H₈O₂100.12Structurally similar to diacetyl and also associated with respiratory toxicity upon inhalation.[12][13][14]
Phenylglyoxal C₈H₆O₂134.13Used as a chemical reagent to modify arginine residues in proteins and has been investigated for its antimicrobial properties.[15][16][17]

Experimental Protocols for Dicarbonyl Benchmarking

To facilitate the comparative assessment of this compound and other dicarbonyls, the following section details standardized experimental protocols for evaluating key performance parameters.

Assessment of Glycation Potential: In Vitro Formation of Advanced Glycation End Products (AGEs)

This protocol allows for the quantification of AGEs formed from the reaction of a dicarbonyl with a model protein, such as bovine serum albumin (BSA).

Materials:

  • Dicarbonyl compounds (e.g., this compound, methylglyoxal)

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

  • AGE assay kits (optional, for specific AGEs like carboxymethyl-lysine)[6][8][18]

Procedure:

  • Prepare solutions of BSA (e.g., 10 mg/mL) in PBS.

  • Prepare stock solutions of the dicarbonyl compounds to be tested in PBS.

  • In a multi-well plate, mix the BSA solution with different concentrations of each dicarbonyl compound. Include a BSA-only control.

  • Incubate the plate at 37°C for a specified period (e.g., 24, 48, 72 hours), protected from light.

  • After incubation, measure the fluorescence of the samples using a fluorescence spectrophotometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[6] An increase in fluorescence intensity indicates the formation of fluorescent AGEs.

  • For quantification of specific non-fluorescent AGEs, such as carboxymethyl-lysine (CML), an ELISA-based assay kit can be used according to the manufacturer's instructions.[18]

Cytotoxicity Assessment: MTT or WST-1 Assay

This protocol determines the effect of dicarbonyl compounds on the viability of cultured cells.

Materials:

  • Human cell line (e.g., HEK293, A549)

  • Cell culture medium and supplements

  • Dicarbonyl compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the dicarbonyl compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of dicarbonyls. Include a vehicle control (medium only).

  • Incubate the cells for a specified time (e.g., 24 or 48 hours).

  • Add the MTT or WST-1 reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a multi-well plate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage of the control.

Evaluation of Oxidative Stress Induction

This protocol measures the generation of intracellular reactive oxygen species (ROS) using a fluorescent probe.

Materials:

  • Cultured cells

  • Dicarbonyl compounds

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells in a suitable format (e.g., 96-well plate or chamber slides).

  • Load the cells with the DCFH-DA probe by incubating them in a medium containing the probe.

  • Wash the cells to remove the excess probe.

  • Expose the cells to different concentrations of the dicarbonyl compounds.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways and Experimental Workflows

The biological effects of dicarbonyls are often mediated through specific cellular signaling pathways. Furthermore, a structured experimental workflow is crucial for the systematic evaluation of these compounds.

RAGE_Signaling_Pathway Dicarbonyls Dicarbonyls (e.g., MGO, GO, 3-DG) AGEs Advanced Glycation End Products (AGEs) Dicarbonyls->AGEs non-enzymatic glycation RAGE RAGE Receptor AGEs->RAGE binds to ROS Reactive Oxygen Species (ROS) RAGE->ROS activates NADPH oxidase NFkB NF-κB RAGE->NFkB activates ROS->NFkB activates Cellular_Stress Cellular Stress & Dysfunction ROS->Cellular_Stress Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes promotes transcription Inflammatory_Genes->Cellular_Stress Experimental_Workflow Start Select Dicarbonyls for Comparison Reactivity Reactivity Assays Start->Reactivity InVitro In Vitro Cellular Assays Start->InVitro AGE_Formation AGE Formation Assay Reactivity->AGE_Formation Reaction_Kinetics Reaction Kinetics Reactivity->Reaction_Kinetics Cytotoxicity Cytotoxicity Assay (MTT/WST-1) InVitro->Cytotoxicity Oxidative_Stress Oxidative Stress Assay (ROS production) InVitro->Oxidative_Stress Gene_Expression Gene Expression Analysis (e.g., qPCR for inflammatory markers) InVitro->Gene_Expression Data_Analysis Data Analysis and Comparison Conclusion Conclusion and Benchmarking Data_Analysis->Conclusion AGE_Formation->Data_Analysis Reaction_Kinetics->Data_Analysis Cytotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Gene_Expression->Data_Analysis

References

Unraveling the Structure of 3,3-Dimethyl-2-oxobutanal Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions of reactive carbonyl species with biological macromolecules is paramount. This guide provides a comparative analysis of the structure of adducts formed from 3,3-Dimethyl-2-oxobutanal, a substituted α-oxoaldehyde. Due to a lack of specific experimental data in the published literature for this compound, this guide draws comparisons from the well-documented reactivity of analogous α-dicarbonyl compounds like glyoxal and methylglyoxal. The principles outlined here provide a foundational framework for investigating and confirming the structure of this compound adducts.

Introduction to α-Oxoaldehyde Reactivity

α-Oxoaldehydes, also known as α-ketoaldehydes, are a class of dicarbonyl compounds characterized by adjacent aldehyde and ketone functional groups. This arrangement renders them highly reactive towards nucleophilic residues in biomolecules, particularly the side chains of amino acids such as lysine, arginine, and cysteine in proteins. This reactivity leads to the formation of a diverse array of covalent modifications known as advanced glycation end-products (AGEs), which have been implicated in various physiological and pathological processes.

This compound, with its bulky tert-butyl group adjacent to the dicarbonyl moiety, presents a unique case for studying the steric and electronic effects on adduct formation and stability compared to smaller α-oxoaldehydes.

Predicted Adduct Structures with Amino Acid Residues

Based on the established reactivity of α-dicarbonyls, this compound is expected to form distinct adducts with the primary nucleophilic amino acids. The proposed structures are outlined below.

Comparison of Potential Adducts
Amino Acid ResidueProposed this compound Adduct StructureCommon Glyoxal/Methylglyoxal AdductsKey Structural Differences
Lysine Schiff base and subsequent Amadori or more complex crosslinked products.Nε-(Carboxymethyl)lysine (CML), Nε-(Carboxyethyl)lysine (CEL)The tert-butyl group in the this compound adduct would introduce significant steric hindrance, potentially influencing the rate of formation and the stability of the adduct compared to the less bulky CML and CEL.
Arginine Hydroimidazolone derivatives.Glyoxal-derived hydroimidazolone (G-H1), Methylglyoxal-derived hydroimidazolone (MG-H1)The tert-butyl group would be a prominent feature on the hydroimidazolone ring, which could affect protein structure and recognition by other molecules differently than the smaller hydrogen or methyl substitutions.
Cysteine Hemithioacetal, potentially leading to stable thiazolidine derivatives or other crosslinks.S-(Carboxymethyl)cysteineThe stability and further reaction pathways of the initial hemithioacetal adduct may be altered by the steric bulk of the tert-butyl group.

Experimental Protocols for Adduct Characterization

The confirmation of the proposed adduct structures necessitates a combination of sophisticated analytical techniques. The following experimental workflow provides a general strategy for the formation and characterization of this compound-protein adducts.

Experimental Workflow for Adduct Analysis```dot

experimental_workflow cluster_formation Adduct Formation cluster_analysis Adduct Characterization Protein Target Protein Incubation Incubation (Controlled pH and Temperature) Protein->Incubation Reagent This compound Reagent->Incubation Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion Modified Protein NMR NMR Spectroscopy Incubation->NMR Intact Modified Protein or Modified Peptides LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptide Mixture Data_Analysis Data Analysis and Structure Elucidation LC_MS->Data_Analysis NMR->Data_Analysis

Caption: Logical workflow for the confirmation of this compound adduct structures.

Conclusion and Future Directions

While the reactivity of α-oxoaldehydes is a well-established area of research, the specific adducts of this compound remain to be experimentally characterized in the scientific literature. The bulky tert-butyl group is anticipated to exert significant steric and electronic effects on the formation, stability, and structure of its adducts with proteins compared to smaller analogues like glyoxal and methylglyoxal.

Future research should focus on performing the detailed experimental work outlined in this guide to unequivocally identify and characterize the adducts of this compound. Such studies will provide valuable insights into the structure-activity relationships of α-oxoaldehyde-mediated protein modifications and their biological consequences. The comparative data generated will be crucial for drug development professionals and researchers investigating the role of carbonyl stress in health and disease.

Safety Operating Guide

Safe Disposal of 3,3-Dimethyl-2-oxobutanal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,3-Dimethyl-2-oxobutanal, ensuring compliance with safety regulations and minimizing environmental impact.

Key Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.[1] Understanding these hazards is paramount to safe handling and disposal.

GHS Classification:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data for this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol [1]
Boiling Point 128.2°C at 760 mmHg
Flash Point 34.4°C
Density 0.935 g/cm³

Procedural Steps for Proper Disposal

The primary disposal method for this compound is to send it to an approved waste disposal plant.[2][3] Adherence to national and local regulations is mandatory.[2][3] The following step-by-step protocol outlines the procedure for the safe disposal of this chemical.

Experimental Protocol: Waste Collection and Disposal

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams.[2][3]

    • Keep it in its original or a compatible, properly labeled container.[2][3][4] The container must be in good condition, not leaking, and have a secure cap.[5]

  • Labeling of Waste Container:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[2][3]

    • Store it away from heat, sparks, open flames, and other sources of ignition.[3]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a spill.

  • Disposal of Empty Containers:

    • Thoroughly empty the original container of all contents.

    • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[4]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]

    • After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as solid waste.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Complete any required hazardous waste disposal forms provided by your EHS department.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal Segregate Waste Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Securely Store Securely Label Container->Store Securely Contact EHS Contact EHS Store Securely->Contact EHS Arrange Pickup Arrange Pickup Contact EHS->Arrange Pickup Dispose via Approved Plant Dispose via Approved Plant Arrange Pickup->Dispose via Approved Plant

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,3-Dimethyl-2-oxobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,3-Dimethyl-2-oxobutanal. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Required Personal Protective Equipment
PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or equivalent.Protects against splashes and vapors that can cause serious eye irritation.
Face ShieldTo be worn in addition to safety goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.Provides a secondary layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Avoid latex gloves as they may offer poor resistance.Prevents skin contact, which can lead to irritation.[2]
Body Protection Laboratory CoatFlame-resistant lab coat, fully buttoned with sleeves rolled down.Protects against accidental splashes and contact with contaminated surfaces.
Chemical-Resistant ApronRecommended when handling larger volumes or during procedures with a high splash potential.Provides an additional layer of protection for the torso.
Respiratory Protection Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood.To prevent inhalation of vapors, which can cause respiratory irritation.[2]
RespiratorAn air-purifying respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail. Use requires prior fit-testing and training.Provides respiratory protection in situations with higher vapor concentrations.
Foot Protection Closed-toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Experimental Protocol

This protocol outlines the safe handling of this compound for common laboratory procedures such as weighing, dissolving, and addition to a reaction.

Preparation and Precautionary Measures
  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Assemble PPE: Don all required PPE as detailed in the table above.

  • Prepare Workspace: Ensure the work area within the fume hood is clean, uncluttered, and free of ignition sources. Keep containers of flammable materials closed when not in use.[3][4]

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[5]

Weighing and Dispensing
  • Use a Tared Container: Place a suitable, clean, and dry container (e.g., a round-bottom flask or beaker) on an analytical balance within the fume hood and tare the balance.

  • Dispense Carefully: Using a clean glass pipette or syringe, carefully transfer the required amount of this compound into the tared container. To minimize the chance of spills, add the liquid dropwise.

  • Immediate Sealing: Immediately cap the stock bottle and the container with the dispensed chemical to minimize vapor release.

  • Clean Spills Promptly: If any spills occur during weighing, decontaminate the area immediately (see Emergency Procedures).

Dissolving and Addition to a Reaction
  • Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed this compound.

  • Mixing: If necessary, use a magnetic stirrer or gentle manual swirling to dissolve the compound. Keep the container capped as much as possible during this process.

  • Controlled Addition: When adding the solution to a reaction vessel, do so slowly and in a controlled manner to avoid splashing and exothermic reactions.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] Store in a designated flammable liquids storage cabinet.

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.

Disposal Plan
  • Waste Collection: Collect all waste containing this compound in a clearly labeled, compatible, and sealed hazardous waste container.

  • Waste Segregation: Do not mix with incompatible waste streams.

  • Neutralization: For small amounts of aldehyde waste, specialized neutralization products can be used to render it non-hazardous, following the manufacturer's instructions.[7][8] This may allow for drain disposal, but always check with your institution's environmental health and safety (EHS) office and local regulations first.[9]

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container can be disposed of as regular waste, with the label defaced.

  • Professional Disposal: For larger quantities or if neutralization is not feasible, arrange for disposal through your institution's hazardous waste management program.[10]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Cleanup
  • Minor Spills (<100 mL) within a Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[5]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning solution as hazardous waste.

  • Major Spills (>100 mL) or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert others.

    • If flammable vapors are present, turn off all ignition sources if it is safe to do so.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or EHS office immediately.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_end End start Handling this compound assess_hazards Review SDS: - Skin Irritant - Eye Irritant - Respiratory Irritant - Flammable start->assess_hazards eng_controls Work in a Chemical Fume Hood? assess_hazards->eng_controls use_hood Proceed with work in fume hood eng_controls->use_hood Yes no_hood STOP! Work cannot proceed eng_controls->no_hood No eye_protection Eye Protection: - Chemical Splash Goggles use_hood->eye_protection hand_protection Hand Protection: - Nitrile or Neoprene Gloves use_hood->hand_protection body_protection Body Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Apron (if needed) use_hood->body_protection foot_protection Foot Protection: - Closed-toe Shoes use_hood->foot_protection end_procedure Safe Handling Procedure Complete eye_protection->end_procedure hand_protection->end_procedure body_protection->end_procedure foot_protection->end_procedure

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-2-oxobutanal
Reactant of Route 2
3,3-Dimethyl-2-oxobutanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.